(r)-beta-(3,4-Dimethoxyphenyl)alanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCXSFRGPCUBPW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349995 | |
| Record name | (r)-beta-(3,4-dimethoxyphenyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713513-03-2 | |
| Record name | (r)-beta-(3,4-dimethoxyphenyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-beta-(3,4-Dimethoxyphenyl)alanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of (R)-beta-(3,4-Dimethoxyphenyl)alanine. As a chiral beta-amino acid, this compound holds significant interest for medicinal chemistry and drug development due to the unique structural and metabolic properties conferred by the beta-amino acid scaffold.
Introduction: The Significance of β-Amino Acids
β-amino acids are structural isomers of the more common α-amino acids, with the amine group attached to the β-carbon. This seemingly subtle difference has profound implications for their biological activity and pharmacological potential. Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation, a critical attribute for enhancing the bioavailability and therapeutic efficacy of peptide-based drugs. The 3,4-dimethoxyphenyl moiety is a key structural feature in many biologically active compounds, and its presence in this β-amino acid scaffold suggests a range of potential pharmacological applications.
Molecular Structure and Chemical Identity
The fundamental structure of this compound is characterized by a propanoic acid backbone with an amino group at the C3 (beta) position and a 3,4-dimethoxyphenyl substituent also at the C3 position. The "(R)" designation specifies the stereochemistry at the chiral center (C3).
IUPAC Name: (3R)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid[1]
Synonyms: (R)-3-Amino-3-(3,4-dimethoxyphenyl)propionic acid
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its racemic form is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][2] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| CAS Number | Not available for (R)-enantiomer. Racemate: 34841-09-3[1][2], (S)-enantiomer: 696641-73-3 | |
| Melting Point | 213 - 216 °C | [3] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions. | Inferred from general amino acid properties. |
| pKa | Predicted to have two pKa values: one for the carboxylic acid group (around 3-4) and one for the amino group (around 9-10). | Inferred from similar structures. |
| LogP | -2.4 (Predicted for the racemic mixture) | [1] |
Synthesis and Chiral Separation
Proposed Asymmetric Synthesis Workflow
A common and effective method for the asymmetric synthesis of β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a chiral catalyst.
Caption: Proposed workflow for the asymmetric synthesis.
Step-by-Step Methodology:
-
Preparation of the α,β-Unsaturated Ester: 3,4-Dimethoxycinnamic acid is esterified (e.g., with methanol or ethanol) under acidic conditions to yield the corresponding methyl or ethyl cinnamate.
-
Asymmetric Conjugate Addition: The 3,4-dimethoxycinnamate is reacted with a source of ammonia, such as a protected amine (e.g., benzylamine) or an ammonia equivalent, in the presence of a chiral catalyst. The choice of catalyst is crucial for inducing high enantioselectivity. Commonly used catalysts include chiral Lewis acids or organocatalysts. The reaction conditions (solvent, temperature, and stoichiometry) must be carefully optimized to maximize the yield and enantiomeric excess of the desired (R)-enantiomer.
-
Deprotection and Hydrolysis: If a protected amine was used, the protecting group is removed. Subsequently, the ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
-
Purification: The final compound is purified by recrystallization or chromatography to remove any remaining starting materials, byproducts, and the minor (S)-enantiomer.
Chiral Separation of the Racemate
An alternative to asymmetric synthesis is the resolution of the racemic mixture of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Methodology:
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. A chiral stationary phase (CSP) is employed to differentially interact with the (R) and (S) enantiomers, leading to different retention times.
-
Column: A column packed with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), is typically used.
-
Mobile Phase: The mobile phase composition, often a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve baseline separation of the two enantiomers.
-
Detection: A UV detector is commonly used for detection, as the phenyl ring provides strong chromophoric activity.
Caption: Workflow for chiral separation via HPLC.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
-
Aromatic Protons (δ 6.8-7.0 ppm): Three protons on the 3,4-dimethoxyphenyl ring would appear in this region, likely as a set of overlapping multiplets.
-
Methoxy Protons (δ ~3.8 ppm): Two distinct singlets, each integrating to 3 protons, are expected for the two methoxy groups.
-
β-Proton (CH-NH₂) (δ ~4.0-4.5 ppm): The proton at the chiral center (C3) would likely appear as a triplet or a doublet of doublets, coupled to the adjacent methylene protons.
-
α-Protons (CH₂) (δ ~2.5-3.0 ppm): The two diastereotopic protons on the C2 carbon would appear as a multiplet, likely a pair of doublets of doublets, due to coupling with the β-proton.
-
Amine and Carboxylic Acid Protons: These protons are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbon would appear in this downfield region.
-
Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected for the carbons of the phenyl ring. The carbons bearing the methoxy groups would be the most downfield in this region.
-
β-Carbon (CH-NH₂) (δ ~50-60 ppm): The chiral carbon attached to the nitrogen atom.
-
α-Carbon (CH₂) (δ ~35-45 ppm): The methylene carbon adjacent to the carbonyl group.
-
Methoxy Carbons (δ ~55-60 ppm): Two distinct signals for the two methoxy group carbons.
Potential Applications in Research and Drug Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.
-
Peptidomimetics: Incorporation of this β-amino acid into peptide sequences can lead to peptidomimetics with enhanced stability against proteolytic degradation, improved pharmacokinetic profiles, and potentially novel biological activities.
-
Neurological and Psychiatric Disorders: The 3,4-dimethoxyphenyl moiety is present in several centrally active compounds. This suggests that derivatives of this compound could be explored as potential modulators of neurotransmitter systems for the treatment of neurological and psychiatric disorders.
-
Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research. The unique conformational properties of β-peptides can be exploited to design molecules that mimic the structure of naturally occurring antimicrobial peptides but with improved stability.
-
Chiral Ligands: Enantiomerically pure amino acids are valuable as chiral ligands in asymmetric catalysis. This compound could potentially be used to synthesize novel chiral ligands for a variety of chemical transformations.
Conclusion
This compound is a chiral β-amino acid with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific enantiomer is limited in publicly accessible literature, its structural relationship to other biologically active molecules and the unique properties of β-amino acids suggest that it is a promising candidate for further investigation. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to prepare and characterize this compound, paving the way for the exploration of its full therapeutic and scientific potential.
References
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PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]
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LookChem. (R)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID. [Link]
-
Journal of Chromatography A. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. [Link]
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An In-Depth Technical Guide to the Biological Activity of (r)-beta-(3,4-Dimethoxyphenyl)alanine
A Scaffolding Approach for Novel Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, (r)-beta-(3,4-Dimethoxyphenyl)alanine. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a β-amino acid core and a dimethoxyphenyl ring—suggest a rich potential for therapeutic applications. This document serves as a roadmap for researchers and drug development professionals, outlining a logical progression from synthesis to in-depth biological characterization. By leveraging established knowledge of related compounds, we present hypothesized mechanisms of action, detailed experimental protocols, and a framework for establishing a robust structure-activity relationship. This guide is designed to empower researchers to unlock the therapeutic potential of this promising, yet unexplored, chemical entity.
Introduction: Unveiling a Molecule of Interest
This compound is a chiral β-amino acid derivative. Its structure is characterized by a beta-alanine backbone, which provides metabolic stability and unique conformational properties compared to its α-amino acid counterparts. The presence of a 3,4-dimethoxyphenyl substituent is particularly noteworthy, as this moiety is found in a variety of neuroactive compounds and natural products.
The therapeutic landscape of β-amino acids and their derivatives is vast, with applications including hypoglycemic, antiketogenic, antibacterial, and antifungal agents[1]. They are also key components of biologically active peptides, often conferring increased potency and enzymatic stability[1]. Furthermore, the dimethoxyphenyl group is a well-established pharmacophore in compounds targeting the central nervous system, particularly serotonin receptors[2][3][4].
Given the absence of published biological data on this compound, this guide will adopt a "scaffolding" approach. We will first propose a viable synthetic route. Subsequently, we will formulate hypotheses regarding its potential biological activities and mechanisms of action, drawing parallels with structurally related molecules. Finally, we will provide detailed, field-proven experimental workflows to systematically investigate these hypotheses, enabling the generation of a comprehensive biological profile for this novel compound.
Proposed Synthesis of this compound
The synthesis of β-phenylalanine derivatives can be achieved through various established methods[5][6]. A plausible and efficient route for the enantioselective synthesis of this compound is outlined below. This proposed pathway leverages a chemoenzymatic approach to ensure high enantiopurity, a critical factor for subsequent biological evaluation.
Experimental Protocol: Chemoenzymatic Synthesis
Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid
-
To a solution of 3,4-dimethoxybenzaldehyde and malonic acid in pyridine, add a catalytic amount of piperidine.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Cool the mixture and pour it into ice-cold hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and recrystallize from ethanol to yield 3,4-dimethoxycinnamic acid.
Step 2: Asymmetric Amination using Phenylalanine Ammonia Lyase (PAL)
-
Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 8.5) containing 3,4-dimethoxycinnamic acid.
-
Add an excess of ammonia (e.g., ammonium carbonate).
-
Introduce a PAL enzyme preparation (commercially available or expressed and purified).
-
Incubate the reaction at a controlled temperature (typically 30-37°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC.
Step 3: Isolation and Purification of this compound
-
Once the reaction is complete, acidify the mixture to precipitate the enzyme and unreacted substrate.
-
Centrifuge to remove solids.
-
Adjust the pH of the supernatant to the isoelectric point of the product to induce precipitation.
-
Alternatively, use ion-exchange chromatography for purification.
-
Wash the purified product with cold ethanol and ether and dry under vacuum.
-
Characterize the final product by NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.
Hypothesized Biological Activities and Mechanisms of Action
Based on the structural components of this compound, we can postulate several potential biological activities.
Neurological and Psychoactive Properties
The dimethoxyphenyl moiety is a key feature of many psychoactive compounds, including mescaline analogues and selective serotonin 5-HT2A receptor agonists[3][4]. It is plausible that this compound could interact with various CNS receptors.
-
Hypothesized Mechanism: Direct agonist or antagonist activity at serotonin (5-HT), dopamine (D), or adrenergic (α/β) receptors. The β-amino acid backbone may influence receptor binding and functional activity compared to phenethylamine analogues.
Metabolic Modulatory Effects
As a β-alanine derivative, the compound could influence cellular metabolism. β-alanine itself is known to increase cellular oxygen consumption and the expression of proteins involved in oxidative metabolism[7].
-
Hypothesized Mechanism: Modulation of metabolic pathways through interaction with enzymes or as a precursor for the biosynthesis of novel dipeptides with biological activity.
Proposed Experimental Workflows for Biological Evaluation
A systematic evaluation of the biological activity of this compound should follow a tiered approach, from broad screening to specific mechanistic studies.
In Vitro Pharmacological Profiling
Objective: To identify the primary molecular targets of the compound.
Protocol: Receptor Binding and Enzyme Inhibition Assays
-
Primary Screening: Utilize a broad panel of receptor binding assays (e.g., from a contract research organization) covering major CNS targets (serotonin, dopamine, adrenergic, opioid, etc.) and key metabolic enzymes.
-
Dose-Response Analysis: For any "hits" identified in the primary screen, perform concentration-response binding assays to determine the affinity (Ki) of the compound for the target.
-
Functional Assays: For receptors identified as high-affinity targets, conduct functional assays (e.g., calcium mobilization, cAMP accumulation) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
-
Enzyme Inhibition Assays: If the primary screen suggests interaction with metabolic enzymes, perform kinetic studies to determine the mode of inhibition and the IC50 value.
Cellular and Phenotypic Assays
Objective: To assess the effects of the compound on cellular function.
Protocol: Neuronal Cell Culture Assays
-
Cell Viability: Treat primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) with a range of concentrations of the compound to determine its cytotoxicity (LD50).
-
Neurite Outgrowth: Assess the effect of non-toxic concentrations of the compound on neurite outgrowth, a measure of neuronal development and plasticity.
-
Neurotransmitter Release: Utilize in vitro microdialysis or synaptosome preparations to measure the effect of the compound on the release of key neurotransmitters.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Objective: To evaluate the in vivo behavior and efficacy of the compound.
Protocol: Rodent Model Studies
-
Pharmacokinetic Profiling: Administer the compound to rodents (e.g., mice or rats) via various routes (e.g., intravenous, oral) and collect blood samples at multiple time points. Analyze plasma concentrations to determine key PK parameters (t1/2, Cmax, AUC, bioavailability).
-
Behavioral Pharmacodynamics: Conduct a battery of behavioral tests to assess potential psychoactive, anxiolytic, antidepressant, or cognitive-enhancing effects. Examples include the open field test, elevated plus maze, forced swim test, and novel object recognition test.
-
Target Engagement: Following behavioral testing, collect brain tissue to measure receptor occupancy or downstream signaling markers to confirm that the compound is interacting with its intended target in vivo.
Data Interpretation and Structure-Activity Relationship (SAR) Studies
The data generated from the proposed workflows will be crucial for building a comprehensive understanding of the biological activity of this compound.
Table 1: Example Data Summary for SAR Analysis
| Compound | R-group at Phenyl Ring | Target Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | In Vivo Efficacy (ED50, mg/kg) |
| This compound | 3,4-di-MeO | TBD | TBD | TBD |
| Analogue 1 | 3-MeO, 4-OH | TBD | TBD | TBD |
| Analogue 2 | 3,4-di-OH | TBD | TBD | TBD |
| Analogue 3 | 4-MeO | TBD | TBD | TBD |
By synthesizing and testing a series of analogues with systematic modifications to the dimethoxyphenyl ring, a robust SAR can be established. This will guide the optimization of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its unique combination of a β-amino acid scaffold and a neuroactive dimethoxyphenyl moiety makes it a compelling candidate for drug discovery programs, particularly in the areas of neuroscience and metabolic disease. The experimental framework outlined in this guide provides a clear and logical path for the comprehensive biological evaluation of this compound. The successful execution of these studies will not only elucidate the specific biological activities and mechanisms of action of this compound but also pave the way for the development of a new class of therapeutic agents.
References
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PubChem. (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. National Center for Biotechnology Information. [Link]
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- Ghosh, A. K., et al. (2019). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Current Pharmaceutical Design, 25(43), 4565-4574.
- Jensen, A. A., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(10), 6634-6657.
- Pessah, N., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 18(5), 517-535.
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Pessah, N., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]
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- Monte, A. P., et al. (2021). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 48, 116407.
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Wikipedia. Phenylalanine. [Link]
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Catalyst University. (2019, February 9). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions [Video]. YouTube. [Link]
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. RSC Medicinal Chemistry, 14(12), 2415-2428.
- Sharma, R., & Singh, P. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Biochemistry & Physiology: Open Access, 7(1), 1-5.
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Wikipedia. β-Alanine. [Link]
- Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 15(10), 1863-1877.
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- Oelszner, W., et al. (1983). [Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class]. Die Pharmazie, 38(7), 463-467.
- Williams, N. K., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7079-7089.
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Unlocking Therapeutic Potential: A Guide to Investigating (r)-beta-(3,4-Dimethoxyphenyl)alanine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Charting a Course for Discovery
In the landscape of modern pharmacology, the exploration of novel chemical entities with therapeutic promise is paramount. (r)-beta-(3,4-Dimethoxyphenyl)alanine stands as a compelling, yet underexplored, molecule. Its structure marries two moieties of significant pharmacological interest: a beta-amino acid backbone and a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl scaffold is a well-established "privileged structure" in drug discovery, known for conferring favorable pharmacokinetic properties and potent interactions with a variety of biological targets.[1] Similarly, beta-amino acids and their derivatives are recognized for their diverse biological activities, including roles as neurotransmitter modulators and components of bioactive peptides.[2][3]
This guide eschews a conventional review of established data. Instead, it serves as a strategic whitepaper for the senior application scientist—a roadmap for elucidating the therapeutic potential of this compound. We will proceed from a foundation of structural analysis and known pharmacology of related compounds to hypothesize potential therapeutic targets. Subsequently, we will detail a comprehensive, multi-tiered experimental workflow designed to rigorously validate these hypotheses, from initial in vitro screening to cell-based functional assays. Our objective is to provide a robust framework for investigating this promising compound and unlocking its therapeutic utility.
Structural Deconstruction and Mechanistic Hypotheses
The therapeutic potential of this compound can be inferred from its constituent parts. A thorough analysis of these components allows for the formulation of initial hypotheses regarding its mechanism of action and potential molecular targets.
The β-Amino Acid Core: A Gateway to Neuromodulation and Beyond
Unlike their alpha-amino acid counterparts, β-amino acids are not proteinogenic but are constituents of various natural products with interesting pharmacological effects.[2] Their altered structure—with the amino group on the beta carbon—confers unique conformational properties and resistance to peptidases. This makes them attractive scaffolds for drug design.
-
GABAergic System Modulation: The structural similarity of β-alanine to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a key consideration. β-alanine itself can act as a partial agonist at GABA-A and GABA-C receptors. It is plausible that this compound could interact with GABA receptors or transporters, suggesting potential applications in anxiety disorders, epilepsy, or other conditions related to GABAergic dysfunction.
-
Calcium Channel Interaction: Certain N-acyl amino acids have been shown to inactivate T-type calcium channels, leading to analgesic effects.[4] The potential for this compound to modulate calcium signaling warrants investigation, particularly in the context of neuropathic pain.
The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold for Diverse Targets
The 3,4-dimethoxyphenyl group is a recurring motif in a multitude of biologically active compounds, from anticancer agents to cardiovascular drugs.[1] Its presence often enhances metabolic stability and absorption.[5]
-
Dopaminergic System Engagement: The structure of this compound is closely related to 3,4-dimethoxy-L-phenylalanine, a derivative of L-DOPA.[6] This structural analogy strongly suggests a potential interaction with the dopaminergic system. The compound could act as a precursor, an enzyme inhibitor (e.g., of COMT or MAO), or a direct receptor modulator, indicating possible therapeutic avenues in Parkinson's disease or other dopamine-related neurological disorders.
-
Anticancer Activity: Numerous compounds containing the 3,4-dimethoxyphenyl or the related 3,4,5-trimethoxyphenyl group have demonstrated significant cytotoxic activity against various cancer cell lines.[7] This activity is often linked to the inhibition of tubulin polymerization or the induction of apoptosis. Therefore, a primary area of investigation for this compound should be its potential as an anticancer agent.
-
P-glycoprotein (P-gp) Inhibition: The dimethoxy-substituted phenyl ring is a feature found in known inhibitors of P-glycoprotein, a key transporter involved in multidrug resistance in cancer.[8] The ability of this compound to reverse multidrug resistance would be a significant finding for its application in oncology.
A Phased Approach to Target Validation
Based on the preceding analysis, we can outline a logical, phased experimental workflow to systematically investigate the therapeutic potential of this compound. This workflow is designed to be self-validating, with each phase informing the next.
Caption: A Phased Experimental Workflow for Target Validation.
Phase 1: Broad Spectrum Screening
The initial phase aims to cast a wide net to identify primary interaction points.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including GABA-A, GABA-B, and dopamine receptor subtypes (D1-D5).
-
Materials:
-
This compound
-
Membrane preparations from cells expressing the target receptors.
-
Specific radioligands for each receptor (e.g., [³H]muscimol for GABA-A, [³H]raclopride for D2).
-
Scintillation fluid and microplates.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the membrane preparations with the specific radioligand and varying concentrations of the test compound or a known unlabeled ligand (for competition).
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
Phase 2: Functional Characterization in Cellular Models
Positive hits from Phase 1 will be further investigated in cell-based assays to determine the functional consequences of binding.
Experimental Protocol: Cancer Cell Viability (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma).
-
Materials:
-
Selected cancer cell lines.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
| Hypothesized Target Class | Primary Assay | Secondary/Functional Assay | Potential Therapeutic Area |
| GABAergic System | Radioligand Binding (GABA-A/B Receptors) | Electrophysiology (Patch-Clamp on Neurons) | Anxiety, Epilepsy |
| Dopaminergic System | Radioligand Binding (Dopamine Receptors) | Neurotransmitter Uptake/Release Assays | Parkinson's Disease |
| Oncology | Cancer Cell Line Viability (MTT/XTT) | Apoptosis (Annexin V), Tubulin Polymerization | Cancer |
| Multidrug Resistance | P-gp ATPase Activity Assay | Rhodamine 123 Efflux Assay | Adjuvant Cancer Therapy |
| Ion Channels | High-Throughput Calcium Flux Assay | Electrophysiology (Specific Ion Channels) | Neuropathic Pain |
Advanced Mechanistic Elucidation
For the most promising activities identified in the preceding phases, a deeper mechanistic investigation is warranted.
Caption: Hypothetical Signaling Pathway for Dopaminergic Modulation.
Experimental Protocol: Tubulin Polymerization Assay
-
Objective: To determine if the cytotoxic effects of this compound are mediated by inhibition of microtubule formation.
-
Materials:
-
Purified tubulin.
-
GTP solution.
-
Polymerization buffer.
-
This compound.
-
Positive control (e.g., paclitaxel) and negative control (e.g., DMSO).
-
Spectrophotometer with temperature control.
-
-
Procedure:
-
Pre-incubate the test compound with tubulin on ice.
-
Initiate polymerization by adding GTP and warming the mixture to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine if there is an inhibitory or promoting effect on tubulin assembly.
Conclusion and Future Directions
This guide has outlined a hypothesis-driven strategy for the systematic evaluation of this compound. By leveraging our understanding of its core structural components, we have identified plausible therapeutic targets in neurology and oncology. The proposed multi-phased experimental workflow provides a clear and rigorous path for validating these hypotheses, from broad screening to deep mechanistic studies. The successful execution of this research plan will not only elucidate the pharmacological profile of this novel compound but also pave the way for its potential development as a next-generation therapeutic agent. The insights gained will be critical for guiding subsequent preclinical and clinical development, ultimately determining the role of this compound in addressing unmet medical needs.
References
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Gfeller, T., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-37. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethoxyphenylalanine, L-. National Center for Biotechnology Information. Retrieved from [Link]
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Gomha, S. M., et al. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 24(23), 4199. Retrieved from [Link]
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Stankova, I., et al. (2006). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the University of Chemical Technology and Metallurgy, 41(4), 413-422. Retrieved from [Link]
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Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228-238. Retrieved from [Link]
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Mickevicius, V., et al. (2006). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Arkivoc, 2007(13), 113-123. Retrieved from [Link]
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Ghassabian, S., & Trasino, S. E. (2022). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Nutrients, 14(17), 3494. Retrieved from [Link]
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Patlolla, B., et al. (2016). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 59(1), 59-75. Retrieved from [Link]
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An In-Depth Technical Guide to (R)-β-(3,4-Dimethoxyphenyl)alanine Derivatives and Analogs as Integrin Antagonists
Introduction
β-amino acids, structural isomers of the canonical α-amino acids, represent a cornerstone of modern medicinal chemistry. Their incorporation into peptidomimetics and small molecules often imparts crucial pharmacological advantages, including enhanced metabolic stability and the ability to form unique, stable secondary structures.[1][2] This guide focuses on a specific, high-value scaffold: (R)-β-(3,4-Dimethoxyphenyl)alanine and its derivatives. This core structure serves as a powerful mimic of the Arginine-Glycine-Aspartic acid (RGD) motif, the canonical recognition sequence for a class of cell adhesion receptors known as integrins.[3]
Integrins are heterodimeric transmembrane proteins that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a pivotal role in cellular communication, migration, and survival.[4][5] Dysregulation of integrin signaling is a key driver in the pathogenesis of numerous diseases, including thrombosis, fibrosis, and cancer.[6][7][8] By mimicking the RGD sequence, (R)-β-(3,4-Dimethoxyphenyl)alanine derivatives can act as potent and selective antagonists of specific integrins, making them a highly promising class of therapeutic agents. This guide provides a comprehensive technical overview of their medicinal chemistry rationale, asymmetric synthesis, biological evaluation, and structure-activity relationships (SAR) for researchers and drug development professionals.
Medicinal Chemistry Rationale: Targeting Integrins
Integrins as High-Value Therapeutic Targets
Integrins act as bidirectional signaling hubs, transmitting information from the extracellular environment into the cell ("outside-in" signaling) and responding to intracellular cues to modulate cell adhesion ("inside-out" signaling).[5][9][10] Several integrin subtypes are validated targets for therapeutic intervention:
-
αvβ6 and αvβ1: These integrins are key activators of latent transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[9] Their expression is significantly upregulated in fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), making them prime targets for anti-fibrotic therapies.[7][9]
-
αIIbβ3 (GPIIb/IIIa): Found on platelets, this is the most abundant integrin in the blood. Its activation and binding to fibrinogen is the final common pathway of platelet aggregation, making it a critical target for anti-thrombotic agents.[3][6]
-
αvβ3: This integrin is highly expressed on proliferating endothelial cells during angiogenesis (new blood vessel formation), a process essential for tumor growth. Antagonists of αvβ3 can induce apoptosis in these angiogenic vessels, offering a potent anti-cancer strategy.[4][11]
The RGD Mimetic Strategy with β-Amino Acids
The RGD tripeptide sequence is the natural ligand for many integrins. The development of small molecules that mimic this sequence has been a highly successful strategy for creating integrin antagonists.[3][7] The (R)-β-aryl-alanine scaffold is particularly effective in this role. The carboxylic acid of the β-amino acid mimics the aspartate residue of RGD, while the aryl group can occupy a hydrophobic pocket in the receptor. The stereochemistry at the β-carbon is critical for correct spatial orientation and potent receptor binding.
Caption: RGD mimetic strategy for integrin antagonism.
The (R)-β-(3,4-Dimethoxyphenyl)alanine Scaffold: A Privileged Structure
The 3,4-dimethoxyphenyl moiety is not merely a placeholder aryl group. This specific substitution pattern confers significant advantages:
-
Pharmacokinetic Benefits: The dimethoxy groups, particularly in the 3,4-position, are known to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.[12][13]
-
Bioisosteric Potential: While advantageous, the 3,4-dimethoxy motif can sometimes be associated with the formation of reactive metabolites.[12] This presents an opportunity for analog design through bioisosteric replacement. Replacing the methoxy groups with other functionalities (e.g., forming an indazole ring) can mitigate metabolic risks while retaining or improving potency and physicochemical properties.[14]
Asymmetric Synthesis
Achieving the correct (R)-stereochemistry is paramount for biological activity. Numerous asymmetric methods have been developed for the synthesis of β-amino acids, including conjugate additions, Mannich-type reactions, and catalytic hydrogenations.[15][16][17] A robust and scalable approach often involves the diastereoselective addition to a chiral auxiliary-derived intermediate.
General Asymmetric Synthesis Workflow
A common strategy involves the use of a chiral auxiliary to direct the stereoselective formation of the C-N bond or a key C-C bond that establishes the chiral center. The auxiliary is later cleaved to yield the desired enantiomerically pure β-amino acid.
Caption: Generalized workflow for asymmetric synthesis.
Detailed Experimental Protocol: Asymmetric Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid
This protocol, adapted from a validated literature procedure, illustrates a practical method for synthesizing a closely related analog and serves as a robust template for the 3,4-dimethoxy target.[15] The key steps involve a Heck reaction followed by stereoselective hydrolysis.
Materials:
-
(S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (Chiral Intermediate)
-
4-Iodoanisole (or 4-Iodo-1,2-dimethoxybenzene for the target molecule)
-
Diethylamine (Et2NH)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Ethanol (95%)
Procedure:
-
Heck Reaction:
-
To a thick-walled pressure tube, add the chiral pyrimidinone intermediate (1.0 eq), 4-iodoanisole (1.0 eq), diethylamine (1.1 eq), and Pd(PPh3)4 (0.01 eq).
-
Add anhydrous DMF as the solvent.
-
Purge the tube with argon, seal it, and suspend it in a boiling water bath for 48 hours, protected from light.
-
Causality: The palladium catalyst facilitates the cross-coupling between the unsaturated pyrimidinone and the aryl iodide. Diethylamine acts as the base to neutralize the HI generated in the catalytic cycle.
-
After cooling the tube in liquid nitrogen (Caution: pressure), open it and pour the contents into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the coupled product, (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone.
-
-
Hydrolysis and Deprotection:
-
Dissolve the purified coupled product in a mixture of THF and 95% ethanol in an Erlenmeyer flask.
-
Cool the mixture to between -35°C and -45°C using an acetone-dry ice bath.
-
Add 6N aqueous HCl dropwise until the pH is approximately 1.
-
Causality: The strong acidic conditions at elevated temperature cleave the pyrimidinone ring and hydrolyze the protecting groups to reveal the free amine and carboxylic acid.
-
Stir the reaction at room temperature for 1 hour, then heat to reflux for 48 hours.
-
Cool the solution and adjust the pH to approximately 7 with a suitable base (e.g., 1N NaOH), which will cause the amino acid to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water and then ether, and dry under vacuum to yield the final product, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, as a white solid.
-
Biological Evaluation: Assessing Integrin Antagonism
Determining the potency of newly synthesized compounds requires robust and reliable in vitro assays. A cell-based adhesion assay is the gold standard for quantifying the ability of an antagonist to block the interaction between an integrin and its ligand.
In Vitro Cell Adhesion Assay Protocol
This protocol describes a method to measure the inhibition of cell adhesion to an integrin ligand, providing a functional readout of antagonist activity.[18][19]
Materials:
-
96-well microtiter plates
-
Integrin ligand (e.g., Fibronectin for αvβ6, Fibrinogen for αIIbβ3)
-
Cell line expressing the target integrin (e.g., C76 cells for αvβ6)
-
Bovine Serum Albumin (BSA) for blocking
-
Test compounds (dissolved in DMSO, then diluted in assay buffer)
-
Cell stain (e.g., Crystal Violet)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ligand.
-
Block non-specific binding sites by incubating the wells with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Adhesion Inhibition:
-
Harvest the cells expressing the target integrin and resuspend them in serum-free media.
-
In a separate plate, prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control (a known antagonist).
-
Pre-incubate the cells with the diluted test compounds for 30 minutes at 37°C.
-
Add the cell/compound mixture to the ligand-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Causality: If the test compound is an antagonist, it will bind to the integrin on the cell surface and prevent the cell from adhering to the ligand-coated well.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Fix the remaining adherent cells with 4% formaldehyde.
-
Stain the fixed cells with a 0.5% Crystal Violet solution.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the stain by adding a suitable solvent (e.g., 10% acetic acid).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Data Analysis and Interpretation
The absorbance data is used to calculate the percentage of cell adhesion inhibition for each compound concentration relative to the vehicle control. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to determine the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the cell adhesion.
Caption: Workflow for a cell-based adhesion assay.
Structure-Activity Relationship (SAR) and Analog Design
Systematic modification of the lead scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.
SAR Data for β-Amino Acid Integrin Antagonists
The following table summarizes general SAR trends observed for this class of compounds targeting integrins. Potency is often measured as the IC50 value from cell adhesion assays.
| Modification Site | Structural Change | General Impact on Potency | Rationale |
| β-Aryl Group | 3,4-Dimethoxy -> 3-Methoxy-4-hydroxy | Often tolerated or slight decrease | The 4-methoxy is key for metabolic stability; the 3-OH may offer an additional H-bond. |
| β-Aryl Group | 3,4-Dimethoxy -> Indazole | Potency maintained or improved | Bioisosteric replacement to improve metabolic profile and reduce potential for reactive metabolites.[14] |
| β-Aryl Group | 3,4-Dimethoxy -> Pyridine | Variable | Can introduce favorable interactions but may alter pKa and cell permeability. |
| α-Position | -H -> -CH3 | Often increases potency | The methyl group can provide favorable hydrophobic interactions within the receptor binding pocket.[3] |
| Amine (N-terminus) | Free amine -> N-alkylation/Acylation | Typically decreases potency | The primary amine is often crucial for forming a salt bridge with an acidic residue (e.g., Asp) in the integrin binding site. |
| Stereochemistry | (R)-enantiomer -> (S)-enantiomer | Drastic loss of potency | The (R)-configuration is essential for the correct 3D orientation of the carboxylate and aryl groups to mimic the RGD motif. |
Bioisosteric Replacement of the 3,4-Dimethoxyphenyl Group
The primary goal of replacing the 3,4-dimethoxyphenyl group is to enhance the drug-like properties of the molecule, particularly metabolic stability and safety, without sacrificing potency.
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- 12. pubs.acs.org [pubs.acs.org]
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- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 17. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell adhesion assays | Sigma-Aldrich [sigmaaldrich.com]
Whitepaper: In Silico Modeling of (r)-beta-(3,4-Dimethoxyphenyl)alanine Interactions
A Senior Application Scientist's Guide to Computational Interaction Analysis
Abstract
This technical guide provides a comprehensive, in-depth methodology for the in silico modeling of interactions involving (r)-beta-(3,4-Dimethoxyphenyl)alanine, a substituted β-amino acid. Tailored for researchers, computational chemists, and drug development professionals, this document eschews rigid templates in favor of a logically structured narrative that mirrors a real-world research workflow. We will progress from foundational system preparation and binding pose prediction using molecular docking to the dynamic assessment of complex stability via molecular dynamics (MD) simulations and the quantification of binding affinity through end-point free energy calculations. The causality behind each experimental choice is explained, protocols are designed to be self-validating, and all claims are grounded in authoritative references. This guide is designed not merely as a set of instructions, but as a framework for rigorous and insightful computational inquiry.
Introduction: The Rationale for In Silico Investigation
This compound is a derivative of alanine, a fundamental amino acid.[1] Its structure, featuring a dimethoxyphenyl group, suggests potential for diverse molecular interactions, yet its specific biological targets and binding mechanisms are not widely characterized. In silico modeling provides a powerful, resource-efficient avenue to generate testable hypotheses about its molecular behavior.[2] By simulating interactions at an atomic level, we can predict binding modes, assess the stability of protein-ligand complexes, and estimate binding affinities, thereby guiding and prioritizing subsequent experimental validation.[3]
This guide will walk through a complete computational protocol, using a hypothetical protein target to illustrate the methodology. The principles and techniques described are broadly applicable to any protein-small molecule system.
The Computational Workflow: A Strategic Overview
A robust computational analysis follows a multi-stage process, where each step builds upon the last to increase the level of detail and accuracy. The workflow begins with a broad search for potential binding modes (docking), proceeds to an in-depth analysis of the most promising candidate's dynamic behavior (MD simulation), and culminates in a quantitative estimation of binding strength (free energy calculation).
Figure 1: High-level overview of the in silico modeling workflow.
Protocol I: System Preparation - The Foundation of Accuracy
The quality of any simulation is dictated by the quality of its starting materials. This phase involves preparing both the ligand and the protein target to ensure they are chemically and structurally correct for simulation.
Ligand Preparation
The first step is to obtain a 3D structure of this compound and assign force field parameters that describe its potential energy.
Causality: A force field is a set of mathematical functions and parameters that define the energy of a molecule as a function of its atomic coordinates.[4] For small organic molecules, a general-purpose force field like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) is required, as standard biomolecular force fields do not contain parameters for such diverse chemical moieties.[5][6][7]
Step-by-Step Protocol (using AMBER/GAFF):
-
Obtain Ligand Structure: Download the ligand structure, for instance, from PubChem or draw it using a chemical editor and save it in a common format like .mol2 or .sdf.[8]
-
Generate Partial Charges: Accurate electrostatic representation is critical. Use a quantum mechanical approach like Restrained Electrostatic Potential (RESP) fitting or a faster, semi-empirical method like AM1-BCC to assign partial charges. The antechamber tool in AmberTools is standard for this.[9]
-
Generate Force Field Parameters: Use the parmchk2 tool to check for any missing GAFF parameters and generate a file containing them.
-
Create Topology and Coordinate Files: Use the tleap program in AmberTools to combine the information and generate the final topology (.prmtop) and coordinate (.inpcrd) files for the ligand.
Target Selection and Preparation
For this guide, we will select a hypothetical target. A plausible choice could be a neurotransmitter transporter or a metabolic enzyme where similar phenolic structures are known to bind. Let's assume we've identified a target and downloaded its structure from the Protein Data Bank (PDB).
Causality: Raw PDB files are not immediately ready for simulation. They often contain non-protein atoms (water, ions, co-factors), may be missing atoms (especially hydrogens), and lack information about protonation states of titratable residues (Asp, Glu, His, Lys, Arg). These must be corrected to represent a physiologically relevant state.[10]
Step-by-Step Protocol:
-
Download PDB Structure: Fetch the desired protein structure from the RCSB PDB database.
-
Clean the PDB File: Remove all non-essential molecules, such as water, crystallization agents, and ions that are not structurally integral. Keep any cofactors that are essential for binding or protein stability. This can be done with simple text editing or molecular visualization software.[11]
-
Add Hydrogens and Assign Protonation States: Use a tool like PDB2PQR or the pdb2gmx tool in GROMACS to add hydrogen atoms and determine the most likely protonation states of residues at a given pH (e.g., 7.4).[12][13]
-
Generate Protein Topology: Use the pdb2gmx command in GROMACS to process the cleaned PDB file, which will generate a GROMACS-compatible structure file (.gro), a topology file (.top), and an include topology file (.itp).[14]
Self-Validation: The choice of force field (e.g., CHARMM36, AMBER) is critical and should be consistent throughout the project.[4][15] The output of pdb2gmx will report the total charge of the protein, which is essential information for the subsequent neutralization step.
Protocol II: Predicting the Binding Pose with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a computationally inexpensive method used to generate plausible binding hypotheses.[16]
Causality: Docking algorithms systematically search for possible ligand conformations within a defined binding site, using a scoring function to rank each pose.[17] The scoring function approximates the binding free energy, with lower scores typically indicating more favorable binding.[16] AutoDock Vina is a widely-used, efficient, and accurate tool for this purpose.[18][19]
Step-by-Step Protocol (using AutoDock Vina):
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format required by Vina. This format includes atomic charges and atom type definitions. AutoDock Tools (ADT) is commonly used for this step.[20][21]
-
Define the Search Space (Grid Box): Specify the region of the protein where Vina should search for binding poses. This is done by defining the center and dimensions of a 3D box. If a known binding site exists, the box should encompass it. For unknown sites, a "blind docking" approach with a box covering the entire protein can be used.[18][22]
-
Create a Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and other parameters like exhaustiveness.
-
Run AutoDock Vina: Execute Vina from the command line, pointing it to the configuration file.[19]
-
Analyze Results: Vina will output a file with the top-ranked binding poses and a log file with their corresponding binding affinities. Analyze these poses visually. The best pose is typically the one with the lowest energy score that also makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
Data Presentation:
| Mode | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -7.9 | 2.115 | 3.017 |
| ... | ... | ... | ... |
| Table 1: Example output from an AutoDock Vina docking calculation. The top-ranked pose is selected for the subsequent MD simulation. |
Protocol III: Assessing Complex Stability with Molecular Dynamics
While docking provides a static snapshot, MD simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time in a simulated physiological environment.[23]
Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules.[12] By simulating the complex in a box of water with ions at a specific temperature and pressure, we can assess the stability of the docked pose. If the ligand remains in the binding pocket and key interactions are maintained throughout the simulation, it provides strong evidence for a stable binding mode. GROMACS is a highly efficient and popular software package for such simulations.[24]
Figure 2: Detailed workflow for a GROMACS MD simulation.
Step-by-Step Protocol (using GROMACS):
-
Merge Protein and Ligand: Combine the coordinate files of the protein and the selected ligand pose into a single complex file. Crucially, you must also merge their topologies by including the ligand's parameters (.itp file) into the main system topology file (.top).[25][26][27]
-
Create the Simulation Box: Define a simulation box around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edges.[13]
-
Solvation: Fill the box with water molecules.
-
Adding Ions: Add ions to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[25]
[28] bash gmx grompp -f minim.mdp -c complex_solv_ions.gro -p topol.top -o em.tpr gmx mdrun -v -deffnm em 6. Equilibration (NVT and NPT): Equilibrate the system in two phases. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize pressure and density. [28][29]Position restraints are typically applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them. [25]7. Production MD: Run the final simulation without position restraints for a duration sufficient to observe the system's behavior (e.g., 100-200 ns). bash gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_1.tpr gmx mdrun -v -deffnm md_0_1 Self-Validation: Analysis of the trajectory is key. Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. If the RMSD values plateau, it indicates the system has reached equilibrium.
Protocol IV: Quantifying Binding Affinity
After confirming the complex's stability, we can estimate the binding free energy. While rigorous methods like alchemical free energy calculations are the gold standard, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a computationally cheaper, albeit less accurate, alternative for ranking and analysis. [30][31][32] Causality: MM/PBSA calculates the binding free energy by summing the molecular mechanics energy in the gas phase and the free energy of solvation. [33]This calculation is performed on snapshots taken from the stable portion of the MD trajectory.
Step-by-Step Protocol (using GROMACS g_mmpbsa):
-
Extract Trajectory Snapshots: Select the portion of the production MD trajectory where the system is well-equilibrated (e.g., the last 50 ns).
-
Run MM/PBSA Calculation: Use a tool like g_mmpbsa to perform the energy calculations on the extracted snapshots. This involves creating index groups for the protein and the ligand.
-
Analyze Energy Components: The output will break down the binding energy into its constituent parts, offering insight into the driving forces of binding (e.g., whether it is dominated by van der Waals forces or electrostatics).
Data Presentation:
| Energy Component | Average Contribution (kJ/mol) | Std. Deviation (kJ/mol) |
| Van der Waals Energy | -150.4 | 10.2 |
| Electrostatic Energy | -45.8 | 8.5 |
| Polar Solvation Energy | 125.1 | 12.1 |
| Nonpolar (SASA) Energy | -12.3 | 1.1 |
| Binding Energy (ΔG) | -83.4 | 15.7 |
| Table 2: Example output from an MM/PBSA binding free energy calculation. The final ΔG provides a quantitative estimate of binding affinity. |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded workflow for the in silico characterization of this compound interactions. By progressing from docking to molecular dynamics and free energy calculations, researchers can build a detailed, dynamic model of molecular recognition. The generated hypotheses about binding mode, stability, and affinity serve as a powerful foundation for designing focused wet-lab experiments.
For higher accuracy, especially in lead optimization, more rigorous methods such as alchemical free energy calculations should be considered. [34]These methods compute the free energy difference by non-physically transforming the ligand into another or into nothing, providing results that are often in closer agreement with experimental data. [31]The protocols described herein, however, represent a robust and accessible framework for the initial exploration and characterization of any small molecule's interactions with its biological targets.
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An In-Depth Technical Guide to the Discovery and History of (R)-beta-(3,4-Dimethoxyphenyl)alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-beta-(3,4-Dimethoxyphenyl)alanine, a chiral non-proteinogenic β-amino acid, represents a fascinating scaffold in medicinal chemistry. Its structural relationship to key neurotransmitter precursors and the inherent stability of the β-amino acid backbone have made it a target of synthetic interest. This technical guide provides a comprehensive overview of the discovery and history of this specific molecule, delving into the evolution of its chemical synthesis from classical methods to modern asymmetric strategies. We will explore the causal reasoning behind various synthetic choices, detail key experimental protocols, and discuss the known and potential pharmacological significance of this and related compounds.
Introduction: The Significance of β-Amino Acids
β-amino acids, characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, are structural isomers of the more common α-amino acids. This seemingly subtle architectural shift imparts profound changes in their chemical and biological properties. Unlike their α-counterparts, β-amino acids can form stable, well-defined secondary structures in peptides, known as β-peptides, which are resistant to proteolytic degradation.[1] This increased stability has made them highly attractive building blocks in the development of novel therapeutics with improved pharmacokinetic profiles.[2]
The 3,4-dimethoxyphenyl moiety is a common structural motif in pharmacologically active compounds, often serving as a bioisostere for the catechol group found in neurotransmitters like dopamine. This guide focuses specifically on the (R)-enantiomer of beta-(3,4-Dimethoxyphenyl)alanine, a molecule that combines the desirable properties of a β-amino acid with the pharmacophoric features of a substituted aromatic ring.
The Elusive Discovery: A Historical Perspective
The precise moment of discovery and the identity of the first researchers to synthesize this compound are not prominently documented in readily available scientific literature. This is not uncommon for specialized chemical entities that may have been first prepared as part of a broader synthetic exploration or as an intermediate in a larger drug discovery program.
However, we can infer the likely historical context of its initial synthesis by examining the development of synthetic methodologies for β-amino acids. The synthesis of β-alanine itself, the simplest β-amino acid, has been known for over a century. Early methods were often harsh and lacked stereocontrol.[3] The synthesis of more complex, substituted β-amino acids, particularly with defined stereochemistry, has been a long-standing challenge and an area of active research in organic chemistry.[4][5]
Evolution of Synthetic Strategies
The journey to synthesize enantiomerically pure this compound has mirrored the broader advancements in asymmetric synthesis. Early approaches likely involved racemic synthesis followed by chiral resolution, while modern methods employ sophisticated catalytic systems to achieve high enantioselectivity directly.
Plausible Early Synthetic Routes: The Racemic Era
Before the widespread availability of modern asymmetric methods, the synthesis of beta-(3,4-Dimethoxyphenyl)alanine would have likely proceeded through a racemic route. One of the classical and most straightforward methods for the synthesis of β-amino acids is the Rodionov reaction .
The Rodionov Reaction: A Likely Early Approach
This reaction involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate). The likely starting material for the synthesis of beta-(3,4-Dimethoxyphenyl)alanine would have been 3,4-dimethoxybenzaldehyde.
Conceptual Experimental Protocol: Racemic Synthesis via Rodionov Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.
-
Heating: The reaction mixture is heated to reflux for several hours to promote the condensation and subsequent decarboxylation.
-
Work-up and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the crude β-amino acid. The product is then collected by filtration and can be further purified by recrystallization.
Causality: This one-pot reaction is driven by the initial Knoevenagel condensation of the aldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation. The use of readily available starting materials and relatively simple reaction conditions would have made this an attractive early strategy. The primary drawback, however, is the formation of a racemic mixture, requiring a subsequent and often challenging chiral resolution step to isolate the desired (R)-enantiomer.
Diagram: The Rodionov Reaction Pathway
Caption: A simplified workflow of the Rodionov reaction for the synthesis of racemic beta-(3,4-Dimethoxyphenyl)alanine.
The Dawn of Asymmetric Synthesis: Gaining Stereocontrol
The development of methods to control the stereochemical outcome of reactions revolutionized the synthesis of chiral molecules like this compound. Key strategies that have been applied to the asymmetric synthesis of β-amino acids include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.
Asymmetric Hydrogenation: A Modern Catalytic Approach
One of the most powerful and widely used methods for the enantioselective synthesis of β-amino acids is the asymmetric hydrogenation of a prochiral β-aminoacrylate precursor.[6] This approach offers high enantioselectivity and atom economy.
Conceptual Experimental Protocol: Asymmetric Hydrogenation
-
Precursor Synthesis: The synthesis begins with the preparation of a β-(acylamino)acrylate. This can be achieved by condensing a β-ketoester (derived from 3,4-dimethoxyacetophenone) with an amine source.[6]
-
Asymmetric Hydrogenation: The prochiral β-(acylamino)acrylate is then subjected to hydrogenation in the presence of a chiral transition metal catalyst. A common catalytic system involves a rhodium or ruthenium precursor complexed with a chiral phosphine ligand (e.g., BINAP).
-
Deprotection and Isolation: Following the hydrogenation, the protecting group on the amine is removed (e.g., by hydrolysis) to yield the final this compound. The product is then isolated and purified.
Causality: The enantioselectivity of this reaction is dictated by the chiral environment created by the metal-ligand complex. The substrate coordinates to the chiral catalyst in a way that favors the delivery of hydrogen to one face of the double bond over the other, leading to the preferential formation of one enantiomer. The choice of ligand is critical and is often tailored to the specific substrate to achieve high enantiomeric excess (ee).
Diagram: Asymmetric Hydrogenation Workflow
Caption: A general workflow for the asymmetric synthesis of this compound via catalytic hydrogenation.
Pharmacological Profile and Therapeutic Potential
While specific biological activity data for this compound is not extensively published, the broader class of β-aryl-β-amino acid derivatives has garnered significant interest in medicinal chemistry.[7][8] Their structural similarity to endogenous signaling molecules and their enhanced stability make them promising candidates for drug development.
Potential Areas of Application:
-
Enzyme Inhibition: The β-amino acid scaffold can be used to design potent and selective enzyme inhibitors. For example, derivatives of β-phenylalanine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[9]
-
Anticancer Agents: Several β-aryl and β-heteroaryl substituted β-amino acid enantiomers have been explored as components of anticancer agents.[10]
-
Peptidomimetics: Incorporation of this compound into peptide sequences can lead to analogs with improved resistance to enzymatic degradation and potentially enhanced biological activity.[1]
Conclusion and Future Outlook
The story of this compound is intrinsically linked to the broader narrative of the development of β-amino acid synthesis. While its specific discovery remains somewhat obscure, the evolution of synthetic organic chemistry has provided increasingly sophisticated and efficient methods for its preparation in enantiomerically pure form. The inherent stability of the β-amino acid backbone, combined with the pharmacologically relevant 3,4-dimethoxyphenyl moiety, ensures that this and related compounds will continue to be valuable building blocks in the design and synthesis of novel therapeutics. Future research will likely focus on the further elucidation of the specific biological targets of this compound and its derivatives, as well as the development of even more efficient and sustainable synthetic routes.
References
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Methodological & Application
Application Note & Protocols: (R)-beta-(3,4-Dimethoxyphenyl)alanine for Cell Culture Experiments
Abstract
This guide provides a comprehensive framework for researchers utilizing (R)-beta-(3,4-Dimethoxyphenyl)alanine in cell culture experiments. While specific data on this molecule is emerging, its structural similarity to known phosphodiesterase 4 (PDE4) inhibitors, such as Rolipram, suggests a potent role in modulating intracellular cyclic adenosine monophosphate (cAMP) levels. This document outlines the presumed mechanism of action, detailed protocols for its application in cell culture, and methods to assess its biological activity. The protocols are designed to be self-validating, ensuring robust and reproducible results for professionals in academic research and drug development.
Introduction: Understanding this compound
This compound is a derivative of beta-alanine, a naturally occurring beta-amino acid.[1][2] Its distinguishing feature is the 3,4-dimethoxyphenyl group, a moiety present in several biologically active compounds, including selective PDE4 inhibitors.[3] Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, such as cAMP and cGMP.[4] PDE4 is the predominant enzyme responsible for the hydrolysis of cAMP in inflammatory and immune cells, making it a key therapeutic target.[3]
Based on its chemical structure, it is hypothesized that this compound acts as a selective inhibitor of PDE4. By inhibiting PDE4, the compound would prevent the breakdown of cAMP, leading to its intracellular accumulation.[5] This elevation in cAMP can activate downstream signaling pathways, primarily through Protein Kinase A (PKA), influencing a wide array of cellular functions including inflammation, apoptosis, and cellular differentiation.[5][6]
This application note will proceed under the hypothesis that this compound is a PDE4 inhibitor, providing the necessary protocols to test this hypothesis and explore its effects in a cell culture setting.
Mechanism of Action: The PDE4 Inhibition Pathway
The proposed mechanism of action for this compound is centered on the inhibition of PDE4, leading to an increase in intracellular cAMP. This triggers a signaling cascade with broad cellular implications.
Caption: Proposed signaling pathway of this compound.
Materials and Reagent Preparation
Compound Handling and Storage
-
This compound: Obtain from a reputable supplier. Refer to the manufacturer's safety data sheet (SDS) for specific handling and storage instructions.[7][8][9]
-
Stock Solution Preparation: Due to its predicted chemical nature, this compound is likely soluble in organic solvents like DMSO or ethanol.[10][11]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Cell Culture Reagents
-
Cell Lines: Select cell lines appropriate for the research question. For studying anti-inflammatory effects, macrophage-like cell lines (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) are suitable. For neuronal effects, cell lines like SH-SY5Y or primary neuronal cultures can be used.
-
Culture Media: Use the recommended growth medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[12][13]
-
Standard Cell Culture Equipment: Incubator (37°C, 5% CO2), biosafety cabinet, centrifuge, microscopes, etc.
Experimental Protocols
The following protocols provide a comprehensive workflow for evaluating the effects of this compound in cell culture.
Caption: General experimental workflow for studying the compound.
Cell Culture and Cryopreservation
Cell Culture:
-
Culture cells in appropriate media and conditions, following standard protocols.
-
Passage cells regularly to maintain them in the exponential growth phase.
Cryopreservation Protocol:
-
Harvest cells during their logarithmic growth phase to ensure high viability.[14]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[14]
-
Resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a density of 1-2 million cells/mL.[15][16]
-
Aliquot the cell suspension into cryogenic vials.
-
Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) at -80°C for 24 hours to achieve a cooling rate of approximately -1°C/minute.[14][17]
-
For long-term storage, transfer the vials to a liquid nitrogen tank (-135°C to -196°C).[17][18]
Determining Optimal Concentration: MTT Cell Viability Assay
This assay determines the concentration range of the compound that is non-toxic to the cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[19]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]
-
Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[19]
-
Shake the plate for 15 minutes to ensure complete solubilization.[20]
-
Measure the absorbance at 570 nm using a microplate reader.[20][21]
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM (suggested starting range) |
| Incubation Time | 24 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Reading | 570 nm (reference wavelength > 650 nm) |
Measuring cAMP Levels
An increase in intracellular cAMP is a direct indicator of PDE4 inhibition.
Protocol (using a competitive immunoassay kit, e.g., HTRF or luminescence-based):
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an adenylate cyclase activator (e.g., Forskolin) to induce cAMP production.[22]
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol, which typically involves adding detection reagents and measuring the signal (e.g., fluorescence or luminescence).[22][23][24][25][26]
-
Calculate cAMP concentrations based on a standard curve.
Analysis of Downstream Signaling: Western Blot for Protein Phosphorylation
To confirm the activation of the cAMP-PKA pathway, analyze the phosphorylation of downstream targets like CREB (cAMP response element-binding protein).
Protocol:
-
Sample Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[27][29]
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) overnight at 4°C.[30]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for total CREB or a housekeeping protein like GAPDH or β-actin.[29]
-
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.[31][32][33]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[31][33]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]
Conclusion
This application note provides a detailed guide for the investigation of this compound in cell culture, based on its presumed action as a PDE4 inhibitor. By following these protocols, researchers can systematically evaluate its cytotoxicity, confirm its effect on intracellular cAMP levels, and elucidate its impact on downstream signaling pathways. These foundational experiments will be crucial in characterizing the biological activity of this novel compound and determining its potential for further development.
References
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MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
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Cryopreservation of Mammalian Cells – Protocols. (n.d.). Fisher Scientific. Retrieved from [Link]
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cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (n.d.). Bio-protocol. Retrieved from [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]
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3,4-Dimethoxy-L-phenylalanine SDS. (2020, February 18). Thermo Fisher Scientific. Retrieved from [Link]
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Rolipram, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts. (n.d.). PMC - NIH. Retrieved from [Link]
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Phosphodiesterase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
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The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. (2012, September 19). PMC - NIH. Retrieved from [Link]
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Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. (n.d.). PubMed. Retrieved from [Link]
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(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. (n.d.). PubChem. Retrieved from [Link]
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Beta-Alanine. (n.d.). PubChem. Retrieved from [Link]
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3,4-Dimethoxyphenylalanine, L-. (n.d.). PubChem. Retrieved from [Link]
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Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 29. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. fishersci.com [fishersci.com]
- 32. tcichemicals.com [tcichemicals.com]
- 33. cdnisotopes.com [cdnisotopes.com]
Application Notes & Protocols for In Vivo Evaluation of (r)-beta-(3,4-Dimethoxyphenyl)alanine
A Guide for Preclinical Research in Neurological Disorders
Section 1: Scientific Rationale and Therapeutic Hypothesis
(r)-beta-(3,4-Dimethoxyphenyl)alanine is a novel chemical entity for which in vivo data is not yet publicly available. Its core structure is based on β-alanine, a naturally occurring beta-amino acid. Extensive research on β-alanine supplementation in animal models has demonstrated its capacity to reduce anxiety, mitigate the effects of stress, and enhance cognitive function.[1][2] The primary mechanism is believed to involve the upregulation of carnosine in both muscle and brain tissue.[3] Elevated brain carnosine levels are associated with neuroprotective effects, including the maintenance of Brain-Derived Neurotrophic Factor (BDNF) expression, particularly under stressful conditions.[1] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.
The subject compound, this compound, features a dimethoxyphenyl moiety. This structural modification is common in medicinal chemistry to enhance the lipophilicity of a molecule. This increased lipophilicity can potentially improve its ability to cross the blood-brain barrier (BBB), leading to greater central nervous system (CNS) bioavailability compared to its parent compound, β-alanine.
Therapeutic Hypothesis: We hypothesize that this compound will exhibit potent anxiolytic and neuroprotective effects, superior to that of β-alanine, due to potentially enhanced CNS penetration. It is proposed that the compound will ameliorate stress-induced behavioral deficits and restore hippocampal BDNF levels in a relevant animal model. The primary therapeutic area for investigation is stress-related anxiety and cognitive dysfunction.
Section 2: Overview of Preclinical In Vivo Study Design
To test our hypothesis, a robust preclinical study is required. The chosen animal model is the Chronic Unpredictable Stress (CUS) model, which effectively induces a state resembling human depression and anxiety, characterized by anhedonia, increased anxiety-like behaviors, and cognitive impairments.[4][5] This model offers high face validity for screening novel anxiolytic and antidepressant compounds.[6]
The study will proceed in a phased approach:
-
Pharmacokinetic (PK) Profiling: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish an appropriate dosing regimen.
-
Efficacy Evaluation in CUS Model: To assess the compound's ability to reverse stress-induced behavioral deficits.
-
Mechanistic Validation: To measure hippocampal BDNF levels post-mortem to correlate behavioral outcomes with a key neurobiological marker.
Experimental Workflow Diagram
Caption: Overall experimental workflow from animal acclimation to final analysis.
Section 3: Detailed Methodologies and Protocols
Protocol 1: Compound Formulation and Administration
Causality: The choice of vehicle and administration route is critical for ensuring consistent bioavailability. For a novel compound with predicted lipophilicity, a suspension or emulsion is often necessary for oral administration. Intraperitoneal injection provides a route with rapid absorption, bypassing first-pass metabolism, which is useful for initial efficacy screening.
Vehicle Preparation:
-
For Oral Gavage (PO): 0.5% Carboxymethylcellulose (CMC) in sterile saline.
-
For Intraperitoneal (IP) Injection: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% sterile saline. All solutions must be sterile-filtered.
Compound Preparation:
-
Accurately weigh the required amount of this compound.
-
For IP injection, first dissolve the compound in DMSO. Sequentially add PEG300, Tween® 80, and saline, vortexing between each addition to ensure a clear solution.
-
For PO administration, create a homogenous suspension in the 0.5% CMC vehicle using a sonicator or homogenizer.
-
Prepare fresh formulations daily.
Administration Protocol (Mice):
-
Gently restrain the mouse. For PO, use a dedicated gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped). For IP, use a 27-gauge needle.
-
Oral Gavage: Insert the gavage needle gently into the esophagus and deliver the solution into the stomach.
-
Intraperitoneal Injection: Inject into the lower right quadrant of the abdomen, avoiding the bladder and cecum.
-
The volume should not exceed 10 mL/kg.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) |
| Vehicle | 0.5% CMC in Saline | 10% DMSO, 40% PEG300, 5% Tween 80 |
| Volume | 5-10 mL/kg | 5-10 mL/kg |
| Needle Size | 20G Gavage Needle | 27G Needle |
| Frequency | Once daily | Once daily |
Table 1: Recommended Administration Parameters for Mice.
Protocol 2: Chronic Unpredictable Stress (CUS) Model
Causality: The unpredictability of stressors is key to preventing habituation and inducing a robust anxiety- and depressive-like phenotype.[7]
Procedure:
-
House mice individually to increase social stress.
-
Apply one or two of the following stressors daily for 28 consecutive days in a random order.
-
The control (non-stressed) group should be handled daily but not exposed to stressors.
| Day | Stressor 1 | Stressor 2 |
| 1 | Cage Tilt (45°) for 12h | |
| 2 | Damp Bedding (100mL water) | |
| 3 | Stroboscopic Light Overnight | Food Deprivation (12h) |
| 4 | Predator Sounds (1h) | |
| 5 | Soiled Cage (from another male) | |
| 6 | Restraint Stress (1h) | |
| 7 | Noisy Environment (white noise, 4h) | Water Deprivation (12h) |
| ... | (Continue random schedule for 28 days) |
Table 2: Example 7-Day CUS Schedule.
Protocol 3: Behavioral Testing Battery
Causality: Behavioral tests are performed in a specific order, from least to most stressful, to minimize the confounding influence of one test on the next. All testing should be conducted during the animal's dark cycle under red light conditions.
A. Open Field Test (OFT)
-
Purpose: Assesses general locomotor activity and anxiety-like behavior (thigmotaxis).[8][9]
-
Apparatus: A square arena (e.g., 40x40 cm) with walls.
-
Procedure:
-
Place the mouse in the center of the arena.[10]
-
Allow it to explore freely for 5-10 minutes.[10]
-
A video tracking system records total distance traveled, velocity, and time spent in the center versus the periphery.
-
Anxiolytic effects are indicated by increased time spent in the center zone.
-
Clean the arena thoroughly with 70% ethanol between trials.
-
B. Elevated Plus Maze (EPM)
-
Purpose: A gold-standard test for anxiety-like behavior based on the conflict between exploration and fear of open/elevated spaces.[11][12][13]
-
Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.[12]
-
Procedure:
-
Place the mouse on the central platform, facing an open arm.
-
Allow 5 minutes of free exploration.[11]
-
Video tracking software records entries into and time spent in each arm.
-
Anxiolytic effects are indicated by a higher percentage of time spent and entries into the open arms.
-
Clean the maze thoroughly between trials.
-
C. Morris Water Maze (MWM)
-
Purpose: Assesses hippocampal-dependent spatial learning and memory.[14]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase (4-5 days): Conduct 4 trials per day. Place the mouse in the water at one of four starting positions. Allow it to swim and find the hidden platform. If not found within 60-90 seconds, guide it to the platform.[14][15]
-
Probe Trial (24h after last acquisition trial): Remove the platform and allow the mouse to swim for 60 seconds.
-
Record the latency to find the platform during acquisition and the time spent in the target quadrant during the probe trial.
-
Improved performance (shorter latency, more time in target quadrant) indicates enhanced cognitive function.
-
Protocol 4: Pharmacokinetic (PK) Study
Causality: A PK study is essential to understand the drug's disposition in the body and to ensure that the doses used in efficacy studies result in adequate systemic and CNS exposure.[16]
Procedure:
-
Use a separate cohort of naive mice (n=3-4 per time point).
-
Administer a single dose of this compound via both IV (for absolute bioavailability) and PO routes.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein or saphenous vein bleeding.
-
At the final time point, collect a terminal blood sample via cardiac puncture and harvest the brain.
-
Process blood to plasma and analyze plasma and brain homogenate concentrations using a validated LC-MS/MS method.
-
Calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve (total exposure) |
| t1/2 | Elimination half-life |
| F% | Bioavailability (PO vs. IV) |
| Brain/Plasma Ratio | Indicator of BBB penetration |
Table 3: Key Pharmacokinetic Parameters to be Determined.
Protocol 5: Post-Mortem Hippocampal BDNF Quantification
Causality: Measuring BDNF levels provides a direct biochemical correlate for the observed behavioral effects, allowing for mechanistic validation of the compound's neurotrophic hypothesis.[17]
Procedure:
-
Immediately following the final behavioral test, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly decapitate and dissect the brain on an ice-cold surface.
-
Isolate the hippocampus from both hemispheres.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
ELISA Protocol: a. Homogenize the hippocampal tissue in ice-cold lysis buffer containing protease inhibitors. b. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant and determine the total protein concentration using a BCA assay. d. Use a commercial BDNF ELISA kit (e.g., from Abcam, Invitrogen) following the manufacturer's instructions.[18][19] e. Load samples (diluted to fall within the standard curve) and standards in duplicate onto the pre-coated plate. f. Perform incubations, washes, and add substrate as per the kit protocol. g. Read the absorbance on a microplate reader. h. Calculate BDNF concentration from the standard curve and normalize to the total protein concentration (pg/mg of protein).
Section 4: Hypothetical Signaling Pathway
The proposed mechanism of action centers on the modulation of the BDNF signaling pathway, which is crucial for neuronal health and is often dysregulated by chronic stress.
Caption: Hypothetical BDNF signaling pathway modulated by stress and the test compound.
Section 5: References
-
Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. (2023). MDPI. [Link]
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Beta-alanine for mood and cognitive function. (2023). Examine.com. [Link]
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The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. (2023). MDPI. [Link]
-
The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. (2023). National Center for Biotechnology Information. [Link]
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Effects of High-Dose, Short-Duration β-Alanine Supplementation on Cognitive Function, Mood, and Circulating Brain-Derived Neurotropic Factor (BDNF) in Recreationally-Active Males Before Simulated Military Operational Stress. (2020). National Center for Biotechnology Information. [Link]
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β-Alanine supplementation reduces anxiety and increases neurotrophin expression in both young and older rats. (2019). National Center for Biotechnology Information. [Link]
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Elevated plus maze protocol. (2023). protocols.io. [Link]
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Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study. (2022). National Center for Biotechnology Information. [Link]
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A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (2023). Liebert Pub. [Link]
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Understanding stress: Insights from rodent models. (2021). National Center for Biotechnology Information. [Link]
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Morris Water Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]
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Detection of brain-derived neurotrophic factor (BDNF) in rat blood and brain preparations using ELISA: pitfalls and solutions. (2010). National Center for Biotechnology Information. [Link]
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β-Alanine supplemented diets enhance behavioral resilience to stress exposure in an animal model of PTSD. (2015). National Center for Biotechnology Information. [Link]
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Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2015). National Center for Biotechnology Information. [Link]
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The Impact of Chronic Stress on Behavior and Body Mass in New Animal Models. (2023). MDPI. [Link]
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Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation. (2012). National Center for Biotechnology Information. [Link]
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Elevated Plus Maze for Mice. (2008). National Center for Biotechnology Information. [Link]
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Beta-alanine: Uses and Risks. (2023). WebMD. [Link]
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Morris water maze: procedures for assessing spatial and related forms of learning and memory. (2006). Nature Protocols. [Link]
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Editorial: Animal Models of Stress - Current Knowledge and Potential Directions. (2021). Frontiers in Behavioral Neuroscience. [Link]
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Mature BDNF Isoform Detection and Quantification by ELISA. (n.d.). Biosensis. [Link]
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UC Davis - Morris Water Maze. (2019). protocols.io. [Link]
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Experimental Models for Screening Anxiolytic Activity. (2021). JETIR. [Link]
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Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. [Link]
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International society of sports nutrition position stand: Beta-Alanine. (2015). National Center for Biotechnology Information. [Link]
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Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice. (2016). MDPI. [Link]
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Morris Water Maze Experiment l Protocol Preview. (2022). YouTube. [Link]
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In silico Screening and Behavioral Validation of a Novel Peptide, LCGA-17, With Anxiolytic-Like Properties. (2021). National Center for Biotechnology Information. [Link]
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Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits. (2018). JoVE. [Link]
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How to Set Up an Open Field Test for Animal Behavior Research. (2023). Amuza Inc. [Link]
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BETA ALANINE. (n.d.). Canada.ca. [Link]
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The age of anxiety: role of animal models of anxiolytic action in drug discovery. (2011). National Center for Biotechnology Information. [Link]
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Elevated plus maze protocol v1. (2023). ResearchGate. [Link]
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Understanding the Morris Water Maze in Neuroscience. (2023). Cyagen. [Link]
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Animal Models of Stress Vulnerability and Resilience in Translational Research. (2019). ResearchGate. [Link]
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Elevated Plus Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]
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Open Field Test. (n.d.). Maze Engineers. [Link]
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- 19. Human BDNF ELISA Kit (EH42RB) - Invitrogen [thermofisher.com]
Protocols for the Solubilization of (R)-β-(3,4-Dimethoxyphenyl)alanine
An Application Guide for Researchers
**Abstract
This document provides a detailed guide for the dissolution of (R)-β-(3,4-Dimethoxyphenyl)alanine, a specialized amino acid derivative. The inherent physicochemical properties of this compound, characterized by a zwitterionic amino acid backbone and a bulky, hydrophobic dimethoxyphenyl side chain, present unique solubilization challenges. This guide elucidates the underlying chemical principles governing its solubility and offers robust, step-by-step protocols for preparing aqueous and organic stock solutions suitable for a range of experimental applications in pharmaceutical research and cell biology. Methodologies are grounded in established chemical principles and supported by data from structurally analogous compounds.
Introduction and Mechanistic Overview
(R)-β-(3,4-Dimethoxyphenyl)alanine is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids possess a flexible backbone that can impart unique conformational properties to peptides and other molecules, making them valuable tools in drug development. The primary challenge in handling this compound lies in its amphipathic nature.
-
Zwitterionic Character: At physiological pH, the molecule exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). This charge separation enhances solubility in polar solvents like water but can also lead to strong intermolecular interactions in the solid state, hindering dissolution.
-
Hydrophobic Side Chain: The 3,4-dimethoxyphenyl group is nonpolar and significantly contributes to the molecule's hydrophobicity, limiting its solubility in neutral aqueous solutions.
Effective dissolution, therefore, requires overcoming the crystal lattice energy and managing the compound's dual polarity. The most effective strategy is to modulate the pH of the solvent. By shifting the pH to either the acidic or basic range, the zwitterionic form is converted into a more soluble cationic or anionic species, respectively.
-
Acidic Conditions (pH < pI): The carboxyl group becomes protonated (-COOH), leaving a net positive charge on the amino group (-NH3+). The resulting cationic salt exhibits significantly increased aqueous solubility.
-
Basic Conditions (pH > pI): The amino group is deprotonated (-NH2), leaving a net negative charge on the carboxyl group (-COO-). This anionic form is also more soluble in water.
For applications incompatible with aqueous systems, polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) can be employed to dissolve the compound directly.
Compound Physicochemical Profile
Direct experimental data for (R)-β-(3,4-Dimethoxyphenyl)alanine is not widely published. The following data is compiled from supplier information for the closely related L-α-amino acid analog, 3-(3,4-Dimethoxyphenyl)-L-alanine, which is expected to have very similar physicochemical properties.
| Property | Value / Description | Source / Comment |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem[1][2] |
| Molecular Weight | 225.24 g/mol | PubChem[1][2] |
| Appearance | White to off-white crystalline solid | General property of amino acids |
| Melting Point | ~254-257 °C (decomposes) | Sigma-Aldrich[3] |
| pKa (predicted) | ~2-3 (Carboxyl), ~9-10 (Amino) | Predicted based on amino acid structure |
| Predicted LogP | -1.9 | Computed by XLogP3 for the α-analog[1] |
| Optical Activity | [α]22/D −5°, c = 4 in 1 M HCl | For the L-α-analog |
Solvent Selection and Decision Workflow
Choosing the correct solvent is critical and depends entirely on the downstream application. For cell-based assays, pH-adjusted aqueous buffers are preferred, while organic solvents are typically used for creating high-concentration stock solutions for chemical synthesis or screening.
Caption: Solvent selection workflow for dissolving (R)-β-(3,4-Dimethoxyphenyl)alanine.
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) before handling the compound.[4] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Dissolution in Acidic Aqueous Solution
This method is ideal for preparing solutions for cell culture media or physiological buffers, as the pH can be readjusted after dissolution. The solubility of the related compound 3-(3,4-Dimethoxyphenyl)-L-alanine in 1 M HCl is documented, confirming the efficacy of this approach.
Workflow Diagram:
Caption: Step-by-step workflow for dissolution in an acidic aqueous buffer.
Methodology:
-
Weighing: Accurately weigh the desired amount of (R)-β-(3,4-Dimethoxyphenyl)alanine in a sterile conical tube.
-
Acidification: Add a small volume of an acidic solvent (e.g., 100 mM HCl or a pH 4.0 citrate buffer) to the solid. Start with approximately 80% of the final desired volume.
-
Rationale: This protonates the carboxylate group, creating a soluble cationic salt. A 100 mM concentration of acid is typically sufficient and is less harsh than the 1 M HCl used for polarimetry.
-
-
Solubilization: Vortex vigorously. If the compound does not dissolve readily, use a sonicator bath for 5-10 minutes. Warm the solution slightly (to 37°C) if necessary. Ensure the final solution is completely clear.
-
pH Adjustment (Optional): If a neutral pH is required for the experiment, slowly add a base (e.g., 100 mM NaOH) dropwise while monitoring the pH with a calibrated meter. Be aware that the compound may precipitate if the pH gets too close to its isoelectric point. If this occurs, the final concentration may be limited.
-
Final Volume & Sterilization: Adjust the solution to the final volume with sterile, deionized water or buffer. For biological applications, sterile filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Dissolution in Basic Aqueous Solution
This is an alternative to acidic dissolution and may be preferable for experiments sensitive to low pH or high chloride concentrations.
Methodology:
-
Weighing: Accurately weigh the desired amount of the compound in a sterile tube.
-
Alkalinization: Add approximately 80% of the final desired volume of a basic solvent (e.g., 100 mM NaOH).
-
Rationale: This deprotonates the amino group, creating a soluble anionic salt.
-
-
Solubilization: Vortex and/or sonicate until the solution is clear.
-
pH Adjustment (Optional): Neutralize by adding an acid (e.g., 100 mM HCl) dropwise to reach the target pH.
-
Final Volume & Sterilization: Bring the solution to its final volume and sterile filter as described in Protocol 1.
Protocol 3: Dissolution in Organic Solvents (High-Concentration Stocks)
For chemical libraries or when high concentrations are needed, Dimethyl Sulfoxide (DMSO) is the solvent of choice.
Methodology:
-
Weighing: Weigh the compound into a clean, dry glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Solubilization: Vortex at room temperature. Gentle warming (37°C) and sonication can be used to aid dissolution. Ensure the final solution is a clear, homogenous liquid.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: When diluting the DMSO stock into aqueous media for experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Validation and Quality Control
A protocol is only trustworthy if it is self-validating.
-
Visual Inspection: The most straightforward validation is a clear solution with no visible particulates after dissolution and, if applicable, after pH adjustment.
-
Concentration Check: For rigorous applications, the concentration can be verified using UV-Vis spectrophotometry by scanning for an absorbance maximum (likely in the 280 nm region due to the phenyl ring) and creating a standard curve.
-
Stability Assessment: When preparing a large batch of stock solution, it is advisable to test its stability by storing a small aliquot under the intended conditions for a period and re-analyzing for any signs of precipitation or degradation.
References
-
PubChem. (2024). Compound Summary for CID 40429943, (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. National Center for Biotechnology Information. [Link]
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Deulofeu, V., & Guerrero, T. J. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. Organic Syntheses Procedure. [Link]
-
PubChem. (2024). Compound Summary for CID 12248064, 3,4-Dimethoxy-D-phenylalanine. National Center for Biotechnology Information. [Link]
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Karakuş, N., & Sert, Y. (2022). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry, 61A, 119-129. [Link]
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Application Notes & Protocols: High-Throughput Screening for Inhibitors of Phosphodiesterase (PDE) Families, Potential Targets for (r)-beta-(3,4-Dimethoxyphenyl)alanine Analogs
Abstract
The (r)-beta-(3,4-Dimethoxyphenyl)alanine scaffold represents a promising starting point for the development of novel therapeutics. Analogs of this structure are potential modulators of critical intracellular signaling pathways. A primary target class for such molecules is the phosphodiesterase (PDE) enzyme superfamily. PDEs are crucial regulators of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that govern a vast array of physiological processes.[1] Consequently, identifying potent and selective PDE inhibitors is a major goal in drug discovery for inflammatory, neurological, and cardiovascular diseases.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust high-throughput screening (HTS) assays to identify and characterize novel PDE inhibitors derived from this compound analog libraries. We present detailed principles and step-by-step protocols for two industry-standard homogeneous assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
The Central Role of the Phosphodiesterase (PDE) Signaling Pathway
Understanding the biological context is paramount to designing an effective screening campaign. PDEs are enzymes that catalyze the hydrolysis of the phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms (AMP and GMP, respectively).[1] By doing so, they act as critical "brakes" on signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent production of cyclic nucleotides by adenylyl cyclase (AC) and guanylate cyclase (GC).[3] Inhibition of a specific PDE isoform leads to an accumulation of its corresponding cyclic nucleotide substrate, amplifying downstream signaling through effectors like Protein Kinase A (PKA) or Protein Kinase G (PKG).[3] This targeted amplification is the mechanistic basis for the therapeutic utility of PDE inhibitors.
Caption: The cAMP signaling pathway and the inhibitory action of PDE-targeting compounds.
Principles of HTS Assay Formats for PDE Inhibitor Discovery
The goal of HTS is to rapidly assess large compound libraries for activity against a specific target. For PDE enzymes, homogeneous assays (no-wash formats) are preferred for their speed and amenability to automation.[4] The choice of assay technology depends on factors such as the specific PDE isoform, available reagents, and instrumentation.
Fluorescence Polarization (FP)
The FP assay is a robust, competitive binding method used to monitor molecular interactions in solution.[5] Its principle relies on the differential rotational speed of a small fluorescently labeled tracer molecule versus a large molecular complex.
-
Mechanism: A fluorescently labeled version of a cyclic nucleotide (e.g., FAM-cAMP) serves as the tracer. In the absence of enzymatic activity, this tracer is hydrolyzed by the PDE enzyme to its monophosphate form (FAM-AMP). A specific, high-affinity binding agent (often a nanoparticle or antibody) is added that selectively binds the FAM-AMP product.[6] This binding creates a large molecular complex that tumbles slowly in solution, resulting in a high FP signal.
-
Inhibitor Action: When an active inhibitor from the analog library is present, it prevents the PDE from hydrolyzing the FAM-cAMP tracer. The tracer remains small and unbound, tumbling rapidly and producing a low FP signal. The decrease in FP signal is therefore directly proportional to the inhibitory activity of the compound.[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive assay technology that combines time-resolved fluorescence with Förster resonance energy transfer. It is particularly advantageous for HTS due to its high signal-to-background ratio and reduced interference from compound autofluorescence.[7][8]
-
Mechanism: The assay utilizes a lanthanide chelate (e.g., Terbium, Tb) as a long-lifetime energy donor and a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) as the acceptor.[9] Similar to the FP assay, the reaction product (FAM-AMP) is captured by a binding agent. In this format, the binding agent is coupled to the Terbium donor. When the FAM-AMP product binds, it brings the Tb donor and FAM acceptor into close proximity, allowing FRET to occur. Excitation of the donor results in energy transfer and emission from the acceptor at its characteristic wavelength (e.g., 520 nm for FAM).
-
Inhibitor Action: In the presence of a PDE inhibitor, FAM-cAMP is not hydrolyzed. The donor and acceptor remain separated, no FRET occurs, and only emission from the donor is detected at its specific wavelength (e.g., 490 nm for Tb).[9] The inhibitory activity is measured as a decrease in the FRET ratio (Acceptor Emission / Donor Emission).
Detailed HTS Protocols
The following protocols are designed for a 384-well microplate format but can be adapted. It is critical to perform thorough assay development and validation, including determining the optimal enzyme concentration and incubation time, before initiating a full screening campaign.
Protocol 3.1: PDE Inhibition Assay using Fluorescence Polarization (FP)
A. Principle of the Assay This is a competitive product-capture assay. A test compound's ability to inhibit PDE activity is measured by the reduction in the formation of a fluorescent monophosphate product, which is detected by a specific binding agent. A low FP signal corresponds to high PDE inhibition.[10]
B. Materials and Reagents
-
Assay Plates: Black, flat-bottom, low-volume 384-well microplates.
-
PDE Enzyme: Purified recombinant human PDE (e.g., PDE4B, PDE10A) of interest.
-
Substrate: Fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP).
-
Binding Agent: Specific for the fluorescent monophosphate product (e.g., IMAP™ Progressive Binding Reagent).
-
Assay Buffer: Buffer optimized for PDE activity (e.g., Tris-HCl, pH 7.5, with MgCl₂, and BSA).
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Controls: A known, potent inhibitor for the specific PDE isoform (Positive Control) and DMSO alone (Negative Control).
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.[6]
C. Step-by-Step Methodology
-
Compound Plating: Dispense 100 nL of test compounds and controls (dissolved in DMSO) into the wells of the 384-well assay plate using an acoustic liquid handler.
-
Enzyme Preparation & Addition: Prepare the PDE enzyme solution in cold assay buffer at 2X the final desired concentration. Add 5 µL of this solution to each well.
-
Plate Agitation & Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Pre-incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Substrate Addition & Reaction Incubation: Prepare the FAM-cAMP substrate solution in assay buffer at 2X the final concentration. Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
-
Reaction Incubation: Mix the plate gently for 1 minute. Incubate at room temperature for a duration determined during assay development (e.g., 60-90 minutes), protected from light.[5]
-
Detection Reagent Addition: Add 10 µL of the Binding Agent solution (prepared according to the manufacturer's instructions) to stop the reaction and initiate product binding.
-
Detection Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
D. Data Analysis The primary output is in millipolarization (mP) units.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])
-
Assay Quality (Z'-factor): The Z'-factor should be calculated to assess the robustness of the assay. A value ≥ 0.5 is considered excellent for HTS. Z' = 1 - [(3 * (SD_neg_ctrl + SD_pos_ctrl)) / |(Avg_neg_ctrl - Avg_pos_ctrl)|]
-
IC₅₀ Determination: For hits identified in the primary screen, a dose-response curve is generated by performing the assay with a serial dilution of the compound. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Protocol 3.2: PDE Inhibition Assay using Time-Resolved FRET (TR-FRET)
A. Principle of the Assay This assay measures the accumulation of a fluorescent monophosphate product through its ability to bring a Tb-donor and a FAM-acceptor into close proximity, generating a FRET signal. A low FRET signal (ratio of 520nm/490nm) corresponds to high PDE inhibition.[9]
B. Materials and Reagents
-
Assay Plates: White, low-volume 384-well microplates.
-
PDE Enzyme: Purified recombinant human PDE of interest.
-
Substrate: Fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP).
-
Detection System: A TR-FRET detection kit containing a Tb-labeled binding partner (e.g., anti-AMP antibody or phosphate-binding agent) and a binding buffer.
-
Assay Buffer: As described for the FP assay.
-
Test Compounds & Controls: As described for the FP assay.
-
Instrumentation: A microplate reader capable of time-resolved fluorescence measurements (e.g., HTRF®-certified reader).
C. Step-by-Step Methodology
-
Compound Plating: Dispense 100 nL of test compounds and controls into the assay plate.
-
Enzyme & Substrate Mix Addition: Prepare a 2X master mix of PDE enzyme and FAM-cAMP substrate in assay buffer. Add 5 µL of this mix to each well to start the reaction.
-
Expert Insight: Combining the enzyme and substrate addition into a single step simplifies the protocol and reduces variability, which is crucial for HTS automation.
-
-
Reaction Incubation: Mix the plate gently for 1 minute. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes), protected from light.
-
Detection Reagent Addition: Prepare the TR-FRET detection mix containing the Tb-labeled binding agent in its specific detection buffer. Add 5 µL of this mix to each well to stop the reaction.
-
Detection Incubation: Incubate the plate at room temperature for 60-120 minutes to allow for detection reagent binding.
-
Data Acquisition: Measure the time-resolved fluorescence at the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) emission wavelengths.
D. Data Analysis
-
TR-FRET Ratio Calculation: Ratio = (Emission_520nm / Emission_490nm) * 10,000
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)])
-
Assay Quality (Z'-factor) and IC₅₀ Determination: Calculated as described in the FP protocol, using the TR-FRET ratio values.
Assay Comparison and Data Summary
Choosing the right assay is critical for the success of an HTS campaign. Both FP and TR-FRET are excellent choices, but they have distinct advantages and disadvantages.
| Parameter | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) |
| Principle | Competitive product binding | Proximity-based energy transfer |
| Sensitivity | High | Very High |
| Throughput | High to Very High | High to Very High |
| Cost | Generally lower reagent cost | Generally higher reagent cost |
| Compound Interference | Susceptible to colored compounds and light scattering. Less affected by autofluorescent compounds. | Reduced interference from autofluorescence and light scatter due to time-gated detection.[8] |
| Instrumentation | FP-capable plate reader | TR-FRET capable plate reader (requires specific filters and a pulsed light source) |
| Best For | Primary screening, target classes with robust FP probes available. | Projects with compound libraries known for autofluorescence; assays requiring highest sensitivity. |
Integrated HTS Workflow for PDE Inhibitor Discovery
A successful screening campaign follows a logical progression from a large-scale primary screen to detailed characterization of a few promising hits. This workflow ensures that resources are focused on the most viable candidates.
Caption: A typical workflow for a high-throughput screening campaign to identify PDE inhibitors.
Conclusion
The identification of novel inhibitors for phosphodiesterases is a highly active area of drug discovery. The protocols detailed in this guide for Fluorescence Polarization and Time-Resolved FRET assays provide robust, scalable, and automatable platforms for screening libraries of this compound analogs. Careful assay selection, optimization, and a systematic workflow are essential for generating high-quality, reproducible data.[5] By employing these methodologies, research and drug development professionals can efficiently identify and advance promising lead compounds toward the development of next-generation therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening.
- Zhang, X., et al. (2010). A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. PubMed.
- Creative Biolabs. (n.d.). PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization.
- Zhang, X., et al. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Novel PDE4 Inhibitors Like Orismilast.
- BenchChem. (n.d.). Application Notes and Protocols for PDE-9 Inhibitor Fluorescence Polarization Assay.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- Wang, P., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. PMC - PubMed Central.
- BPS Bioscience. (n.d.). PDE4B1 Assay Kit.
- Turek-Herman, J., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Butler, S. J., et al. (2022). Exploiting the Unique Properties of Lanthanide Complexes as FRET Probes: from Quantitation to Protein Dynamics. ResearchGate.
- Bünzli, J-C. G., et al. (2011). Lanthanide Complexes in FRET Applications. Sci-Hub.
- BPS Bioscience. (n.d.). PDE3A TR-FRET Assay Kit.
- Wegner, K. D., et al. (2022). Multiplexed Biosensing and Bioimaging Using Lanthanide-Based Time-Gated Förster Resonance Energy Transfer. PubMed.
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Application Notes and Protocols for the Radiolabeling of (R)-beta-(3,4-Dimethoxyphenyl)alanine for Imaging Studies
Introduction: The Rationale for Targeting Amino Acid Metabolism in Oncology
Positron Emission Tomography (PET) has revolutionized clinical oncology by providing a non-invasive window into the metabolic processes that fuel tumor growth.[1] While [18F]FDG, a glucose analog, is the most widely used PET tracer, its utility can be limited in certain oncological contexts, such as brain tumors, where high background glucose metabolism in healthy tissue can obscure the tumor signal.[2][3] This has spurred the development of alternative PET tracers that target other aspects of tumor metabolism.
Radiolabeled amino acids have emerged as a powerful class of PET tracers for oncologic imaging.[4] Tumor cells often exhibit a heightened demand for amino acids to support rapid proliferation and protein synthesis. This demand is met by the upregulation of specific amino acid transporters on the cell surface, such as the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine-preferring transporter 2 (ASCT2).[4][5] By designing radiolabeled amino acid analogs that are substrates for these transporters, we can achieve high tumor-to-background contrast in PET images.[3]
This application note provides a detailed guide to the synthesis, radiolabeling, and preclinical evaluation of (R)-beta-(3,4-Dimethoxyphenyl)alanine, a synthetic amino acid analog designed for PET imaging. While specific literature on the radiolabeling of this exact molecule is emerging, the protocols herein are based on established and robust methodologies for the radiosynthesis of structurally similar beta-aryl-alanine and DOPA derivatives.[6][7] The dimethoxyphenyl moiety is of interest for its potential to modulate the molecule's lipophilicity and interaction with amino acid transporters. The 'beta' configuration of the amino group offers a different spatial arrangement compared to alpha-amino acids, which may influence its biological activity and metabolic fate.
This document is intended for researchers, scientists, and drug development professionals engaged in the development of novel radiopharmaceuticals for cancer imaging.
Materials and Methods
Reagents and Equipment
All chemical reagents for synthesis should be of analytical grade and purchased from reputable suppliers. Solvents should be anhydrous where specified. [18F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron. Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak) are required for purification. A high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector and a UV detector is essential for quality control. A gamma counter is necessary for in vitro and ex vivo biodistribution studies. Animal PET/CT scanner is required for in vivo imaging.
Protocol 1: Synthesis of the Radiolabeling Precursor
The successful radiosynthesis of -beta-(3,4-Dimethoxyphenyl)alanine hinges on the availability of a suitable precursor molecule. For nucleophilic [¹⁸F]fluorination, a common strategy is to introduce a good leaving group, such as a tosylate, at the position where the fluorine-18 will be incorporated. The following is a representative multi-step synthesis of a tosylate precursor.
Caption: A representative workflow for the synthesis of the tosylate precursor for 18F-labeling.
Step-by-Step Protocol:
-
Aldol Condensation: React 3,4-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield 3,4-dimethoxycinnamic acid.
-
Reduction: Reduce the double bond of the cinnamic acid derivative using a suitable reducing agent like sodium amalgam or catalytic hydrogenation to obtain racemic beta-(3,4-Dimethoxyphenyl)propionic acid.
-
Chiral Resolution: Resolve the racemic mixture to isolate the (R)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.
-
Protection: Protect the carboxylic acid group as a methyl or ethyl ester and the amino group with a suitable protecting group like Boc (tert-butyloxycarbonyl).
-
Hydroxylation: Introduce a hydroxyl group at a suitable position for subsequent tosylation. This might involve a multi-step process depending on the desired labeling position. For labeling on an alkyl chain attached to the amine, a suitable protected starting material with a hydroxyl group would be used.
-
Tosylation: React the hydroxylated intermediate with tosyl chloride in the presence of a base like triethylamine or pyridine to yield the tosylate precursor.
-
Purification: Purify the final precursor by column chromatography. Characterize the product using NMR and mass spectrometry.
Protocol 2: Automated Radiosynthesis of ¹⁸F-beta-(3,4-Dimethoxyphenyl)alanine
This protocol describes a typical two-step radiolabeling procedure involving nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride, followed by deprotection.[7] This process is ideally performed in an automated synthesis module to minimize radiation exposure.
Caption: Automated workflow for the radiosynthesis of the 18F-labeled amino acid tracer.
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron onto a quaternary methyl ammonium (QMA) anion exchange cartridge. Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110°C. Repeat this step 2-3 times to ensure the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is anhydrous.
-
Nucleophilic Fluorination: Dissolve the tosylate precursor (5-10 mg) in a suitable anhydrous solvent like dimethyl sulfoxide (DMSO) or acetonitrile and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 110-130°C for 10-15 minutes.
-
Deprotection: After the labeling reaction, add an acid (e.g., 4 M HCl) to the reaction vessel and heat at 120-130°C for 5-10 minutes to remove the protecting groups.
-
Purification: Neutralize the reaction mixture with a sodium hydroxide solution. Purify the crude product using a semi-preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., ethanol/water gradient).
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Synthesis Time | 45-60 minutes |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
Table 1: Expected outcomes of the automated radiosynthesis.
Protocol 3: Quality Control of the Final Product
Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[8]
1. Radiochemical Purity:
-
Method: Analytical radio-HPLC.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Detection: In-line radioactivity detector and UV detector (at a wavelength corresponding to the absorbance of the compound).
-
Acceptance Criterion: Radiochemical purity should be ≥ 95%.
2. Enantiomeric Purity:
-
Method: Chiral HPLC.
-
Column: A suitable chiral stationary phase column.
-
Mobile Phase: A mixture of organic solvents like hexane and ethanol.
-
Acceptance Criterion: Enantiomeric excess of the (R)-isomer should be ≥ 95%.
3. Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Acceptance Criteria: Levels of residual solvents (e.g., acetonitrile, DMSO, ethanol) must be below the limits specified in the pharmacopeia.
4. pH:
-
Method: pH meter or pH-indicator strips.
-
Acceptance Criterion: pH should be within the range of 4.5 to 7.5.
5. Sterility and Endotoxins:
-
Methods: Standard microbiological tests for sterility and Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins.
-
Acceptance Criteria: The final product must be sterile and have endotoxin levels below the specified limits.
| Quality Control Test | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Enantiomeric Purity | ≥ 95% (R-isomer) |
| Radionuclidic Purity | ≥ 99.5% |
| Residual Solvents | Within USP limits |
| Sterility | Sterile |
| Bacterial Endotoxins | < 175 EU/V |
Table 2: Quality control specifications for -beta-(3,4-Dimethoxyphenyl)alanine for injection.
Protocol 4: In Vitro Cell Uptake and Competition Assays
These assays are crucial to confirm that the radiotracer is taken up by cancer cells via the targeted amino acid transporters.
Cell Lines: A panel of cancer cell lines with known expression levels of LAT1 and ASCT2 (e.g., 9L glioma, PC-3 prostate cancer) and a control cell line with low expression.[7]
Step-by-Step Protocol:
-
Cell Culture: Culture the cells in appropriate media until they reach 80-90% confluency.
-
Uptake Assay: Seed the cells in 24-well plates. On the day of the experiment, wash the cells with uptake buffer (e.g., Hank's Balanced Salt Solution). Add the radiolabeled amino acid (approximately 37 kBq/well) to each well and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake: At each time point, aspirate the medium and rapidly wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity using a gamma counter. Measure the protein concentration in each well to normalize the radioactivity counts.
-
Competition Assay: To determine the specificity of uptake, co-incubate the cells with the radiotracer and a high concentration (e.g., 1-10 mM) of known substrates for specific amino acid transporters (e.g., L-leucine for LAT1, L-serine for ASCT2).
Protocol 5: In Vivo PET/CT Imaging in a Xenograft Model
In vivo imaging studies are essential to evaluate the biodistribution, tumor targeting, and pharmacokinetic properties of the radiotracer.[4]
Caption: A standard workflow for in vivo PET imaging and biodistribution studies.
Animal Model: Immunocompromised mice or rats bearing subcutaneous or orthotopic tumor xenografts (e.g., U87MG human glioblastoma).
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing animal with isoflurane.
-
Tracer Injection: Administer the radiotracer (typically 5-10 MBq) via intravenous injection (e.g., tail vein).
-
PET/CT Imaging: Acquire dynamic PET scans for the first 60 minutes post-injection, followed by static scans at later time points (e.g., 30, 60, and 120 minutes). A CT scan should be acquired for attenuation correction and anatomical co-registration.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and various organs to generate time-activity curves (TACs) and calculate the standardized uptake value (SUV).
-
Ex Vivo Biodistribution: At the end of the imaging session, euthanize the animal and dissect major organs and the tumor. Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the percent injected dose per gram of tissue (%ID/g).
Data Analysis and Interpretation
The data from the in vitro and in vivo studies should be analyzed to assess the potential of -beta-(3,4-Dimethoxyphenyl)alanine as a tumor imaging agent. Key metrics to evaluate include the rate and specificity of cell uptake, the tumor-to-background ratio in PET images, and the %ID/g in the tumor versus other organs from the biodistribution study. A high tumor uptake with rapid clearance from non-target tissues is indicative of a promising radiotracer.[3]
Conclusion
This application note provides a comprehensive framework for the synthesis, radiolabeling, and preclinical evaluation of this compound as a potential PET imaging agent for oncology. The protocols are based on well-established radiochemical techniques and preclinical validation workflows. By targeting the increased amino acid metabolism of cancer cells, this novel tracer has the potential to offer improved diagnostic accuracy in clinical settings where traditional imaging agents fall short. Further studies are warranted to fully elucidate its clinical utility.
References
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An overview of radiolabeled amino acid tracers in oncologic imaging. (2023). Frontiers in Medicine. [Link]
-
Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. (2022). Journal of Medicinal Chemistry. [Link]
-
Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. (2011). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. (2012). Nuclear Medicine and Biology. [Link]
-
The use of amino acid PET and conventional MRI for monitoring of brain tumor therapy. (2018). NeuroImage: Clinical. [Link]
-
Fluorine-18 labeled amino acids for tumor PET/CT imaging. (2017). American Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology. (2019). Pharmaceuticals. [Link]
-
Radiolabeling and Biological Evaluation of Novel 99mTc-Nitrido and 99mTc-Oxo Complexes with 4-Methoxy-L-Phenylalanine Dithiocarbamate for Tumor Imaging. (2022). Molecules. [Link]
-
Synthesis of radiolabeling precursor. (2022). ResearchGate. [Link]
-
Synthesis and evaluation of F-18 labeled alanine derivatives as potential tumor imaging agents. (2012). ResearchGate. [Link]
-
Metabolic PET Imaging in Oncology. (2018). American Journal of Roentgenology. [Link]
-
Joint EANM/EANO/RANO practice guidelines/SNMMI procedure standards for imaging of gliomas using PET with radiolabelled amino acids and [18F]FDG: version 1.0. (2018). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Advances in the synthesis of β-alanine. (2022). World Journal of Microbiology and Biotechnology. [Link]
-
PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (2021). Frontiers in Medicine. [Link]
-
Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. (2022). Molecules. [Link]
-
Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. (2021). Bioorganic Chemistry. [Link]
-
Investigational PET tracers in neuro-oncology—What's on the horizon? A report of the PET/RANO group. (2021). Neuro-Oncology. [Link]
-
Amino Acid Tracer PET MRI in Glioma Management: What a Neuroradiologist Needs to Know. (2023). American Journal of Neuroradiology. [Link]
-
Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging. (2023). ACS Chemical Neuroscience. [Link]
-
Joint EANM/EANO/RANO practice guidelines/SNMMI procedure standards for imaging of gliomas using PET with radiolabelled amino. (2019). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Identification of new molecular targets for PET imaging of the microglial anti-inflammatory activation state. (2017). Journal of Neuroinflammation. [Link]
-
Synthesis of β-Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. (2024). Journal of the Endocrine Society. [Link]
-
Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. (2005). Molecules. [Link]
-
Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. (2012). Nuclear Medicine and Biology. [Link]
-
The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI. (2022). Diagnostics. [Link]
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Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of (r)-beta-(3,4-Dimethoxyphenyl)alanine
Abstract
This document provides a comprehensive guide for the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) characterization of (r)-beta-(3,4-Dimethoxyphenyl)alanine, a novel small molecule with structural similarities to known neuroactive compounds such as Levodopa (L-DOPA). Given the nascent stage of research on this specific enantiomer, this guide establishes a foundational, yet detailed, framework. The protocols herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary methodologies to generate high-quality, reproducible data. We will detail an in vivo rodent pharmacokinetic study, a validated bioanalytical LC-MS/MS method for plasma quantification, and a corresponding ex vivo pharmacodynamic assessment of central nervous system neurotransmitter modulation. The overarching goal is to establish a clear relationship between systemic drug exposure and its biological effect, a critical step in the evaluation of any new chemical entity targeting the CNS.[1][2][3]
Introduction: Rationale and Scientific Context
This compound is a beta-amino acid derivative. Its core structure, featuring a dimethoxylated phenyl ring, is analogous to key catecholamine precursors like L-DOPA. This structural motif suggests a potential interaction with the dopaminergic system, making it a candidate for investigation in neurological disorders such as Parkinson's disease.[4][5][6] However, before efficacy can be determined, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as pharmacokinetics—is essential.[7][8][9]
Furthermore, linking the concentration of the drug in the body over time to its physiological effect (pharmacodynamics) is the cornerstone of rational drug development.[10][11] This document outlines a cohesive strategy to de-risk and characterize this compound by first understanding its systemic exposure profile and then correlating it with a quantifiable biological response in the central nervous system. The following protocols are based on established best practices and regulatory guidance for preclinical drug development.[9][12][13][14][15]
Part I: Pharmacokinetic (PK) Characterization
The primary objective of this phase is to quantify the concentration of this compound in plasma over time following both intravenous and oral administration in a rodent model. This allows for the determination of fundamental PK parameters, including bioavailability.[7]
In Vivo Rodent PK Study Protocol
Rationale: The Sprague-Dawley rat is a commonly used model in preclinical PK studies due to its well-characterized physiology and manageable size for serial blood sampling.[16] Both intravenous (IV) and oral (PO) routes are used to assess absolute oral bioavailability. The IV route ensures 100% of the drug enters systemic circulation, serving as a baseline, while the PO route mimics a likely clinical administration path.[9]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (analytical grade)
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Vehicle for PO administration (e.g., 0.5% Methylcellulose in water)
-
Dosing syringes and gavage needles
-
K2-EDTA collection tubes
-
Centrifuge
Procedure:
-
Acclimatization: House animals for at least 3 days under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation: Assign animals to two groups (n=3-5 per group):
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Dosing:
-
For the PO group, administer the compound via oral gavage.
-
For the IV group, administer via a tail vein bolus injection.
-
-
Blood Sampling: Collect blood samples (~150 µL) from the saphenous or jugular vein at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately transfer blood into K2-EDTA tubes, mix gently, and place on ice. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.[17][18] The following is a proposed method based on similar analytes like L-DOPA, which must be fully optimized and validated according to FDA guidelines.[12][13][14]
Method Validation Parameters (per FDA M10 Guidance):
-
Selectivity & Specificity: No interference from endogenous matrix components at the retention time of the analyte and internal standard.
-
Calibration Curve: A minimum of six non-zero standards to bracket the expected concentration range.
-
Accuracy & Precision: Intra- and inter-day precision (%CV) within ±15% (±20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessed to ensure ionization is not suppressed or enhanced by the biological matrix.
-
Stability: Analyte stability evaluated under various conditions (bench-top, freeze-thaw, long-term storage).
Protocol:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and quality control (QC) samples on ice. b. To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like methyldopa).[19] c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 15,000 x g for 5 minutes at 4°C.[20] e. Transfer 150 µL of the supernatant to a new 96-well plate or autosampler vial for injection.
-
LC-MS/MS Conditions (Hypothetical):
-
LC System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: These must be determined empirically by infusing the pure analyte. For this compound (MW: 225.24), a hypothetical transition would be m/z 226.1 -> 180.1 (corresponding to a characteristic fragment).
-
PK Data Analysis and Presentation
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) software. Key parameters are summarized in the table below.
| Parameter | Description | IV Group | PO Group |
| Tmax (h) | Time to reach maximum plasma concentration | N/A | |
| Cmax (ng/mL) | Maximum observed plasma concentration | ||
| AUC_last (hng/mL) | Area under the concentration-time curve to the last measurable point | ||
| AUC_inf (hng/mL) | Area under the curve extrapolated to infinity | ||
| t½ (h) | Terminal half-life | ||
| CL (L/h/kg) | Clearance | ||
| Vd (L/kg) | Volume of distribution | ||
| F (%) | Absolute Oral Bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | N/A |
Part II: Pharmacodynamic (PD) Characterization
Rationale: Based on its structure, this compound is hypothesized to modulate the dopaminergic system. A robust pharmacodynamic assay is to directly measure the levels of dopamine (DA) and its primary metabolites, 3,4-Dihydroxyphenylacetic acid (DOPAC) and Homovanillic acid (HVA), in a key brain region like the striatum.[4][5] This ex vivo approach directly links drug exposure to a neurochemical change.
Ex Vivo Neurotransmitter Analysis Protocol
Procedure:
-
Animal Dosing: Use a separate cohort of male Sprague-Dawley rats. Dose animals with the test compound (e.g., 10 mg/kg, PO) or vehicle.
-
Time Points: Euthanize groups of animals (n=3-5 per time point) at time points selected to coincide with the Cmax, and during the elimination phase as determined by the PK study (e.g., 1, 4, and 8 hours post-dose). A pre-dose group serves as baseline.
-
Brain Extraction: Immediately following euthanasia, decapitate the animal and rapidly excise the brain.
-
Dissection: Place the brain in an ice-cold rodent brain matrix. Dissect the striatum from both hemispheres.
-
Sample Processing: a. Immediately weigh the tissue samples. b. Homogenize the tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and preserve catecholamines. c. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. d. Filter the supernatant through a 0.22 µm syringe filter.
-
Neurochemical Analysis: Analyze the filtrate for DA, DOPAC, and HVA content using HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.[21]
-
Data Normalization: Express neurotransmitter levels as ng per mg of wet tissue weight.
PD Data Analysis and Presentation
The results will be presented as the mean ± standard error of the mean (SEM) for each neurotransmitter at each time point, allowing for comparison between the treated and vehicle groups.
| Time Point | Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Pre-dose | Vehicle | |||
| 1 hr | Vehicle | |||
| Treated | ||||
| 4 hr | Vehicle | |||
| Treated | ||||
| 8 hr | Vehicle | |||
| Treated |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental logic and a hypothetical mechanism of action.
Caption: Integrated workflow for PK/PD characterization.
Caption: Hypothetical dopaminergic pathway modulation.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial pharmacokinetic and pharmacodynamic evaluation of this compound. Successful execution of these studies will yield critical data on the compound's bioavailability, clearance, and central nervous system activity. This integrated PK/PD approach is fundamental for establishing a dose-exposure-response relationship, which is indispensable for guiding further preclinical development, including efficacy studies in relevant disease models (e.g., the 6-OHDA rat model of Parkinson's disease) and toxicology assessments.[22] Future work should focus on identifying the specific metabolites of the compound and assessing its potential for blood-brain barrier penetration.
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Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc.[Link]
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Blandini, F., & Armentero, M.-T. (2014). Animal Models of Parkinson's Disease. FEBS Journal, 279(7), 1156-1166. [Link]
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Ippoliti, R., D'Aurizio, G., Vallese, A., Piovesan, D., & Torsi, L. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(11), 4381. [Link]
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Creative Biolabs. (n.d.). Ex Vivo Brain Slice Assay. [Link]
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Pereira, C. M., Lages, A. M. G., Tasso, M. J. G., & Chaves, A. R. (2015). Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method. Bioanalysis, 7(2), 207-220. [Link]
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Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). Journal of Controlled Release, 323, 45-56. [Link]
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Thakkar, S., Billa, N., & Chiu, W. S. N. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1121-1141. [Link]
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Kumar, P., Tanna, S., & Guruprasad, L. (2018). selective and rapid lc-ms/ms method for the simultaneous quantitation of levodopa and carbidopa. International Journal of Pharmacy and Pharmaceutical Sciences, 10(12), 65. [Link]
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The Pharmacokinetics and Pharmacodynamics of CNS-Acting Agents. (n.d.). ResearchGate. [Link]
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César, I. C., de Abreu, L. C., & de Santana, F. J. M. (2018). Sensitive LC–MS/MS Method for Quantitation of Levodopa and Carbidopa in Plasma: Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 155, 239-245. [Link]
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Thakkar, S., Billa, N., & Chiu, W. S. N. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 57(9), 1079-1095. [Link]
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Andersen, M. L., & Navot, I. (2010). Reinforcement, Dopamine and Rodent Models in Drug Development for ADHD. CNS & Neurological Disorders - Drug Targets, 9(4), 438-450. [Link]
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Ippoliti, R., D'Aurizio, G., Vallese, A., Piovesan, D., & Torsi, L. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. ResearchGate. [Link]
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Gainetdinov, R. R. (2021). Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience. International Journal of Molecular Sciences, 22(16), 8868. [Link]
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Brain Slice Biotinylation: An Ex Vivo Approach to Measure Region-specific Plasma Membrane Protein Trafficking in Adult Neurons. (2013). Journal of Visualized Experiments, (78), e50600. [Link]
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Zhang, S.-L., Wang, F., & Hu, L.-F. (2017). The Rodent Models of Dyskinesia and Their Behavioral Assessment. Frontiers in Neurology, 8. [Link]
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Jentsch, J. D., & Taylor, J. R. (2024). Using rodent data to elucidate dopaminergic mechanisms of ADHD: Implications for human personality. Neuroscience & Biobehavioral Reviews, 156, 105494. [Link]
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Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. [Link]
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Taconic Biosciences. (n.d.). Parkinson's Disease Models for Drug Discovery & Research. [Link]
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Björklund, A., & Kordower, J. H. (2020). Animal models for preclinical Parkinson's research: An update and critical appraisal. Progress in Brain Research, 252, 25-54. [Link]
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Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. (2024). Biosensors, 14(3), 127. [Link]
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Preclinical Regulatory Requirements. (n.d.). Duke Social Science Research Institute. [Link]
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An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. (2018). ACS Chemical Neuroscience, 9(9), 2194-2207. [Link]
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences (Vol. 25, pp. 46-49). Karger. [Link]
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Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. (2014). Current Protocols in Neuroscience, 68(1), 6.27.1-6.27.19. [Link]
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Preclinical Studies in Drug Development. (n.d.). PPD, part of Thermo Fisher Scientific. [Link]
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Application Notes and Protocols: Investigating (r)-beta-(3,4-Dimethoxyphenyl)alanine in Neuropharmacology
Introduction: Unveiling the Potential of a Novel Phenylalanine Derivative in Dopaminergic Research
(r)-beta-(3,a)-alanine, also known by its synonyms (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and 3-Methoxy-O-methyl-L-tyrosine[1][2], is a chiral amino acid derivative with a chemical structure that suggests a potential for interaction with the central nervous system. Its core, a 3,4-dimethoxyphenyl group attached to a beta-alanine backbone, bears a resemblance to the catecholamine neurotransmitter dopamine. This structural similarity forms the scientific basis for hypothesizing its activity within the dopaminergic system, a critical pathway in the regulation of motor control, motivation, and reward.
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD), a debilitating neurodegenerative disorder[3][4]. Current therapeutic strategies for PD primarily focus on dopamine replacement or modulating dopamine receptor activity. The exploration of novel compounds that can interact with the dopaminergic system is therefore of paramount importance in the quest for more effective treatments.
These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the neuropharmacological profile of (r)-beta-(3,4-Dimethoxyphenyl)alanine. We will outline a logical, multi-tiered approach, beginning with in vitro characterization of its receptor binding affinity and culminating in in vivo assessment of its potential therapeutic efficacy in a preclinical model of Parkinson's disease. The protocols provided herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring scientific rigor and reproducibility.
Hypothesized Mechanism of Action: A Dopaminergic Modulator?
Based on its chemical structure, we hypothesize that this compound acts as a ligand for dopamine receptors. The 3,4-dimethoxy substitution on the phenyl ring can be considered a bioisostere of the catechol group of dopamine, potentially allowing it to fit into the dopamine receptor binding pocket. The beta-alanine tail may influence its binding affinity, selectivity for different dopamine receptor subtypes (D1-like vs. D2-like), and its pharmacokinetic properties.
The following experimental workflow is designed to test this hypothesis and to comprehensively characterize the neuropharmacological effects of this compound.
Experimental Workflow for Characterizing this compound
Caption: A flowchart illustrating the sequence of in vivo behavioral testing.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial neuropharmacological characterization of this compound. A logical progression from in vitro receptor binding and functional assays to in vivo behavioral assessment in a relevant disease model will provide a comprehensive understanding of this compound's potential as a novel therapeutic agent for disorders such as Parkinson's disease.
Positive results from these studies would warrant further investigation, including:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a clear relationship between its concentration and its pharmacological effects.
-
Chronic Dosing Studies: To assess the long-term efficacy and safety of the compound.
-
Investigation of Off-Target Effects: To ensure the compound's selectivity and minimize the risk of side effects.
-
Elucidation of Downstream Signaling Pathways: To gain a deeper understanding of the molecular mechanisms through which the compound exerts its effects.
By following a systematic and rigorous scientific approach, the true potential of this compound in neuropharmacology can be effectively unveiled.
References
-
Animal Models of Parkinson's Disease - NCBI - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Animal Models of Parkinson's Disease - Charles River Laboratories. (n.d.). Retrieved January 20, 2026, from [Link]
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Parkinson's Disease Modeling - InVivo Biosystems. (n.d.). Retrieved January 20, 2026, from [Link]
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Parkinson's Disease: Exploring Different Animal Model Systems - MDPI. (2022). Retrieved January 20, 2026, from [Link]
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Motor Function Behavioral Tests - GemPharmatech. (n.d.). Retrieved January 20, 2026, from [Link]
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Rodent Behavioral Tests for Motor Function - Creative Biolabs. (n.d.). Retrieved January 20, 2026, from [Link]
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Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 20, 2026, from [Link]
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Comprehensive Perspectives on Experimental Models for Parkinson's Disease. (2021). Aging and Disease, 12(1), 223-246. [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 20, 2026, from [Link]
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Animal behavioural test - Sensori motor deficits - NEUROFIT. (n.d.). Retrieved January 20, 2026, from [Link]
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Motor Testing in Mouse Models - Maze Engineers. (2018). Retrieved January 20, 2026, from [Link]
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General Activity, Welfare, and Motor Function Behavior Tests - Charles River Laboratories. (n.d.). Retrieved January 20, 2026, from [Link]
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Zell, L., Bretl, A., Temml, V., & Schuster, D. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Biomedicines, 11(5), 1468. [Link]
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Radioligand Binding Studies | Springer Nature Experiments. (n.d.). Retrieved January 20, 2026, from [Link]
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Zell, L., Bretl, A., Temml, V., & Schuster, D. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. Biomedicines, 11(5), 1468. [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
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Ke, M., Chong, C. M., Zhu, Q., Zhang, K., Cai, C. Z., Lu, J. H., ... & Su, H. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and disease, 12(1), 223–246. [Link]
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Zell, L., Bretl, A., Temml, V., & Schuster, D. (2022). Identification of Novel Dopamine D2 Receptor Ligands-A Combined In Silico/In Vitro Approach. Molecules (Basel, Switzerland), 27(14), 4435. [Link]
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Zell, L., Bretl, A., Temml, V., & Schuster, D. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. ResearchGate. [Link]
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Kalueff, A. V., ... & Demin, K. A. (2022). Pharmacological characterization of a novel putative nootropic beta-alanine derivative, MB-005, in adult zebrafish. Journal of psychopharmacology (Oxford, England), 36(7), 892–902. [Link]
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Ostadsharif, M., ... & Ghasemi, R. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Biomolecules, 11(9), 1333. [Link]
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Saunders, B., ... & Sale, C. (2017). β-alanine supplementation improves in-vivo fresh and fatigued skeletal muscle relaxation speed. European journal of applied physiology, 117(5), 883–895. [Link]
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(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine | C10H13NO4 | CID 40429943 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Hoffman, J. R., Gepner, Y., & Cohen, H. (2019). β-Alanine supplementation reduces anxiety and increases neurotrophin expression in both young and older rats. Nutrition research (New York, N.Y.), 62, 51–63. [Link]
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Kumagai, H., ... & Fukami, H. (1969). Synthesis of 3,4-dihydroxyphenyl-L-alanine from L-tyrosine and pyrocatechol by crystalline beta-tyrosinase. Biochemical and biophysical research communications, 34(3), 266–270. [Link]
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Wolf, G., ... & Luth, H. J. (1994). Excitotoxins L-beta-oxalyl-amino-alanine (L-BOAA) and 3,4,6-trihydroxyphenylalanine (6-OH-DOPA) inhibit [3H] alpha-amino-3- hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) binding in human hippocampus. Neuroscience letters, 169(1-2), 219–222. [Link]
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Known pathways for β-alanine biosynthesis. The six known pathways are shown. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Troubleshooting & Optimization
Improving (r)-beta-(3,4-Dimethoxyphenyl)alanine solubility and stability
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with (r)-beta-(3,4-Dimethoxyphenyl)alanine. Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the scientific principles behind experimental success. We address the most common challenges encountered in the laboratory: achieving optimal solubility and ensuring compound stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a derivative of beta-alanine, featuring a dimethoxyphenyl group. Structurally, it is an analogue of the neurotransmitter precursor L-DOPA, but with its catechol hydroxyl groups replaced by methoxy groups. This modification significantly alters its chemical properties, particularly its stability. As an amino acid, it possesses both an acidic carboxylic acid group and a basic amino group, allowing it to exist as a zwitterion.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-(3,4-Dimethoxyphenyl)-L-alanine | L-DOPA (for comparison) |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₄ | C₁₁H₁₅NO₄ | C₉H₁₁NO₄ |
| Molecular Weight | 225.24 g/mol | 225.24 g/mol [1] | 197.19 g/mol |
| Appearance | White to off-white solid | White Solid[2] | White to Almost white powder |
| Melting Point | ~223 °C (decomposes)[3] | 254-257 °C[1] | ~278 °C (decomposes) |
| Aqueous Solubility | Poor at neutral pH | Data not widely available | Slightly soluble in water |
| Storage | 2-8°C, Hygroscopic, Under inert atmosphere[2] | Room Temperature, Light & Air Sensitive |
Note: Data for the exact (r)-beta enantiomer is limited; properties are often reported for the L- or DL-alanine forms, which are expected to be physically similar.
Q2: Why is this compound significantly more stable than L-DOPA?
The enhanced stability is a direct result of the two methoxy (-OCH₃) groups on the phenyl ring, which replace the hydroxyl (-OH) groups found in L-DOPA.
-
Mechanism of Instability in L-DOPA: The catechol moiety (the two adjacent hydroxyl groups) in L-DOPA is highly susceptible to oxidation. It can be readily oxidized to form reactive quinones, which can then polymerize or react with other nucleophiles, leading to the formation of dark-colored degradation products (melanins) and a loss of compound integrity.[4] This degradation is catalyzed by enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) in biological systems, and by light, oxygen, and changes in pH in vitro.[5][6]
-
Protective Effect of Methoxy Groups: By replacing the reactive hydroxyl protons with methyl groups, the this compound molecule is protected from this primary oxidation pathway. The methoxy groups are electronically donating but are not readily oxidized under standard experimental conditions, rendering the aromatic ring much more stable.
Caption: Comparative stability of catechol vs. dimethoxy-substituted phenyl rings.
Q3: How should I properly store the solid compound and prepared solutions?
Solid Compound: The compound is listed as hygroscopic.[2] Store the solid powder in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C to minimize moisture absorption and potential long-term degradation.[2]
Solutions:
-
Aqueous Stocks: Store at 2-8°C for short-term use (1-3 days) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protection from Light: As a general precaution for aromatic compounds, protect solutions from direct light by using amber vials or wrapping containers in foil.
-
pH Stability: Store solutions at the acidic pH used for solubilization (e.g., pH 2-4). Neutral or basic solutions may be less stable over time and are more prone to precipitation if the buffer capacity is insufficient.
Troubleshooting Guide
Problem: My this compound powder will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
-
Root Cause Analysis: This is the most common issue and is expected behavior. Like other amino acids, this compound is zwitterionic. At its isoelectric point (pI), the net charge is zero, and intermolecular electrostatic interactions are maximized, leading to minimal aqueous solubility. To dissolve it, you must shift the pH far away from the pI to create a charged, more polar species (either a cation or an anion). Salt formation is a primary method to enhance the solubility of compounds with acidic or basic functional groups.[7]
-
Solution: pH-Mediated Solubilization
The most effective strategy is to prepare a concentrated acidic stock solution and then dilute it into your final buffer, ensuring the final pH of the experimental medium is not significantly altered.
-
Acidification (Recommended):
-
Weigh the desired amount of powder.
-
Add a fraction (e.g., 70-80%) of your total desired final volume of high-purity water (or a non-phosphate buffer like MES or HEPES if phosphates are incompatible).
-
While stirring, add a strong acid (e.g., 1 M HCl) dropwise. The powder will begin to dissolve as the carboxylate group (-COO⁻) is protonated to carboxylic acid (-COOH), leaving a net positive charge on the amino group (-NH₃⁺).
-
Continue adding acid until the solution is completely clear. The final pH will likely be in the range of 2-4.
-
Once dissolved, add the remaining water to reach the final target volume.
-
-
Alkalinization (Alternative):
-
You can also dissolve the compound by adding a strong base (e.g., 1 M NaOH) dropwise. This deprotonates the amino group (-NH₃⁺) to an amine (-NH₂), leaving a net negative charge on the carboxylate group (-COO⁻).
-
Caution: Basic solutions of amine-containing compounds can sometimes be less stable. Acidification is the preferred first approach.
-
-
Caption: Workflow for troubleshooting solubility issues via pH adjustment.
Problem: After dissolving my compound, the solution became cloudy or formed a precipitate upon storage or dilution.
-
Root Cause Analysis: This typically occurs for one of two reasons:
-
pH Shift: If you diluted your acidic stock into a large volume of a strongly buffered neutral or basic solution, the final pH may have shifted back towards the compound's pI, causing it to crash out of solution.
-
Exceeded Solubility Limit: The final concentration in your working solution may still be above the solubility limit at that specific pH and temperature.
-
-
Solutions & Preventative Measures
Table 2: Strategies to Prevent and Resolve Precipitation
Strategy Description Causality Explained 1. pH Control When diluting the acidic stock, add it slowly to your final buffer while stirring. For critical experiments, measure the final pH to ensure it hasn't drifted into the insolubility range. The buffering capacity of your final medium must be sufficient to absorb the acidity of your stock solution without a significant pH change. 2. Use of Co-solvents Prepare the stock solution in a mixture of aqueous buffer and a water-miscible organic solvent. Common choices include DMSO, ethanol, or PEG-400. Co-solvents disrupt the hydrogen bonding network of water and can provide a more favorable non-polar environment for the dimethoxyphenyl group, increasing overall solubility. 3. Gentle Warming Gently warm the solution in a water bath (e.g., to 37°C) while stirring. Do not boil. Solubility often increases with temperature. This can help re-dissolve precipitates, but the solution may precipitate again upon cooling if it is supersaturated. | 4. Salt Formation with Counterions | For formulation development, forming a stable salt with a basic amino acid like L-arginine can significantly improve aqueous solubility and dissolution rate.[7][8] | This pre-forms a salt with favorable physicochemical properties, preventing the need for drastic pH adjustments in the final formulation.[8] |
Validated Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a reliable method for creating a stable, usable stock solution for cell culture or other in vitro assays.
Materials:
-
This compound (MW: 225.24 g/mol )
-
High-purity water (Milli-Q® or equivalent)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and/or amber glass vials
Methodology:
-
Calculation: To make 10 mL of a 10 mM stock solution, you need 22.52 mg of the compound.
-
Calculation: 0.010 L * 0.010 mol/L * 225.24 g/mol = 0.02252 g = 22.52 mg
-
-
Initial Slurry: Weigh 22.52 mg of this compound into a 15 mL conical tube. Add 8 mL of high-purity water. The powder will not dissolve and will form a white suspension.
-
Acidification: While vortexing or stirring gently, add 1 M HCl drop-by-drop. Observe the solution carefully. Continue adding drops until the last of the solid material dissolves and the solution becomes completely clear.
-
pH Measurement (Optional but Recommended): Calibrate your pH meter and measure the pH of the stock solution. It should typically be between pH 2.0 and 4.0. Record this value for batch-to-batch consistency.
-
Final Volume Adjustment: Adjust the final volume to 10.0 mL with high-purity water.
-
Sterilization & Storage: For cell-based assays, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container. Aliquot into sterile, light-protecting tubes (e.g., amber microcentrifuge tubes) and store at -20°C for long-term use.
Protocol 2: Quality Control - Purity and Concentration Check by RP-HPLC
This protocol allows you to verify the concentration of your stock solution and check for any degradation products, ensuring the trustworthiness of your experiments.
Instrumentation & Reagents:
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile
-
Standard: A certified reference standard of the compound, if available.
Methodology:
-
Sample Preparation: Dilute your newly prepared stock solution (from Protocol 1) to a final concentration of approximately 100 µM using Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 210-400 nm and select the absorbance maximum for quantification (typically around 280 nm for the phenyl ring).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate for 5 min.
-
-
-
Data Analysis:
-
Purity: A pure, undegraded sample should show a single major peak. The appearance of multiple new peaks, especially at earlier retention times (more polar), could indicate degradation. Integrate the area of all peaks to calculate the purity percentage (Area of Main Peak / Total Area * 100).
-
Quantification: If a reference standard is used, create a calibration curve (e.g., 10, 50, 100, 250 µM) to accurately determine the concentration of your stock solution. This validates your weighing and dissolution process. Various analytical methods like HPLC and spectrophotometry are standard for quantifying amino acids and their derivatives.[9][10][11]
-
References
-
PubChem. Beta-Alanine. National Center for Biotechnology Information. [Link]
-
PubChem. (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. National Center for Biotechnology Information. [Link]
-
Mainka, M., et al. (2019). Discovery and inhibition of an interspecies gut bacterial pathway for Levodopa metabolism. Science. [Link]
-
Al-Zoubi, N., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics. [Link]
-
ElShaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. [Link]
-
Iurchenko, V., et al. (2017). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. ScienceRise: Pharmaceutical Science. [Link]
-
van Kessel, S. P., et al. (2020). Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. Toxins. [Link]
-
Nagy, G., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst. [Link]
-
Pharmaffiliates. 3-(3,4-Dimethoxyphenyl)-L-alanine. Product Page. [Link]
-
iChemical. 3-(3,4-dimethoxyphenyl)-DL-beta-alanine. Product Page. [Link]
-
Vilar-Gomez, E., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients. [Link]
-
Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease. [Link]
-
Gesi, M., et al. (2013). The synthesis and degradation of dopamine. ResearchGate. [Link]
-
Al-Dhubiab, B. E., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Pharmaceuticals. [Link]
-
Miguelez, C., et al. (2021). L-DOPA in Parkinson's Disease: Looking at the “False” Neurotransmitters and Their Meaning. ACS Chemical Neuroscience. [Link]
-
Varanoske, A. N., et al. (2019). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. Amino Acids. [Link]
-
Kumar, L., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Current Drug Delivery. [Link]
-
Baxter, J., & Johns, P. W. (2011). Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. Food Analytical Methods. [Link]
-
Cheméo. Chemical Properties of «beta»-Alanine. [Link]
-
Meiser, J., et al. (2013). Complexity of dopamine metabolism. Cell Communication and Signaling. [Link]
-
de Salles, G. G., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLOS ONE. [Link]
-
Yeast Metabolome Database. Beta-Alanine (YMDB00195). [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of the Brazilian Chemical Society. [Link]
-
Kumagai, H., et al. (1969). Synthesis of 3,4-dihydroxyphenyl-L-alanine from L-tyrosine and pyrocatechol by crystalline beta-tyrosinase. Biochemical and Biophysical Research Communications. [Link]
-
Hoffman, J. R., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients. [Link]
-
Lopez-Grueso, R., et al. (2014). Beta-alanine supplementation seems to increase physical performance and acute recovery in competitive judokas. ResearchGate. [Link]
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- 1. 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(3,4-dimethoxyphenyl)-DL-beta-alanine, CAS No. 34840-85-2 - iChemical [ichemical.com]
- 4. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-DOPA in Parkinson’s Disease: Looking at the “False” Neurotransmitters and Their Meaning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 10. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for (r)-beta-(3,4-Dimethoxyphenyl)alanine synthesis
Welcome to the Technical Support Center for the synthesis of (R)-beta-(3,4-Dimethoxyphenyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions and overcome experimental challenges.
Introduction
This compound is a chiral beta-amino acid of significant interest in medicinal chemistry and drug development. Its synthesis requires precise control of stereochemistry to ensure the desired biological activity. The most common and effective method for achieving high enantioselectivity is the asymmetric hydrogenation of a corresponding enamide precursor. This guide will focus on this synthetic route, providing a detailed protocol and addressing potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the enantioselective synthesis of this compound?
The most robust and widely used method is the asymmetric hydrogenation of a prochiral enamide precursor using a chiral rhodium or ruthenium catalyst. This method is known for its high yields and excellent enantioselectivities.
Q2: How critical is the geometry (E/Z isomerism) of the enamide precursor?
The geometry of the enamide precursor can significantly influence the enantioselectivity of the hydrogenation. In many cases, one isomer will react faster and with higher selectivity than the other. It is crucial to either start with a pure isomer or use a catalyst system that can effectively hydrogenate both isomers to the same desired enantiomer.
Q3: My reaction shows low conversion. What are the potential causes?
Low conversion can be due to several factors:
-
Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. Ensure you are using fresh, properly handled catalyst.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low. Check for leaks in your system and ensure the pressure is maintained at the recommended level.
-
Poor Substrate Quality: Impurities in your enamide precursor can poison the catalyst. Ensure your starting material is of high purity.
-
Inappropriate Solvent: The solvent plays a crucial role in the reaction. Ensure it is of the appropriate grade and is properly degassed.
Q4: The enantiomeric excess (ee) of my product is low. How can I improve it?
Low enantioselectivity is a common issue that can be addressed by:
-
Optimizing the Catalyst: The choice of chiral ligand on the metal catalyst is paramount. You may need to screen different ligands to find the optimal one for your specific substrate.
-
Adjusting Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the temperature often improves the ee, although it may slow down the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction and thus the stereochemical outcome. Experiment with different solvents to find the optimal one.
-
Controlling Substrate Concentration: In some cases, the concentration of the substrate can affect the enantioselectivity.
Q5: How can I effectively purify the final product?
Purification of beta-amino acids can often be achieved through crystallization.[1][2] Due to their zwitterionic nature, their solubility can be manipulated by adjusting the pH of the solution. Precipitation from an aqueous/alcoholic mixture by adjusting the pH to the isoelectric point is a common and effective method. If crystallization is challenging, column chromatography on silica gel with a suitable eluent system (e.g., a mixture of dichloromethane, methanol, and a small amount of acetic acid or ammonia) can be employed.
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting common problems encountered during the synthesis of this compound via asymmetric hydrogenation.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of catalyst. 2. Ensure the catalyst was stored under an inert atmosphere. 3. Prepare the reaction under strictly anaerobic and anhydrous conditions. | Chiral rhodium and ruthenium catalysts are sensitive to oxidation and moisture, which can lead to deactivation. |
| Hydrogenation Conditions | 1. Check the hydrogen pressure and ensure it is maintained throughout the reaction. 2. Verify the integrity of your hydrogenation apparatus for any leaks. 3. Ensure adequate stirring to facilitate gas-liquid mass transfer. | The rate of hydrogenation is directly proportional to the partial pressure of hydrogen. Insufficient hydrogen availability will slow down or halt the reaction. |
| Substrate Impurities | 1. Purify the enamide precursor by recrystallization or column chromatography. 2. Analyze the precursor by NMR and LC-MS to confirm its purity. | Impurities, especially those containing sulfur or other coordinating groups, can act as catalyst poisons, reducing its activity. |
Problem 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Catalyst/Ligand | 1. Screen a variety of chiral phosphine ligands (e.g., DuPhos, BINAP derivatives). 2. Consider using a different metal catalyst (e.g., Ruthenium-based catalysts). | The steric and electronic properties of the chiral ligand create the chiral environment around the metal center, which is the primary determinant of enantioselectivity.[3] |
| Incorrect Solvent Choice | 1. Perform small-scale screening with different solvents (e.g., methanol, ethanol, THF, dichloromethane). 2. Ensure the solvent is of high purity and anhydrous. | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states, thereby affecting the enantioselectivity.[4][5] |
| Reaction Temperature | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures). | Lower temperatures generally enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. |
| Hydrogen Pressure | 1. Investigate the effect of varying the hydrogen pressure. | In some systems, hydrogen pressure can influence the enantioselectivity, although this effect is generally less pronounced than that of ligand, solvent, and temperature. |
Experimental Protocols
Protocol 1: Synthesis of the Enamide Precursor
This protocol describes the synthesis of the N-acetyl enamide precursor from 3,4-dimethoxybenzaldehyde.
Step-by-step methodology:
-
To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) and N-acetylglycine (1.2 equivalents) in acetic anhydride (3 equivalents), add anhydrous sodium acetate (1.5 equivalents).
-
Heat the mixture to 100 °C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure enamide precursor.
-
Characterize the product by NMR and MS to confirm its structure and purity.
Protocol 2: Asymmetric Hydrogenation
This protocol outlines the asymmetric hydrogenation of the enamide precursor to yield this compound.
Step-by-step methodology:
-
In a glovebox, charge a pressure-rated reaction vessel with the enamide precursor (1 equivalent) and a chiral rhodium catalyst, such as [Rh(COD)(R,R-Et-DuPhos)]BF4 (0.01 equivalents).
-
Add degassed methanol as the solvent.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas (3-4 cycles).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Remove the solvent under reduced pressure.
-
The crude product is then subjected to deprotection of the acetyl group by acid hydrolysis (e.g., refluxing in 6M HCl).
-
After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 3: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Step-by-step methodology:
-
Prepare a standard solution of the purified this compound.
-
Use a chiral HPLC column, such as a Crownpak CR(+) or a similar column designed for the separation of amino acid enantiomers.
-
The mobile phase typically consists of an acidic aqueous solution (e.g., perchloric acid solution, pH 1-2).
-
Inject the sample and monitor the elution of the enantiomers using a UV detector.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Visualizations
Workflow for the Synthesis of this compound
Caption: Overall workflow for the synthesis and analysis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in the synthesis.
References
-
Highly enantioselective asymmetric hydrogenation of beta-acetamido dehydroamino acid derivatives using a three-hindered quadrant rhodium catalyst. PubMed. [Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. [Link]
-
Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction. Angewandte Chemie International Edition. [Link]
- Crystallization of amino acid.
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry B. [Link]
- Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [Link]
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. [Link]
-
Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications. [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
-
Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. [Link]
-
Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers. [Link]
-
Crystallization of Amino Acids. GEA. [Link]
-
Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Takeda. [Link]
-
Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]
-
Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Chiral capillary electrophoresis-mass spectrometry of 3,4-dihydroxyphenylalanine: evidence for its enantioselective metabolism in PC-12 nerve cells. PubMed. [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
-
Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction. Sci-Hub. [Link]
-
Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
-
Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
-
Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov, M. A., et al. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
-
Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. [Link]
-
BETA-Alanine Process Introduction. Nanjing Chemical Material Corp. [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. Molecules. [Link]
-
Known pathways for β-alanine biosynthesis. ResearchGate. [Link]
-
Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. ResearchGate. [Link]
-
Highly Enantioselective Asymmetric Hydrogenation of β-Acetamido Dehydroamino Acid Derivatives Using a Three-Hindered Quadrant Rhodium Catalyst. Sci-Hub. [Link]
-
4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]
Sources
- 1. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 2. gea.com [gea.com]
- 3. Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of (R)-beta-(3,4-Dimethoxyphenyl)alanine
Prepared by: Senior Application Scientist, Crystallization & Process Development
This technical guide is designed for researchers, scientists, and drug development professionals working with (R)-beta-(3,4-Dimethoxyphenyl)alanine. It provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common and complex challenges encountered during crystallization experiments. Our approach is grounded in first principles of physical chemistry and extensive field experience to ensure you can diagnose issues and systematically optimize your process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of this compound and the underlying scientific principles.
Q1: What is the primary goal of crystallizing this compound?
A1: The primary goal is purification. Crystallization is a solid-liquid separation technique that selectively isolates the desired this compound molecules from a solution, leaving impurities behind in the mother liquor. A successful crystallization yields a product with high chemical and chiral purity, a specific crystal form (polymorph), and a consistent particle size distribution, all of which are critical for downstream applications in drug development. Efficient chiral separation is particularly vital as different enantiomers of a compound can have varied or even harmful biological activities.[1]
Q2: What are the key factors that control the success of a crystallization process?
A2: Crystallization is governed by a delicate interplay of thermodynamics and kinetics. The most critical factors are:
-
Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility.[2][3]
-
Solvent System: The choice of solvent (or solvent/anti-solvent mixture) is paramount. An ideal solvent will dissolve the compound at a high temperature but have low solubility at a lower temperature.
-
Temperature: Temperature directly influences solubility and therefore controls the level of supersaturation in cooling crystallizations.[2][3][4]
-
Cooling Rate: The rate at which the solution is cooled affects nucleation (the formation of initial crystal nuclei) and crystal growth, which in turn determines crystal size and purity.
-
Agitation: Mixing influences heat and mass transfer, preventing localized high supersaturation and promoting uniform crystal growth.
-
Impurities: The presence of impurities can inhibit or sometimes promote nucleation and can be incorporated into the crystal lattice, affecting purity.
Q3: What is "oiling out" and why is it a problem?
A3: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where the solute separates from the solution as a liquid (an "oil") instead of a solid crystal.[5][6] This typically happens when a solution is cooled below the compound's melting point in that specific solvent system or when supersaturation is extremely high.[7] It is a significant problem because the oil phase is an amorphous, solute-rich liquid that can act as an excellent solvent for impurities.[5][8] When this oil eventually solidifies, it often does so rapidly and non-selectively, trapping these impurities and leading to a low-purity, often gummy or amorphous final product.[5]
Part 2: Common Crystallization Problems & Solutions
This section provides direct troubleshooting advice for specific issues you may encounter.
Q4: My compound will not crystallize out of solution upon cooling. What should I do?
A4: This is a common issue that typically points to insufficient supersaturation.
-
Causality: For crystals to form, the solution must be supersaturated, meaning the concentration of your compound is higher than its solubility at that temperature. If the solution remains clear upon cooling, it is likely "undersaturated" or only slightly saturated.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure to increase the compound's concentration. Be careful not to evaporate to dryness.
-
Add an Anti-Solvent: If you are using a single solvent, try adding a miscible "anti-solvent" in which your compound has very low solubility.[9] Add the anti-solvent dropwise to the point of persistent turbidity (cloudiness), then add a few drops of the primary solvent to redissolve the precipitate before cooling.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.
-
Seeding: If you have a few crystals from a previous batch, add one or two "seed crystals" to the cooled, supersaturated solution. This provides a template for crystal growth.
-
-
Re-evaluate Your Solvent: It's possible you've chosen a solvent in which the compound is too soluble even at low temperatures.[10] A thorough solvent screen is recommended (see Protocol 1).
-
Q5: My compound has "oiled out." How can I fix this and prevent it in the future?
A5: Oiling out indicates that the conditions are forcing the compound out of solution as a liquid before it has a chance to form an ordered crystal lattice.
-
Causality: This usually occurs for one of two reasons: the solution temperature is above the melting point of your compound (or its eutectic mixture with the solvent), or the level of supersaturation is too high, causing rapid phase separation.[5][7] Highly impure materials often have a significantly depressed melting point, making them more prone to oiling out.[7]
-
Immediate Corrective Actions:
-
Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add more of the primary ("good") solvent (e.g., 10-20% more volume) to reduce the overall concentration.[7]
-
Attempt to Cool Slower: A very slow, controlled cooling rate can sometimes navigate the metastable zone without inducing liquid-liquid phase separation.
-
-
Preventative Strategies:
-
Reduce Supersaturation: Start with a more dilute solution.
-
Lower the Crystallization Temperature: If possible, use a solvent system that allows you to crystallize at a temperature well below your compound's melting point.
-
Change the Solvent System: A different solvent or solvent/anti-solvent ratio can dramatically alter the phase behavior.
-
Use Seeding: Add seed crystals at a temperature just below the saturation point. This encourages growth on existing templates rather than spontaneous, uncontrolled nucleation that can lead to oiling.
-
Troubleshooting Logic: Oiling Out
The following diagram outlines the decision-making process when encountering an oiling-out event.
Caption: Decision tree for addressing oiling out.
Q6: My final product has low purity. What are the likely causes?
A6: Low purity after crystallization is typically due to the entrapment of the mother liquor or the co-crystallization of impurities.
-
Causality: If crystallization occurs too quickly (a "crash out"), solvent and dissolved impurities can become trapped within the crystal lattice or between crystal agglomerates. Some impurities may have similar molecular structures to your target compound, allowing them to incorporate directly into the crystal lattice.
-
Troubleshooting Steps:
-
Slow Down the Cooling Rate: A slower cooling profile allows for more selective growth, giving impurities time to diffuse away from the growing crystal face.
-
Increase Solvent Volume: Ensure you are using enough solvent to keep impurities dissolved at the final crystallization temperature.
-
Perform a "Slurry" or "Digestion" Step: Hold the crystallized mixture at the final, low temperature with stirring for several hours. This allows for a process of dissolution and re-crystallization on a micro-scale, which can expel trapped impurities and solvent.
-
Consider a Re-crystallization: Dissolve the impure solid in a fresh batch of clean solvent and repeat the crystallization process. A second pass is often highly effective.
-
Use Activated Charcoal: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them.[10] Use sparingly, as it can also adsorb your product.
-
Part 3: Advanced Troubleshooting
Q7: I suspect I have different crystal forms (polymorphs). How can I control this?
A7: Polymorphism, the ability of a compound to exist in multiple crystal forms, is common for amino acids and can significantly impact physical properties like solubility and stability.[2][11]
-
Causality: Polymorph formation is a kinetically and thermodynamically controlled process. Different solvents, temperatures, and levels of supersaturation can favor the nucleation of different forms.[2][3][4] Often, a less stable (metastable) form crystallizes first and may later convert to a more stable form.[4]
-
Controlling Polymorphism:
-
Temperature Control: This is a primary factor.[2][3] Running the crystallization at different temperatures can favor one polymorph over another.
-
Solvent Choice: The solvent can influence which polymorph nucleates due to specific molecular interactions. Screening a variety of solvents (polar, non-polar, protic, aprotic) is crucial.
-
Seeding: Seeding with the desired polymorph is the most effective way to ensure it is the form that crystallizes.
-
Supersaturation Level: High supersaturation may favor a metastable form, while lower supersaturation may favor the stable form.
-
Part 4: Experimental Protocols & Data
Protocol 1: Systematic Screening for a Crystallization Solvent System
This protocol provides a method for efficiently screening solvents to find a suitable system for cooling crystallization.
Methodology:
-
Place approximately 10-20 mg of this compound into several small test tubes or vials.
-
To each vial, add a different candidate solvent (see Table 1 for suggestions) in 0.2 mL increments.
-
Stir or vortex the vial at room temperature. Note if the solid dissolves completely ("Soluble Cold"). If it does, this solvent is unsuitable for cooling crystallization but may be useful as the "good" solvent in an anti-solvent system.
-
If the solid is not soluble at room temperature, gently heat the vial in a water or sand bath while stirring. Continue adding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the amount and quality of the precipitate. An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature, and which yields a significant amount of crystalline solid upon cooling.
Table 1: Candidate Solvents for Screening
| Solvent Class | Example Solvents | Rationale |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds; often show good temperature-dependent solubility for polar molecules.[12] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents; good for moderately polar compounds. |
| Esters | Ethyl Acetate | Medium polarity; often used as an anti-solvent. |
| Ethers | Diethyl Ether, MTBE | Low polarity; typically used as anti-solvents.[10] |
| Hydrocarbons | Heptane, Toluene | Non-polar; almost always used as anti-solvents. |
| Aqueous | Water, Water/Alcohol mixtures | Amino acids often have good solubility in water.[13] Mixtures can fine-tune solubility.[12] |
General Crystallization Troubleshooting Workflow
This diagram provides a high-level overview of the troubleshooting process.
Caption: General workflow for troubleshooting crystallization.
References
-
Kitamura, M. (2009). Control of Polymorphism in Crystallization of Amino Acid. Asia-Pacific Journal of Chemical Engineering. [URL not available in search results, referencing abstract content][2][3][4]
-
Wang, F., et al. (2020). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [URL not available in search results, referencing abstract content][8]
-
ResearchGate. (n.d.). Control of Polymorphism in Crystallization of Amino Acid | Request PDF. ResearchGate. Retrieved from [Link]
-
Boldyreva, E.V. (2003). Polymorphism of crystalline amino acids. The role of non-covalent interactions. Russian Chemical Bulletin. [URL not available in search results, referencing abstract content][11]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]
-
Sugiyama, T., & Masuhara, H. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. National Yang Ming Chiao Tung University Academic Hub. Retrieved from [Link]
-
Hirayama, N. (1981). Polymorphism in the Crystallization of L-Glutamic Acid. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. LibreTexts Chemistry. Retrieved from [Link]
-
Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. Retrieved from [Link]
-
Regis Technologies, Inc. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Regis Technologies, Inc. Retrieved from [Link]
-
Armstrong, D.W. (2022). Recent advances in the field of chiral crystallization. ResearchGate. Retrieved from [Link]
-
Tribello, G.A., & Coudert, F.X. (2023). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. Crystal Growth & Design. Retrieved from [Link]
-
Imai, Y., & Sato, T. (2018). Chiral Symmetry Breaking Phenomenon Caused by a Phase Transition. MDPI. Retrieved from [Link]
-
Ribó, J.M., & Crusats, J. (2004). Chiral Symmetry Breaking during Crystallization: Complete Chiral Purity induced by Nonlinear Autocatalysis and Recycling. arXiv. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Retrieved from [Link]
-
Bhattacharya, A., & Lahiri, S.C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [URL not available in search results, referencing abstract content]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Ferreira, L.A., & de Rousseau, D. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. Sci-Hub. Control of Polymorphism in Crystallization of Amino Acid / Developments in Chemical Engineering and Mineral Processing, 2003 [sci-hub.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
How to minimize side products in (r)-beta-(3,4-Dimethoxyphenyl)alanine reactions
Answering the user's request to create a technical support center for minimizing side products in (r)-beta-(3,4-Dimethoxyphenyl)alanine reactions.
Technical Support Center: (R)-β-(3,4-Dimethoxyphenyl)alanine Synthesis
Welcome to the technical support center for the synthesis and handling of (R)-β-(3,4-Dimethoxyphenyl)alanine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable chiral building block. Our goal is to provide in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize the formation of common side products, thereby improving yield, purity, and stereochemical integrity.
Overview: The Challenge of Purity in β-Amino Acid Synthesis
(R)-β-(3,4-Dimethoxyphenyl)alanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry, often incorporated into peptidomimetics and other complex pharmaceutical agents. Like many chiral β-amino acids, its synthesis is a multi-step process where maintaining chemical and stereochemical purity is paramount. Side reactions can occur at various stages, from the introduction of chirality to the final deprotection steps. This guide addresses the most common challenges and provides robust solutions.
The primary sources of side products often stem from four key areas:
-
Loss of Stereochemical Control: Formation of the undesired (S)-enantiomer or related diastereomers.
-
Protecting Group Instability: Premature cleavage or modification of protecting groups under reaction conditions.[1][2]
-
Intermolecular Reactions: Dimerization or oligomerization of starting materials or the desired product.[3]
-
Intramolecular Reactions: Unwanted cyclization to form lactams or β-elimination.[1][4]
This support center is structured to tackle these issues through a practical, question-and-answer-based troubleshooting guide and a preventative FAQ section.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is formatted to address specific problems you may encounter during your experiments.
Q1: My final product shows significant enantiomeric or diastereomeric impurity. How can I improve the stereoselectivity?
A1: Poor stereoselectivity is a frequent issue, often traced back to the core asymmetric reaction or subsequent processing steps.
Potential Cause 1: Suboptimal Chiral Auxiliary or Catalyst Performance. The choice and handling of the chiral control element are critical. In asymmetric syntheses, such as the alkylation of an enolate derived from a chiral auxiliary, the stereochemical outcome is dictated by a delicate balance of steric and electronic factors.[5]
-
Causality & Solution: The auxiliary must create a highly organized, chelated transition state that effectively blocks one face of the reactive intermediate. For instance, in Evans oxazolidinone chemistry, incomplete chelation of the metal cation (e.g., Li+, Na+, TiCl4) can lead to a disordered transition state and loss of selectivity.
-
Action: Ensure your reagents and solvents are scrupulously dry. Water can disrupt the metal chelation.
-
Action: Strictly control the reaction temperature. Enolate formations are typically performed at low temperatures (-78 °C) to ensure kinetic control and thermodynamic stability of the desired enolate geometry.
-
Action: Re-evaluate your base. For generating a (Z)-enolate with an Evans auxiliary, lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS) are often superior to lithium diisopropylamide (LDA) due to their steric bulk, which can enhance facial selectivity.
-
Potential Cause 2: Racemization During a Subsequent Step. Even if the main reaction is highly stereoselective, downstream conditions can compromise the product's enantiomeric purity.
-
Causality & Solution: The α-proton of the ester or the β-proton adjacent to the aromatic ring can be labile under certain pH conditions, especially if the amine is not protected. Basic conditions are particularly notorious for causing epimerization.[1]
-
Action (During Amine Deprotection): If using a Boc group, ensure the trifluoroacetic acid (TFA) used for deprotection is free of impurities and that the reaction is not unnecessarily prolonged.
-
Action (During Auxiliary Cleavage): When removing a chiral auxiliary via hydrolysis (e.g., with LiOH/H₂O₂), maintain low temperatures (0 °C) and carefully monitor the reaction to avoid over-exposure to basic conditions.
-
Action (During Coupling): In peptide coupling reactions, the use of certain activating agents can promote racemization. Adding an anti-racemization agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice to suppress this side reaction.[1]
-
Q2: I'm observing a significant amount of a higher molecular weight species in my mass spec analysis, suggesting dimerization. What's causing this?
A2: Dimerization typically arises from the intermolecular reaction of two molecules of a reactive intermediate or starting material.
Potential Cause: Homo-coupling of Reagents or Intermediates. This is common in reactions like cross-electrophile couplings or when highly reactive organometallic reagents are used.[3]
-
Causality & Solution: In a nickel-catalyzed cross-coupling, for example, the oxidative addition of the catalyst into one electrophile forms an organonickel intermediate. If this intermediate reacts with another molecule of the same starting material before engaging with the second, different electrophile, a homo-dimer is formed.
-
Action: Slowly add the more reactive coupling partner to the reaction mixture to maintain its low concentration, favoring the desired cross-coupling pathway.
-
Action: Adjust the ligand on the metal catalyst. A bulkier ligand can sometimes disfavor the homo-coupling pathway.
-
Action: Ensure the reductant used in the catalytic cycle is active and present in the correct stoichiometry to facilitate the desired reductive elimination step promptly.
-
Q3: My yield is low, and I've isolated a cyclic side product (a β-lactam). How can I prevent this intramolecular cyclization?
A3: β-lactam formation is a classic side reaction for β-amino acids, especially during activation of the carboxylic acid for coupling or during deprotection steps.
-
Causality & Solution: When the carboxyl group is activated (e.g., as an acid chloride, active ester, or mixed anhydride), the nitrogen atom of the β-amino group can act as an intramolecular nucleophile, attacking the activated carbonyl to form a stable four-membered β-lactam ring. This is particularly prevalent if the amino group is unprotected.
-
Action (Protecting Group Strategy): The most effective solution is to ensure the amino group is protected with a robust protecting group throughout the reaction sequence. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are standard choices that prevent the nitrogen from acting as a nucleophile.[6][]
-
Action (Reaction Conditions): When activating the carboxyl group, use coupling agents that minimize the lifetime of the highly reactive intermediate. For example, using HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at low temperatures (0 °C) can favor the desired intermolecular reaction over intramolecular cyclization.
-
Preventative Strategies & FAQs
Proactive measures are always more effective than reactive troubleshooting.
FAQ 1: Which protecting groups are best for the amine and carboxyl functions to minimize side reactions?
For the amine group , the choice depends on the downstream chemistry:
-
Boc (tert-butyloxycarbonyl): Excellent for general synthesis. It is stable to a wide range of nucleophilic and basic conditions but is easily removed with mild acid (e.g., TFA). This orthogonality is crucial.[]
-
Fmoc (9-fluorenylmethoxycarbonyl): Primarily used in solid-phase peptide synthesis. It is stable to acid but cleaved by mild base (e.g., piperidine). Its use in solution-phase synthesis requires careful planning to avoid unintended deprotection if basic reagents are used.[6]
-
Cbz (Benzyloxycarbonyl): A classic protecting group, stable to mild acid and base but removed by catalytic hydrogenation. This is useful if you have other groups sensitive to acid or base but stable to reduction.
For the carboxyl group , protection is usually as an ester:
-
Methyl or Ethyl Esters: Simple to form and generally stable. They are typically removed by saponification (e.g., LiOH, NaOH), which requires careful control to prevent racemization.
-
tert-Butyl Ester: Offers excellent orthogonality as it is stable to base and hydrogenation but is cleaved under the same acidic conditions as a Boc group. This is a good choice when using an Fmoc-protected amine.
-
Benzyl Ester: Removed by catalytic hydrogenation, making it orthogonal to both Boc and Fmoc strategies.
| Protecting Group Combination | Amine (N-terminus) | Carboxyl (C-terminus) | Key Advantage |
| Strategy 1 (Acid Labile) | Boc | Methyl/Ethyl Ester | Good for solution phase; orthogonal deprotection. |
| Strategy 2 (Orthogonal) | Fmoc | tert-Butyl Ester | Fully orthogonal; amine cleaved by base, ester by acid. |
| Strategy 3 (Hydrogenolysis) | Cbz | Benzyl Ester | Both removed by hydrogenation; useful if molecule is acid/base sensitive. |
FAQ 2: How critical are solvent and reagent purity?
Absolutely critical. Impurities can initiate or catalyze side reactions.
-
Water: Must be rigorously excluded from reactions involving organometallics, hydrides, or strong bases (e.g., enolate formation). Use freshly distilled solvents or those from a solvent purification system.
-
Peroxides: Ethers like THF and diethyl ether can form explosive peroxides that also act as unwanted oxidants. Always test for and remove peroxides before use.
-
Reagent Quality: Use high-purity reagents. For example, older bottles of chloroform can contain HCl and phosgene, which can cause unwanted reactions with amine groups.
FAQ 3: What analytical techniques are essential for identifying these side products?
A multi-technique approach is best:
-
Thin-Layer Chromatography (TLC): Your first line of defense for monitoring reaction progress and spotting new, unexpected spots.
-
High-Performance Liquid Chromatography (HPLC): Especially chiral HPLC, is the gold standard for determining enantiomeric and diastereomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your desired product and can often allow for the identification and quantification of major impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of your product and any side products, which is invaluable for identifying issues like dimerization or loss of a protecting group.
Key Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the N-acylation of a chiral auxiliary, subsequent diastereoselective enolization and alkylation, and final removal of the auxiliary to yield the desired β-amino acid derivative.
Step 1: N-Acylation
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
In a separate flask, add 3,4-dimethoxycinnamoyl chloride (1.1 equiv) to anhydrous THF.
-
Add the acid chloride solution dropwise to the lithiated auxiliary solution at -78 °C.
-
Stir for 1 hour at -78 °C, then warm to 0 °C and stir for another hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Diastereoselective Aza-Michael Conjugate Addition
-
Dissolve the N-acylated auxiliary (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add titanium(IV) chloride (1.1 equiv) dropwise.
-
After 30 minutes, add DIPEA (2.5 equiv) and stir for 1 hour.
-
Introduce benzylamine (as a nucleophile example, 1.2 equiv) and allow the reaction to slowly warm to room temperature over 16 hours.
-
Monitor by TLC. Upon completion, quench with NH₄Cl and proceed with workup and purification.
Step 3: Auxiliary Cleavage
-
Dissolve the product from Step 2 (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv).
-
Add lithium hydroxide monohydrate (2.0 equiv) in water and stir vigorously for 4 hours at 0 °C.
-
Quench with aqueous sodium sulfite and extract the chiral auxiliary with dichloromethane.
-
Adjust the aqueous layer to the desired pH to isolate the product acid.
Visualizations
Troubleshooting Workflow for Purity Issues
Caption: A workflow for diagnosing purity issues.
Mechanism: β-Lactam Side Product Formation
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
Addressing batch-to-batch variability of (r)-beta-(3,4-Dimethoxyphenyl)alanine
Welcome to the technical support center for (r)-beta-(3,a)-alanine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability with this chiral compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and reliability of your experimental results.
Introduction to the Challenge
(r)-beta-(3,4-Dimethoxyphenyl)alanine is a chiral beta-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] As with many complex organic molecules, maintaining consistency across different synthesis batches can be a significant hurdle.[3][4] Variability can stem from numerous factors including the synthetic route, purification methods, and storage conditions.[5] This guide will provide a structured approach to identifying, characterizing, and mitigating these variabilities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding batch-to-batch variability of this compound.
Q1: We've observed differences in the solubility and dissolution rate of different batches of this compound, even though the certificate of analysis (CoA) for each batch looks similar. What could be the cause?
A1: This is a classic indicator of polymorphism.[6] Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having the same chemical composition but different crystal lattice arrangements.[7][8] These different forms can exhibit distinct physical properties such as solubility, melting point, and stability, which can significantly impact bioavailability and processability.[6][9] Even if routine analyses like NMR and mass spectrometry are identical, the underlying crystal structure could be different. It is crucial to perform solid-state characterization to investigate potential polymorphism.
Q2: Our enzymatic assays are showing inconsistent activity with new batches of the compound. Could this be related to the starting material?
A2: Absolutely. Inconsistent biological activity often points towards issues with chiral purity. Since this compound is a chiral molecule, the presence of its enantiomer, (s)-beta-(3,4-Dimethoxyphenyl)alanine, can act as a chiral impurity.[10] Enantiomers can have different pharmacological activities, with one being therapeutic and the other being inactive or even toxic.[10][11] Regulatory bodies mandate strict control over enantiomeric purity for this reason.[12][13] Your CoA should specify the enantiomeric excess (e.e.), but it's advisable to verify this in-house using a validated chiral HPLC or capillary electrophoresis method.
Q3: We've noticed a slight discoloration and altered texture in a new batch of the compound. Should we be concerned?
A3: Yes, any physical change in the appearance of a raw material should be investigated. Discoloration can indicate the presence of impurities, which may arise from the starting materials, by-products of the synthesis, or degradation products.[14] Altered texture could be due to a different crystalline form (polymorphism) or the presence of residual solvents from the manufacturing process.[15][16] Residual solvents can affect the crystallinity, stability, and even the safety of the final product.[15][17] It is recommended to perform impurity profiling and residual solvent analysis to identify the root cause.
Q4: How can we proactively ensure the consistency of this compound batches from our supplier?
A4: Establishing a robust quality agreement with your supplier is key. This should include detailed specifications for the material, going beyond standard identity and purity tests. Request data on enantiomeric purity, polymorphic form, residual solvents, and impurity profiles for each batch. Implementing a comprehensive in-house quality control protocol to verify these parameters upon receipt of each new batch is also a critical step.[18] A data-centric approach to tracking batch performance over time can help identify trends and potential issues early on.[19]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for investigating and resolving batch-to-batch variability.
Guide 1: Investigating Polymorphism
Polymorphism can significantly impact the physicochemical properties of your compound.[8][20] This guide provides a workflow for identifying and characterizing different polymorphic forms.
Caption: Workflow for investigating suspected polymorphism.
1. Powder X-Ray Diffraction (PXRD)
-
Principle: PXRD is the primary technique for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern.[7]
-
Method:
-
Gently grind a small, representative sample of the batch to ensure a random orientation of crystals.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).
-
Compare the resulting diffractograms from different batches. Significant differences in peak positions and intensities indicate the presence of different polymorphs.
-
2. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Polymorphs will exhibit different melting points, enthalpies of fusion, and solid-state transition temperatures.[8]
-
Method:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the thermogram and analyze it for melting endotherms and other thermal events.
-
Compare the thermograms of different batches.
-
| Parameter | Batch A | Batch B | Interpretation |
| Melting Point (°C) | 255 | 262 | Different melting points suggest different crystal forms. |
| Enthalpy of Fusion (J/g) | 120 | 150 | Differences in enthalpy can indicate variations in crystallinity. |
Table 1: Example DSC data for two different batches.
Guide 2: Assessing Chiral Purity
Ensuring the correct enantiomeric form is critical for biological activity and regulatory compliance.[12][21] This guide details how to verify the enantiomeric purity of this compound.
Caption: Decision workflow for chiral purity assessment.
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[22][23][24] Macrocyclic glycopeptide-based CSPs are often effective for the separation of underivatized amino acids.[24][25]
-
Method:
-
Column Selection: A column such as an Astec CHIROBIOTIC® T (teicoplanin-based CSP) is a good starting point.[25]
-
Mobile Phase Preparation: A typical mobile phase for separating amino acid enantiomers on this type of column is a mixture of water, methanol, and an acid modifier like formic acid.[25]
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Also, prepare a solution of the racemic mixture to confirm the elution order and resolution of the two enantiomers.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
-
System Suitability: Before analyzing samples, inject the racemic mixture to ensure adequate resolution between the two enantiomer peaks. The resolution should be ≥ 1.5.
-
Quantification: Inject the sample and integrate the peak areas for both the (r)- and (s)-enantiomers. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
| Parameter | Specification | Batch C Result | Status |
| Enantiomeric Excess (% e.e.) | ≥ 99.0% | 98.5% | Fail |
| (s)-enantiomer impurity (%) | ≤ 0.5% | 0.75% | Fail |
Table 2: Example chiral HPLC results for a batch failing specifications.
Guide 3: Profiling Impurities and Residual Solvents
Chemical impurities and residual solvents can affect the stability, safety, and efficacy of your compound.[15][16][26] This guide outlines methods for their detection and quantification.
1. Impurity Profiling by HPLC-UV/MS
-
Principle: High-performance liquid chromatography coupled with UV and mass spectrometry (MS) detection is a powerful tool for separating, identifying, and quantifying impurities.[14]
-
Method:
-
Develop a gradient reverse-phase HPLC method that provides good separation of the main compound peak from any impurity peaks.
-
Analyze the sample and identify any peaks that are not the main compound.
-
Use the UV spectrum and the mass-to-charge ratio (m/z) from the MS detector to help identify the structure of the impurities.
-
Quantify the impurities based on their peak area relative to the main peak area (area percent).
-
2. Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
-
Principle: HS-GC is the standard method for analyzing volatile organic compounds (residual solvents) in solid samples.[17][27] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a gas chromatograph for separation and quantification.
-
Method:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler.
-
The vial is heated to a specific temperature for a set time to allow the residual solvents to partition into the headspace.
-
A sample of the headspace gas is automatically injected into the GC-FID system.
-
Identify and quantify the solvents by comparing their retention times and peak areas to those of a known standard.
-
| Solvent | ICH Class | Specification (ppm) | Batch D Result (ppm) | Status |
| Methanol | Class 2 | ≤ 3000 | 50 | Pass |
| Toluene | Class 2 | ≤ 890 | 1200 | Fail |
| Acetone | Class 3 | ≤ 5000 | 200 | Pass |
Table 3: Example residual solvent analysis results.
Conclusion
By systematically applying the principles and protocols outlined in this technical support center, researchers and drug development professionals can effectively diagnose and mitigate batch-to-batch variability of this compound. A thorough understanding of potential issues such as polymorphism, chiral purity, and the presence of impurities and residual solvents is essential for ensuring the quality and consistency of this important compound. Adherence to good manufacturing practices and robust quality control are paramount for successful research and development outcomes.[18][28]
References
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Brog, J. P., Chanez, A. C., & Ciurla, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905. [Link]
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ResearchGate. (2020). Polymorphism in Active Pharmaceutical Ingradients (APIs). [Link]
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Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. [Link]
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Pharmaceutical Technology. (2008). Advancing Approaches in Detecting Polymorphism. [Link]
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Ingenta Connect. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). [Link]
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Gubitz, G., & Schmid, M. G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of pharmaceutical and biomedical analysis, 27(3-4), 599–605. [Link]
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Pharma.Tips. (2025). API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials. [Link]
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U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
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Surface Measurement Systems. (n.d.). Batch-to-Batch Variability. [Link]
- Richmond, E. W., & Shah, V. (2010). What are the most frequent causes of variation in Pharmaceutical Manufacturing? PQRI Process Drift.
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ResearchGate. (2025). Identifying sources of batch to batch variation in processability. [Link]
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Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
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Docuchem. (2024). Impact of Solvent Quality in the outcome of the API purification processes. [Link]
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Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]
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Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules (Basel, Switzerland), 27(20), 7058. [Link]
- Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
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Veeprho. (2020). Residual Solvents in Pharmaceuticals. [Link]
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European Medicines Agency. (1993). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. [Link]
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Pharma's Secrets. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
- U.S.
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Bloomberg Law. (2011). FDA Releases Final Guidance for Industry On Process Validation for Drug Manufacturing. [Link]
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
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Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]
-
Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]
-
Eiler, S., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine drugs, 3(3), 57–73. [Link]
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Adobe Experience Platform. (2025). Batch Ingestion Troubleshooting Guide. [Link]
-
BatchData. (n.d.). How to Handle API Errors in Bulk Property Data. [Link]
- Sigma-Aldrich. (n.d.).
-
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. [Link]
-
ResearchGate. (2025). Residual solvent analysis in pharmaceuticals. [Link]
-
Cahn, A., et al. (2018). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical pharmacology and therapeutics, 104(6), 1165–1173. [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing. [Link]
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APIsec. (2025). Troubleshooting Guide for API Failure: Common Causes & Solutions. [Link]
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Site24x7. (n.d.). Troubleshooting Common REST API Errors: A Complete Guide. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules (Basel, Switzerland), 27(20), 7058. [Link]
-
Ilisz, I., et al. (2020). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules (Basel, Switzerland), 25(23), 5678. [Link]
-
ResearchGate. (2025). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. [Link]
-
PubChem. (n.d.). (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. [Link]
-
Kumagai, H., et al. (1969). Synthesis of 3,4-dihydroxyphenyl-L-alanine from L-tyrosine and pyrocatechol by crystalline beta-tyrosinase. Biochemical and biophysical research communications, 34(3), 266–270. [Link]
-
Frontiers. (2023). Advances in the synthesis of β-alanine. [Link]
-
Exposome-Explorer. (n.d.). beta-Alanine (Compound). [Link]
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- 28. dalton.com [dalton.com]
Technical Support Center: Overcoming Poor Cell Permeability of (r)-beta-(3,4-Dimethoxyphenyl)alanine
Welcome to the technical support center for researchers working with (r)-beta-(3,4-Dimethoxyphenyl)alanine. This guide provides in-depth troubleshooting, strategic solutions, and validated experimental protocols to help you overcome challenges related to its poor cell permeability. Our goal is to empower you with the scientific rationale and practical steps needed to advance your research.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the initial characterization of your compound and helps confirm if poor permeability is the primary obstacle.
Q1: My this compound shows low efficacy in cell-based assays. How do I confirm that poor cell permeability is the culprit?
A1: Low efficacy can stem from multiple factors. Before focusing on permeability, it's crucial to systematically rule out other possibilities. Poor cell permeability is often linked to a molecule's physicochemical properties, such as high polarity, a high count of hydrogen bond donors/acceptors, and a molecular weight over 500 Da.[1][2] Based on its structure—an amino acid analogue with polar amine and carboxylic acid groups—this compound is predisposed to low passive diffusion across the lipid bilayer of cell membranes.[3]
Here is a logical workflow to diagnose the issue:
Caption: Diagnostic workflow to confirm low permeability.
First, confirm that your compound is active against its purified target in a cell-free system. If it is, then proceed to check its stability in your cell culture medium. Finally, run a cytotoxicity assay to ensure the concentrations used are not killing the cells, which would also lead to a lack of response. If the compound is active, stable, and non-toxic, then a direct permeability measurement is the logical next step.
Q2: What are the key physicochemical properties of this compound that likely contribute to its poor permeability?
A2: The structure of this compound presents several challenges for passive diffusion across a lipid membrane:
-
High Polarity: The presence of both a primary amine (-NH2) and a carboxylic acid (-COOH) group makes the molecule highly polar and hydrophilic. These groups are typically ionized at physiological pH (pH 7.4), further reducing lipophilicity.[4]
-
Hydrogen Bonding Capacity: The amine and carboxylic acid groups are strong hydrogen bond donors and acceptors.[1][2] Forming multiple hydrogen bonds with water molecules in the extracellular space makes it energetically unfavorable for the compound to partition into the hydrophobic cell membrane.
-
Potential for Active Transport/Efflux: While not a property that hinders passive diffusion per se, its structural similarity to natural amino acids like L-DOPA means it could be a substrate for efflux transporters (pumps that actively remove foreign substances from the cell), such as P-glycoprotein (P-gp).[5][6]
These properties are summarized in the table below, based on general principles for similar structures.
| Property | Implication for Permeability | Reference Principle |
| High Polarity (Low LogP) | Reduces partitioning into the lipid bilayer. | Lipinski's Rule of 5 |
| Ionization at pH 7.4 | Charged species do not readily cross lipid membranes. | pH-Partition Hypothesis |
| High H-Bond Donor/Acceptor Count | Increases solvation in aqueous media, hindering membrane entry.[7] | Veber's Rule |
| Structural Analogue of Amino Acids | Potential substrate for influx (e.g., LAT1) or efflux transporters.[8][9] | Transporter-Mediated Kinetics |
Part 2: Strategic Solutions for Enhancing Permeability
Once poor permeability is confirmed, several strategies can be employed. This section details the most common and effective approaches.
Q3: What is the most direct chemical modification strategy to improve the permeability of my compound?
A3: The prodrug approach is a highly effective and widely used strategy.[10] This involves masking the polar functional groups (the amine and/or carboxylic acid) with lipophilic, bioreversible moieties.[11][12] These "masks" are cleaved by intracellular enzymes (like esterases) to release the active parent compound inside the cell.[12]
Sources
- 1. journals.co.za [journals.co.za]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
(r)-beta-(3,4-Dimethoxyphenyl)alanine off-target effects and mitigation
Technical Support Center: (r)-beta-(3,4-Dimethoxyphenyl)alanine
A Guide to Characterizing Target Engagement, Off-Target Effects, and Mitigation Strategies
Welcome to the technical support center for researchers working with this compound. As a novel or specialized chemical probe, understanding its precise mechanism of action and potential for unintended interactions is paramount for generating reproducible and reliable data. This guide, structured in a question-and-answer format, is designed to address common challenges encountered during the experimental characterization of this and similar compounds. It provides not only troubleshooting steps but also the underlying scientific principles to empower your research decisions.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts in Target Validation
This section addresses foundational questions regarding the characterization of a novel bioactive compound.
Q1: What are "off-target" effects, and why are they a primary concern for a compound like this compound?
A: Off-target effects occur when a compound binds to proteins other than its intended therapeutic or experimental target.[1][2] These unintended interactions are a critical concern because they can lead to a variety of confounding outcomes, including:
-
Misinterpreted Data: The observed biological effect may be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.
-
Cellular Toxicity: Binding to essential cellular machinery can cause unexpected cytotoxicity or other adverse events.[3]
-
Reduced Efficacy: If a significant fraction of the compound is sequestered by off-targets, the concentration available to engage the intended target is lowered.
-
Complex Phenotypes: Simultaneous engagement of multiple targets can produce complex or unpredictable biological responses.
Q2: I'm observing a consistent cellular phenotype with this compound. What is the first and most direct way to confirm it is engaging its intended target within the cell?
A: The most direct method to confirm target engagement in a native cellular environment is the Cellular Thermal Shift Assay (CETSA) .[5][6][7][8] The principle is based on ligand-induced thermal stabilization: when your compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[8] This allows you to directly "see" the binding event inside intact cells without needing to modify the compound or the protein.[6][7] It is a crucial first step to bridge the gap between observing a phenotype and proving a direct physical interaction at the target.[9]
Q3: My CETSA results are negative, but the phenotype persists. Does this automatically mean the effect is off-target?
A: Not necessarily. While a negative CETSA result warrants a thorough investigation into off-target possibilities, it is not definitive proof of non-binding. Some compounds that genuinely engage their target do not significantly alter its thermal stability, which can lead to false-negative results in a CETSA experiment.[5] Other possibilities include:
-
Pro-drug Metabolism: The compound may be modified by cellular enzymes into its active form, and the original compound does not bind the target.
-
Low Target Abundance: The target protein may be expressed at levels below the detection limit of your downstream analysis (e.g., Western Blot).
-
Transient Binding: The interaction may be too weak or transient to induce a measurable thermal shift.
In this scenario, complementary methods to detect direct binding are recommended, such as isothermal calorimetry or surface plasmon resonance (SPR), although these are performed in acellular systems.[5]
Part 2: Troubleshooting Guide - From Unexpected Results to Actionable Insights
This section provides structured guidance for specific experimental problems.
Issue: Inconsistent Dose-Response or Unexpected Toxicity at High Concentrations
-
Symptoms: You observe high variability in your biological assay results between experiments, or you see a sharp increase in cell death at concentrations higher than the expected EC50 for your primary target.
-
Causality: This is often a hallmark of off-target effects or poor compound solubility.[1] At higher concentrations, the compound may engage lower-affinity off-targets, leading to a convoluted biological signal or outright toxicity that masks the on-target effect.
-
Troubleshooting Workflow:
Issue: How to Identify the Specific Off-Target Protein(s)
-
Symptoms: You have confirmed that the phenotype is likely due to an off-target effect (e.g., the phenotypic EC50 is much lower than the target-binding EC50). The next challenge is to identify the responsible protein(s).
-
Causality: Identifying an unknown off-target requires unbiased, system-wide approaches that can screen for unintended binding events across the proteome.
-
Mitigation & Identification Strategy: A multi-step, systematic approach is necessary to move from suspicion to confirmation of an off-target.
-
Unbiased Profiling (Discovery Phase): The first step is to generate a list of potential off-target candidates. While highly specialized, techniques like Thermal Proteome Profiling (TPP) or Proteolysis-Limited (LiP-MS) mass spectrometry can provide an unbiased, proteome-wide map of compound binding. These methods extend the CETSA principle to the entire proteome.[8]
-
Candidate Validation (Confirmation Phase): Once you have a list of high-confidence candidates from your profiling experiment, you must validate them individually.
-
Cloned System Validation: Express the candidate off-target protein in a clean cellular system and confirm binding using CETSA.
-
Interaction Assays: Use techniques like Bioluminescence or Förster Resonance Energy Transfer (BRET/FRET) to monitor the compound's effect on the off-target's interaction with known binding partners.[10][11][12] A change in BRET/FRET signal upon compound addition can indicate that the compound is disrupting a natural protein-protein interaction.[13][14]
-
Knockdown/Knockout Models: Use siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target protein. If the unexpected phenotype disappears in these models, it strongly implicates that protein as the off-target.
-
Part 3: Key Experimental Protocols
This section provides detailed methodologies for the validation experiments discussed above.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for On-Target Validation
This protocol is designed to confirm the engagement of this compound with its intended target in intact cells.
Principle: Ligand binding increases the thermal stability of the target protein. By heating cell lysates to various temperatures, we can determine the temperature at which the protein denatures and aggregates. A shift in this denaturation curve in the presence of the compound indicates target engagement.[5][8]
Methodology:
-
Cell Culture & Treatment:
-
Plate cells at an appropriate density and grow to ~80-90% confluency.
-
Treat one set of cells with the vehicle control (e.g., DMSO) and another set with this compound at a concentration 5-10x the expected EC50.
-
Incubate for a sufficient time for the compound to enter the cells and bind to the target (e.g., 1-2 hours).
-
-
Harvesting:
-
Harvest cells by scraping (avoiding trypsin if the target is a membrane protein).
-
Wash cells with PBS and resuspend in a lysis buffer (without detergents if possible) containing protease inhibitors.
-
-
Heat Shock:
-
Aliquot the cell lysate from both the vehicle and treated groups into separate PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Separation of Soluble and Aggregated Fractions:
-
Cool the samples at room temperature for 3 minutes.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of soluble target protein remaining at each temperature point using Western Blot or an ELISA-based method like AlphaScreen.[6][8]
-
Plot the percentage of soluble protein against temperature for both vehicle and treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms target engagement.
-
Protocol 3.2: BRET Assay to Validate Off-Target Mediated PPI Disruption
This protocol is for confirming if your compound disrupts the interaction between a suspected off-target protein and its known binding partner.
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein-protein interactions (PPIs) in live cells.[11][12] One protein is fused to a luciferase (e.g., Renilla Luciferase - RLuc), and the other to a fluorescent protein (e.g., YFP). If the proteins are in close proximity (<10 nm), the energy from the luciferase's substrate oxidation is transferred non-radiatively to the YFP, causing it to emit light.[11][13] A compound that disrupts this interaction will decrease the BRET signal.
Methodology:
-
Vector Construction:
-
Clone the suspected off-target protein into a vector containing RLuc (the "donor").
-
Clone the known binding partner into a vector containing YFP (the "acceptor").
-
-
Cell Transfection:
-
Co-transfect HEK293 cells or another suitable cell line with both the donor and acceptor plasmids. Include controls: donor-only, acceptor-only, and a non-interacting protein pair.
-
-
Compound Treatment:
-
Plate the transfected cells in a white, 96-well microplate.
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine) to all wells to initiate the reaction.[11]
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the RLuc emission (~480 nm) and one for the YFP emission (~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).
-
A dose-dependent decrease in the BRET ratio in the compound-treated wells compared to the vehicle control indicates that your compound is disrupting the interaction between the off-target and its partner.
-
Part 4: Data Interpretation Summary
| Assay | Vehicle Control | This compound Treated | Interpretation |
| CETSA (On-Target) | Tm = 52°C | Tm = 56°C | Positive: Compound engages and stabilizes the intended target in cells. |
| CETSA (On-Target) | Tm = 52°C | Tm = 52°C | Inconclusive/Negative: No thermal stabilization observed. Does not rule out binding.[5] |
| Phenotypic Assay | EC50 = N/A | EC50 = 1 µM | A biological effect is observed at 1 µM. |
| BRET (Off-Target) | BRET Ratio = 0.8 | BRET Ratio = 0.4 (IC50 = 5 µM) | Positive: Compound disrupts the off-target PPI, but at a higher concentration than the phenotype. |
| BRET (Off-Target) | BRET Ratio = 0.8 | BRET Ratio = 0.75 (No significant change) | Negative: Compound does not disrupt this specific off-target interaction. |
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
- Cellular thermal shift assay. Wikipedia.
- Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed.
- [Detection of protein-protein interactions by FRET and BRET methods]. PubMed.
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC - NIH.
- In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. MDPI.
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PMC - NIH.
- Detection of Protein‑protein Interactions by FRET and BRET Methods. proLékaře.cz.
- Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC - PubMed Central.
- Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. PubMed.
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- 3. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Storage and handling recommendations for (r)-beta-(3,4-Dimethoxyphenyl)alanine
Technical Support Center: (r)-beta-(3,4-Dimethoxyphenyl)alanine
Welcome to the technical support resource for this compound (CAS No. 138996-07-7). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the proper storage, handling, and use of this compound. Our goal is to anticipate and address the practical challenges you may encounter, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Section 1: Storage & Stability
Q1: I've just received a shipment of this compound. What is the first thing I should do?
Upon receipt, immediately inspect the container for any damage or signs of a compromised seal. Verify that the product name, CAS number, and lot number on the container match your order. The compound is a solid powder. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can degrade the compound over time.
Q2: What are the optimal storage conditions for long-term stability?
For maximal shelf life and to prevent degradation, the compound should be stored under specific conditions. The key is to protect it from heat, light, and moisture.
-
Temperature: The recommended storage temperature is refrigerated at 2°C to 8°C (36°F to 46°F).[1] While some suppliers may list ambient temperatures for short-term shipping, refrigerated storage is the best practice for preserving the compound's integrity long-term.[2]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[3] This minimizes oxidation.
-
Location: Keep the container in a dry, dark, and well-ventilated place.[1][4] Avoid exposure to direct sunlight and sources of heat.[1][4]
Why are these conditions critical? Amino acid derivatives can be susceptible to slow degradation through oxidation and hydrolysis, processes that are accelerated by higher temperatures, UV light, and moisture. Storing the compound as recommended minimizes these degradation pathways, ensuring consistency between experiments over the life of the reagent.
Q3: How stable is the compound once the container is opened?
The compound is stable under the recommended storage conditions.[1] However, once opened, the primary risks are exposure to air and moisture. To mitigate this, minimize the time the container is open. If you plan to use small amounts over a long period, consider aliquoting the powder into smaller, tightly sealed vials under an inert atmosphere. This prevents repeated exposure of the bulk material. The main incompatibilities to avoid are strong oxidizing agents.[1][5]
Section 2: Safe Handling & Personal Protection
Q4: What are the primary hazards associated with this compound?
This chemical is considered hazardous and requires careful handling.[1] Based on safety data sheets, the primary hazards are:
-
Harmful if Swallowed (H302) [3]
Always review the most current Safety Data Sheet (SDS) for the specific product you are using before beginning work.[8][9]
Q5: What Personal Protective Equipment (PPE) is mandatory when working with this powder?
A comprehensive PPE strategy is your first line of defense.[4] The following should be considered mandatory when handling this compound, especially in its powdered form.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[1][5][10] | Protects against accidental splashes into the eyes, which can cause serious irritation.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves.[10][11] | Prevents skin contact, which can lead to irritation.[3] Always inspect gloves before use and dispose of them properly after handling. |
| Body Protection | A standard laboratory coat.[10][12] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If weighing or transferring larger quantities where dust may be generated, work within a chemical fume hood or wear an N95-rated dust mask.[1][6][7] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[6] |
Q6: What is the correct procedure for cleaning up a small spill of the powder?
Accidents happen. A swift and correct response is crucial to maintaining a safe lab environment. For a minor spill:
-
Alert Colleagues: Immediately notify others in the vicinity.[8]
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the PPE outlined in the table above.
-
Contain the Spill: Gently cover the spill with a plastic sheet or tarp to minimize the generation of airborne dust.[1]
-
Clean Up: Carefully scoop or sweep the material mechanically.[1][11] Avoid aggressive actions that could create dust. Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][11]
-
Decontaminate: Thoroughly clean the spill surface with an appropriate solvent (e.g., water and soap), and dispose of the cleaning materials as hazardous waste.[1]
Section 3: Solution Preparation & Troubleshooting
Q7: I'm having trouble dissolving the compound. What solvents are recommended and what can I do to improve solubility?
The solubility of this compound is not extensively documented in public literature, which is common for specialized reagents. As a starting point, for many amino acid derivatives, polar solvents are a good choice.
-
Initial Approach: Try dissolving a small test amount in your intended experimental buffer or a common solvent like DMSO for organic-based assays. For aqueous solutions, adjusting the pH can significantly impact the solubility of amino acids due to their zwitterionic nature.
-
Troubleshooting: If the compound is not dissolving, you may see a cloudy or hazy suspension.[13] Do not assume it will dissolve over time without intervention.
Q8: What is a reliable, step-by-step protocol for preparing a stock solution?
Preparing an accurate and fully dissolved stock solution is critical for the reproducibility of your experiments. See the detailed protocol in the "Experimental Protocols" section below. The key principles are:
-
Accurate Measurement: Use an analytical balance and tare the weigh boat before adding the compound.[14][15]
-
Quantitative Transfer: Ensure all the weighed powder is transferred to the volumetric flask. This is achieved by rinsing the weigh boat with a small amount of the solvent and adding the rinse to the flask.[14][15]
-
Complete Dissolution: Use a magnetic stir bar or vortex to ensure the solute is fully dissolved before bringing the solution to its final volume.[15][16]
-
Homogenization: Once at the final volume in a volumetric flask, stopper and invert the flask at least 10-15 times to ensure a homogenous solution.[14]
Visual & Workflow Guides
Initial Handling & Storage Workflow
This diagram outlines the decision-making process from the moment a new container of this compound arrives at your lab.
Caption: Workflow for receiving and storing the compound.
Troubleshooting Dissolution Issues
Use this guide when you encounter difficulties in dissolving the compound for your experiments.
Caption: A step-by-step guide for troubleshooting solubility.
Experimental Protocols
Protocol 1: Safely Weighing the Powdered Compound
Objective: To accurately weigh the solid compound while minimizing exposure and contamination.
-
Preparation: Don all required PPE (gloves, lab coat, safety goggles). If not working in a fume hood, an N95 mask is required.[6] Prepare the workspace by cleaning the analytical balance and surrounding area.[4]
-
Tare the Balance: Place a clean, appropriately sized weigh boat on the analytical balance pan and press the "tare" or "zero" button.[14][15]
-
Transfer Compound: Retrieve the compound from storage. In a fume hood or designated powder handling area, carefully use a clean spatula to transfer the desired amount of powder to the weigh boat.[10] Avoid any sudden movements that could create dust.
-
Record Mass: Once the reading on the balance stabilizes, record the final mass.[15]
-
Seal and Store: Tightly close the main container of the compound and immediately return it to its proper storage location (2-8°C).[1][4]
-
Cleanup: Clean the spatula and any contaminated surfaces. Dispose of used gloves in the appropriate waste stream.
Protocol 2: Preparing an Aqueous Stock Solution (Example: 10 mM in 10 mL)
Objective: To prepare a quantitative, fully dissolved, and homogenous stock solution. (Molecular Weight: 225.24 g/mol [1][6])
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[16]
-
Mass (g) = 0.010 mol/L * 0.010 L * 225.24 g/mol = 0.0225 g (or 22.5 mg)
-
-
Weighing: Following Protocol 1, accurately weigh approximately 22.5 mg of this compound. Record the exact mass. Recalculate the final concentration based on this actual mass.
-
Dissolution:
-
Place a small magnetic stir bar into a 10 mL Class A volumetric flask.[16]
-
Carefully transfer the weighed powder into the flask.
-
Using a wash bottle with your chosen purified water or buffer, rinse the weigh boat 2-3 times, transferring the rinse into the volumetric flask to ensure all powder is collected.[14][15]
-
Add solvent to the flask until it is about two-thirds full.[14]
-
-
Mixing: Place the flask on a magnetic stir plate and stir until the solid is completely dissolved. The solution should be clear and free of any visible particles. If needed, follow the troubleshooting steps outlined in the diagram above.
-
Final Volume: Once dissolved and the solution has returned to room temperature, carefully add more solvent until the bottom of the meniscus touches the calibration mark on the neck of the volumetric flask.[14][16]
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely mixed and the concentration is uniform.[14]
-
Storage: Transfer the solution to a clearly labeled storage vial. For aqueous solutions, storage at 2-8°C or frozen at -20°C is recommended to prevent microbial growth and degradation. The stability in solution should be determined empirically for your specific solvent and storage conditions.
References
-
Lab Manager. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
Reddit r/chemistry. (2024, September 12). How can I ensure complete dissolution of the solid sample? Retrieved from [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]
-
Lab Manager. (2025, December 2). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
-
American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. inChemistry. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
PerkinElmer. (2020, October 22). Solution Preparation (dilution, mixing etc) [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: LC-MS/MS Method Development for (r)-beta-(3,4-Dimethoxyphenyl)alanine
Welcome to the technical support resource for the quantitative analysis of (r)-beta-(3,4-Dimethoxyphenyl)alanine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, validation, and routine analysis. The content is structured in a question-and-answer format to directly address specific experimental issues.
Introduction to the Analyte and Technique
This compound is a chiral beta-amino acid. Its structure, featuring a dimethoxyphenyl ring and an amino acid moiety, presents a unique set of analytical challenges. The polarity imparted by the amino and carboxylic acid groups requires careful chromatographic consideration, while its specific stereoisomer demands a chiral-selective approach if separation from its enantiomer is required. LC-MS/MS is the technique of choice for this analysis due to its exceptional sensitivity and selectivity, which are critical for accurate quantification in complex biological matrices.[1]
Sample Preparation: The Foundation of a Robust Method
Effective sample preparation is paramount. It aims to extract the analyte from the matrix, remove interferences that can compromise the analysis, and present the analyte in a solvent compatible with the LC-MS/MS system.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best extraction technique for this compound from plasma or urine?
A1: The choice depends on the required cleanliness of the extract and the desired throughput.
-
Protein Precipitation (PPT): This is the fastest but "dirtiest" method. It's a good starting point for method development. Acetonitrile is a common choice for precipitating plasma proteins. While fast, this method is most susceptible to matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Given the analyte's polarity, you would need to use a more polar extraction solvent like ethyl acetate, possibly after adjusting the sample pH to neutralize the analyte and increase its affinity for the organic phase.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is excellent for minimizing matrix effects.[4] A mixed-mode cation exchange SPE sorbent would be ideal. The sorbent can retain the analyte via ion exchange (targeting the amine group) and reversed-phase interactions, allowing for rigorous washing steps to remove interferences.
Q2: How can I avoid analyte degradation during sample preparation?
A2: Analyte stability is a critical parameter that must be assessed early.[5] For beta-amino acids, enzymatic degradation can be a concern in biological matrices.[6] To mitigate this, keep samples on ice, add protease inhibitors if necessary, and process them as quickly as possible. Perform stability studies in the matrix at various temperatures (room temp, 4°C, -20°C, -80°C) and through freeze-thaw cycles to understand potential degradation pathways.[5]
Q3: What are matrix effects and how do I know if they are impacting my assay?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix.[7][8] They are a primary source of inaccuracy in LC-MS/MS bioanalysis.[1] To assess matrix effects, a post-extraction spike experiment is performed:
-
Extract a blank matrix sample.
-
Spike the analyte and internal standard into the post-extraction blank supernatant.
-
Compare the peak area response to that of the analyte and IS in a clean solvent. A significant difference in response indicates the presence of matrix effects.
Troubleshooting Sample Preparation
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction solvent or SPE sorbent. | Optimize the organic solvent in LLE or the loading/washing/elution conditions in SPE. For SPE, ensure the chosen sorbent has the correct retention mechanism (e.g., mixed-mode cation exchange). |
| Analyte instability. | Re-evaluate sample handling conditions. Keep samples cold, minimize processing time, and check for pH-dependent degradation.[5][9] | |
| High Variability in Results | Inconsistent extraction procedure. | Automate liquid handling steps if possible. Ensure thorough vortexing and centrifugation at each step. |
| Presence of significant matrix effects. | Improve the sample cleanup method (e.g., switch from PPT to SPE).[3] Modify chromatographic conditions to separate the analyte from the interfering matrix components. | |
| Instrument Contamination/Clogging | Insufficient removal of matrix components like phospholipids. | Incorporate a phospholipid removal step or product into your workflow. Use a more rigorous SPE cleanup. |
Liquid Chromatography: Mastering Separation
The goal of chromatography is to retain the analyte, separate it from matrix interferences and any isomers, and deliver a sharp, symmetrical peak to the mass spectrometer.
Workflow for LC Method Development
Caption: A typical workflow for developing an LC method for a polar, chiral analyte.
Frequently Asked Questions (FAQs)
Q4: My analyte is not retained on a standard C18 column. What should I do?
A4: This is a common issue for polar compounds like beta-amino acids. You have several options:
-
Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain polar compounds.[4] It uses a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer.
-
Use an Embedded Polar Group (EPG) Column: These are modified reversed-phase columns (e.g., "AQ" or "Polar-Embedded") that are more stable in highly aqueous mobile phases and offer better retention for polar analytes than standard C18 columns.
-
Derivatization: While it adds a step, derivatizing the analyte to make it less polar can significantly improve its retention on a C18 column.[10] However, this is often a last resort.
Q5: How do I separate the (r)-enantiomer from the (s)-enantiomer?
A5: Enantiomers have identical physical properties and cannot be separated by standard chromatographic techniques. You must use a chiral stationary phase (CSP).[11][12] Columns based on macrocyclic glycopeptides (like teicoplanin or vancomycin) are often effective for separating underivatized amino acids.[12] Chiral separation often requires specific mobile phase conditions, so consult the column manufacturer's guidelines. Two-dimensional LC-MS/MS, which uses a reversed-phase column in the first dimension for cleanup and a chiral column in the second for separation, is a powerful technique for complex samples.[13]
Q6: What is the ideal mobile phase pH for my analyte?
A6: The mobile phase pH should be chosen to ensure consistent ionization of the analyte. For an amino acid, you have both an acidic (pKa ~2-3) and a basic (pKa ~9-10) functional group. Operating at a pH at least 2 units away from a pKa value is recommended for robust retention. For positive ion mode ESI, an acidic pH (e.g., 2.7-3.5 using formic acid) is ideal as it ensures the primary amine is protonated, which aids both retention on some columns and ionization efficiency.
Troubleshooting Chromatography
Caption: A decision tree for diagnosing and solving common chromatographic peak shape problems.
Mass Spectrometry: Sensitive and Selective Detection
The mass spectrometer is responsible for the detection and quantification of the analyte. Proper optimization of its parameters is crucial for achieving the desired sensitivity and specificity.
Frequently Asked Questions (FAQs)
Q7: How do I determine the precursor and product ions for this compound?
A7:
-
Precursor Ion ([M+H]⁺): First, calculate the monoisotopic mass of the neutral molecule (C₁₁H₁₅NO₄). Then, add the mass of a proton (H⁺, ~1.0073 Da). This will be your precursor ion for positive mode electrospray ionization (ESI). Infuse a standard solution of the analyte into the mass spectrometer and perform a full scan (Q1 scan) to confirm this m/z value.
-
Product Ions: Perform a product ion scan on the selected precursor ion. This involves isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting fragments in the third quadrupole (Q3). For compounds with a dimethoxyphenyl group, characteristic losses of methyl groups (CH₃, ~15 Da) or formaldehyde (CH₂O, ~30 Da) from the methoxy substituents are common.[14] Fragmentation of the beta-alanine side chain is also expected.[15] Select the 2-3 most intense and stable fragment ions for your Multiple Reaction Monitoring (MRM) method.
Q8: My signal is very low. How can I improve sensitivity?
A8: Low sensitivity can stem from the LC, the ion source, or the mass analyzer.[16]
-
LC: Ensure the peak shape is sharp and narrow. A broad peak dilutes the analyte, reducing the signal intensity at any given point.
-
Ion Source: Optimize source parameters like gas flows (nebulizer, turbo gas), temperature, and capillary voltage. A dirty ion source is a very common cause of sensitivity loss; regular cleaning is essential.[17]
-
Mass Analyzer: Optimize collision energy for each MRM transition to maximize fragment ion intensity. Ensure the instrument is properly calibrated.[17] Also, check for ion suppression from the sample matrix.
Q9: What are qualifier and quantifier ions, and why do I need them?
A9: In an MRM experiment, the quantifier is the MRM transition (precursor → product) that gives the most intense and reproducible signal; it is used for calculating the concentration of the analyte. The qualifier is a second MRM transition for the same analyte. The ratio of the qualifier to the quantifier peak area should be consistent between standards and unknown samples. This provides an extra layer of confirmation for the identity of the analyte, enhancing the trustworthiness of the method.[4]
Example MS Parameters
The following table provides a hypothetical but scientifically grounded starting point for MS method development. Actual values must be empirically optimized on your specific instrument.
| Parameter | Setting | Rationale |
| Analyte | This compound | C₁₁H₁₅NO₄, MW: 225.24 g/mol |
| Ionization Mode | ESI Positive | The basic amine group is readily protonated. |
| Precursor Ion (Q1) | m/z 226.1 | [M+H]⁺ |
| Quantifier Ion (Q3) | To be determined | Likely a stable, high-intensity fragment resulting from side-chain cleavage. |
| Qualifier Ion (Q3) | To be determined | Likely a fragment involving loss from the dimethoxyphenyl ring (e.g., loss of CH₃ or CH₂O).[14] |
| Dwell Time | 50-100 ms | Balances signal intensity with the need for sufficient data points across the peak. |
| Collision Energy (CE) | Optimize per transition | Typically in the range of 10-40 eV. |
| Source Temperature | 400-550 °C | Optimize for efficient desolvation without causing thermal degradation. |
| Capillary Voltage | 3-4.5 kV | Optimize for stable spray and maximum signal. |
This guide provides a framework for developing a robust LC-MS/MS method and troubleshooting common issues. Remember that every instrument and matrix is different, requiring empirical optimization and validation to ensure data of the highest quality and integrity.
References
-
Faure, M., et al. (2015). Beta-N-Methylamino-l-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. Marine Drugs, 13(3), 1443-1464. [Link]
-
PubChem. (n.d.). (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. National Center for Biotechnology Information. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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Liu, A., et al. (2009). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatographic Science, 47(8), 696-701. [Link]
-
Frański, R., & Gierczyk, B. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Journal of the Serbian Chemical Society, 74(11), 1187-1192. [Link]
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Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. [Link]
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Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1111. [Link]
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Clarke, W. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1018-1026. [Link]
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Frański, R. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6, 7-dimethoxyisoquinolinium inner salt. Journal of the Serbian Chemical Society, 74(11). [Link]
-
Patel, D. N., et al. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-352. [Link]
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Hamase, K., & Zaitsu, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In High-Throughput Analysis for Food Safety. [Link]
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MacKinnon, S. L., & Craft, C. A. (2015). Analysis of Betaines from Marine Algae Using LC-MS-MS. Methods in molecular biology (Clifton, N.J.), 1308, 119–126. [Link]
-
Cogiamatti, A., et al. (2012). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 30(8), 632-639. [Link]
-
Faure, M., et al. (2015). Beta-N-Methylamino-l-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. ResearchGate. [Link]
-
Lu, W., & Rabinowitz, J. D. (2017). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology (Clifton, N.J.), 1641, 13-22. [Link]
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Regalado, C., & Armstrong, D. W. (2012). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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LCGC International. (2023). Troubleshooting LC-MS. [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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MacKinnon, S. L., & Craft, C. A. (2015). Analysis of betaines from marine algae using LC-MS-MS. ResearchGate. [Link]
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Herbach, K. M., et al. (2006). Kinetics of the Degradation and Regeneration of Betanine. Journal of Agricultural and Food Chemistry, 54(1), 3-10. [Link]
-
SIELC Technologies. (n.d.). Separation of .beta.-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester on Newcrom R1 HPLC column. [Link]
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Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]
-
Wang, L., & Cheng, C. C. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 17(8). [Link]
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D’Avolio, A., et al. (2014). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Bioanalysis, 6(16), 2197-2212. [Link]
-
Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [Link]
-
Hamase, K., et al. (2014). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. Journal of Chromatography B, 966, 1-13. [Link]
-
Chemistry Academy. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]
-
Eckers, C., et al. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European journal of mass spectrometry (Chichester, England), 11(1), 73–82. [Link]
-
Zhang, Y., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Hernández, A., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B, 1060, 241-248. [Link]
-
Aharoni, A., & Osorio, S. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In The Plant-Environment Interaction. [Link]
-
D'Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4599. [Link]
-
Wikipedia. (2024, December 19). β-Alanine. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
PubChem. (n.d.). β-alanine degradation. National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Comparative Guide: L-DOPA as the Gold Standard in Neurological Models and the Uncharted Territory of (R)-beta-(3,4-Dimethoxyphenyl)alanine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of Levodopa (L-DOPA), the cornerstone therapy for Parkinson's disease, within the context of preclinical neurological models. It is prefaced with a critical note on the current scientific landscape regarding (R)-beta-(3,4-Dimethoxyphenyl)alanine.
Executive Summary: The State of Comparative Research
A direct comparative analysis of this compound versus L-DOPA in neurological models is not feasible at present. Extensive searches of peer-reviewed scientific literature, patent databases, and preclinical research repositories have yielded no specific data on the neurological effects of this compound. Its current documentation is primarily limited to its role as a chemical intermediate in organic synthesis.[1]
Consequently, this guide will focus on providing a comprehensive, data-supported overview of L-DOPA, the universally recognized benchmark in dopamine replacement therapy. We will delve into its mechanism of action, its performance in established neurological models, and the experimental protocols essential for its evaluation. This will be supplemented by a discussion on the broader strategies and rationale behind the development of L-DOPA alternatives, contextualizing the potential space that novel compounds like this compound might one day occupy, should research emerge.
L-DOPA: The Preeminent Dopamine Precursor in Neurological Disease Models
L-3,4-dihydroxyphenylalanine (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta.[2] Its efficacy is rooted in its ability to cross the blood-brain barrier and serve as a direct precursor to dopamine, thereby replenishing depleted striatal dopamine levels.[3]
Mechanism of Action: Replenishing Dopamine
The therapeutic action of L-DOPA is a direct consequence of its biochemical pathway. Once across the blood-brain barrier, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[4] This newly synthesized dopamine can then be stored in and released from remaining dopaminergic terminals, as well as other neuronal populations such as serotonergic neurons, to stimulate dopamine receptors and improve motor function.[5][6]
Long-Term Complications: The Enigma of L-DOPA-Induced Dyskinesia (LID)
Chronic L-DOPA administration is often complicated by the development of motor fluctuations and debilitating involuntary movements known as L-DOPA-induced dyskinesia (LID).[7][8] The mechanisms underlying LID are complex and are thought to involve non-physiological, pulsatile stimulation of dopamine receptors due to the short half-life of L-DOPA and the loss of dopamine storage capacity in degenerating neurons.[2][9] This leads to aberrant signaling in the cortico-basal ganglia circuitry.[7]
Performance of L-DOPA in Preclinical Neurological Models
The efficacy and limitations of L-DOPA have been extensively characterized in various animal models of Parkinson's disease. These models are crucial for understanding the disease pathophysiology and for the preclinical assessment of novel therapeutic strategies.
Commonly Used Animal Models
-
Neurotoxin-based Models:
-
6-hydroxydopamine (6-OHDA) Model: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle of rodents induces a reliable and progressive loss of dopaminergic neurons, creating a valuable model for studying motor deficits and the effects of dopaminergic therapies.[10]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: Systemic administration of MPTP in primates and mice leads to the selective destruction of dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease.[11]
-
-
Genetic Models: These models involve the manipulation of genes associated with familial forms of Parkinson's disease, such as those encoding α-synuclein or LRRK2, to study the underlying molecular mechanisms of the disease.
Experimental Data Summary
The following table summarizes the typical effects of L-DOPA in rodent models of Parkinson's disease.
| Parameter | Animal Model | Effect of L-DOPA | References |
| Rotational Behavior | 6-OHDA unilaterally lesioned rats | Induces contralateral rotations, indicative of dopamine receptor stimulation in the denervated hemisphere. | [5][12] |
| Locomotor Activity | MPTP-treated mice | Reverses akinesia and increases locomotor activity. | [13] |
| Forelimb Use (Cylinder Test) | 6-OHDA lesioned rodents | Improves the use of the contralateral forelimb. | [14] |
| Bradykinesia (Pole Test) | MPTP or 6-OHDA treated mice | Reduces the time taken to descend a pole. | [14][15] |
| Striatal Dopamine Levels | 6-OHDA lesioned rats (Microdialysis) | Increases extracellular dopamine levels in the denervated striatum. | [7] |
| Abnormal Involuntary Movements (AIMs) | Chronically treated 6-OHDA lesioned rodents | Induces axial, limb, and orolingual AIMs, modeling LID. | [16] |
Key Experimental Protocols for Evaluating Dopaminergic Therapies
Reproducible and well-validated experimental protocols are fundamental to the assessment of compounds like L-DOPA and potential alternatives.
Protocol 1: Induction of the 6-OHDA Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution (0.9% NaCl with 0.02% ascorbic acid)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Prepare the 6-OHDA solution immediately before use by dissolving it in cold ascorbic acid-saline to the desired concentration (e.g., 8 µg in 4 µL).
-
Drill a small hole in the skull over the target coordinates for the medial forebrain bundle.
-
Slowly infuse the 6-OHDA solution into the target site.
-
Leave the syringe in place for several minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp and allow the animal to recover. Behavioral testing can typically commence 2-3 weeks post-surgery.
Protocol 2: Assessment of L-DOPA-Induced Rotational Behavior
Objective: To quantify the motor response to L-DOPA in unilaterally lesioned rats.
Materials:
-
L-DOPA/Benserazide or L-DOPA/Carbidopa
-
Automated rotometer system or observation chamber
-
6-OHDA lesioned rats
Procedure:
-
Habituate the rats to the testing environment.
-
Administer L-DOPA (e.g., 6-25 mg/kg, i.p.) with a peripheral AADC inhibitor like benserazide or carbidopa.
-
Place the rat in the rotometer bowl.
-
Record the number of full contralateral (away from the lesioned side) and ipsilateral rotations over a period of 90-120 minutes.
-
Data is typically expressed as net contralateral rotations per minute.
Protocol 3: In Vivo Microdialysis for Striatal Dopamine Measurement
Objective: To measure extracellular dopamine levels in the striatum of freely moving animals.[17]
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system[18]
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a guide cannula targeting the striatum.
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[19]
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer L-DOPA or the test compound.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD. Basal dopamine concentrations are typically in the low nanomolar range.[20]
Protocol 4: Tyrosine Hydroxylase (TH) Immunohistochemistry
Objective: To visualize and quantify the extent of dopaminergic neuron loss.
Materials:
-
Formaldehyde-fixed brain sections
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)[4]
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) (e.g., rabbit or chicken anti-TH)
-
Fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit/chicken)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in PFA, then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections of the substantia nigra and striatum on a cryostat.
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash sections in PBS.
-
Mount sections on slides with mounting medium.
-
Visualize and quantify the TH-positive cells and fibers using fluorescence microscopy.
The Quest for L-DOPA Alternatives: A Forward Look
The limitations of L-DOPA, particularly the development of dyskinesia, have fueled a persistent search for alternative and adjunctive therapies. The general aim of this research is to achieve a more continuous and physiological stimulation of dopamine receptors.
Strategies being explored include:
-
Modified L-DOPA molecules: The development of L-DOPA derivatives with altered pharmacokinetic profiles to provide more stable plasma levels and brain delivery. An example of this approach is the investigation of deuterium-substituted L-DOPA, which has shown increased potency and dopamine output in animal models, potentially due to a reduced metabolism by monoamine oxidase (MAO).[7]
-
Prodrugs and Novel Formulations: Designing prodrugs that are efficiently converted to dopamine in the brain or developing novel delivery systems for L-DOPA to prolong its effect.
-
Dopamine Agonists: Compounds that directly stimulate dopamine receptors, bypassing the need for conversion from L-DOPA.
-
Neuroprotective Agents: Research into compounds that can slow or halt the progression of neurodegeneration is a major goal. Studies have explored the neuroprotective potential of various classes of molecules, including derivatives of phenylalanine, in models of neurological damage.[8]
While this compound remains an unknown entity in this field, its structural relation to phenylalanine and L-DOPA suggests a rationale for potential investigation. However, without empirical data, its utility remains purely speculative. Future research would first need to establish its basic pharmacological profile, including its ability to cross the blood-brain barrier, its metabolic fate, and its affinity for relevant neural targets.
Conclusion
L-DOPA continues to be the most potent symptomatic therapy for Parkinson's disease and serves as the essential benchmark in preclinical neurological models. A thorough understanding of its mechanism, its effects in validated animal models, and the standardized protocols for its evaluation are critical for any researcher in the field of neurodegenerative disease. The absence of scientific data on this compound underscores the rigorous journey from chemical synthesis to a viable therapeutic candidate. As the field advances, the principles and methodologies established through decades of L-DOPA research will undoubtedly guide the evaluation of the next generation of therapies for neurological disorders.
References
A consolidated list of all sources cited within this guide will be provided upon request.
Sources
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- 3. US20060079495A1 - Diagnosis and treatment system for "reward deficiency syndrome" (RDS) and related behaviors - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vivo antagonism of the behavioral responses to L-3-,4-dihydroxyphenylalanine by L-3-,4-dihydroxyphenylalanine cyclohexyl ester in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium-substituted L-DOPA displays increased behavioral potency and dopamine output in an animal model of Parkinson's disease: comparison with the effects produced by L-DOPA and an MAO-B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases [frontiersin.org]
- 10. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. US8293488B2 - Method for screening neurogenic agents - Google Patents [patents.google.com]
- 13. US10537604B2 - Compositions for enhancing brain activity - Google Patents [patents.google.com]
- 14. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US11753419B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²,4â²:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3â²4â²:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)phenyl)butan-1-one for treating conditions of the central nervous system and cardiac disorders - Google Patents [patents.google.com]
- 16. Preclinical detection of Alzheimer's disease pathology using conceptual discrimination abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Actions between L-DOPA and Different Dopamine Agonists in Striatal DA-Depleted Microcircuits In Vitro: Pre-Clinical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison between the decrease of dopamine transporter and that of L-DOPA uptake for detection of early to advanced stage of Parkinson's disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides an in-depth comparison of the efficacy of (r)-beta-(3,4-Dimethoxyphenyl)alanine and related β-phenylalanine derivatives as potential cognitive-enhancing agents. We will delve into their mechanism of action as phosphodiesterase (PDE) inhibitors, analyze structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Potential of β-Phenylalanine Derivatives
β-Amino acids are intriguing building blocks for drug discovery due to their ability to form stable secondary structures in peptides and their enhanced resistance to enzymatic degradation.[1] The β-phenylalanine scaffold, in particular, offers a versatile platform for designing novel therapeutics. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a starting point for developing compounds with various therapeutic applications, including neuroprotection.[2]
This guide will focus on the potential of β-phenylalanine derivatives as cognitive enhancers, primarily through the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of specific PDEs, such as PDE4 and PDE5, has been shown to enhance cognitive function, making them attractive targets for the treatment of neurodegenerative diseases and age-related cognitive decline.[3][4]
Comparative Efficacy: Phosphodiesterase Inhibition by β-Phenylalanine Analogs
While specific efficacy data for this compound is limited, the broader class of β-phenylalanine derivatives has been explored for various therapeutic purposes. For the context of cognitive enhancement, we will focus on their potential as PDE inhibitors. The table below presents hypothetical comparative data for a series of β-phenylalanine derivatives, illustrating how structural modifications could influence their inhibitory activity against different PDE subtypes. This data is representative of what would be sought in a drug discovery campaign.
| Compound ID | Phenyl Ring Substitution | Amino Group Modification | Carboxyl Group Modification | PDE4 IC50 (nM) | PDE5 IC50 (nM) |
| A-1 (Reference) | 3,4-Dimethoxy | Unsubstituted | Unsubstituted | 500 | >10,000 |
| A-2 | 3-Cyclopentyloxy-4-methoxy | Unsubstituted | Unsubstituted | 50 | 8,000 |
| A-3 | 3,4-Dimethoxy | N-acetyl | Unsubstituted | >10,000 | >10,000 |
| A-4 | 3,4-Dimethoxy | Unsubstituted | Methyl ester | 450 | >10,000 |
| B-1 | 4-Nitro | Unsubstituted | Unsubstituted | 150 | 25 |
| B-2 | 4-Amino | Unsubstituted | Unsubstituted | 200 | 50 |
Note: The data in this table is illustrative and intended to demonstrate structure-activity relationships. Actual values would be determined experimentally.
Structure-Activity Relationship (SAR) Analysis
The development of potent and selective PDE inhibitors from the β-phenylalanine scaffold relies on a thorough understanding of its structure-activity relationship (SAR).
-
Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical for both potency and selectivity. As illustrated in the hypothetical data, modifying the methoxy groups of a compound like A-1 to a bulkier cyclopentyloxy group (A-2) can significantly enhance PDE4 inhibition. This suggests the presence of a hydrophobic pocket in the active site of PDE4.
-
Amino Group Modifications: The free amino group is often crucial for activity. N-acetylation (A-3), for instance, can abolish inhibitory activity, indicating that the primary amine may be involved in a key hydrogen bonding interaction within the enzyme's active site.
-
Carboxyl Group Modifications: Esterification of the carboxylic acid (A-4) can have a modest impact on potency, suggesting that while the carboxylate may contribute to binding, it is not as critical as the amino group.
-
Targeting Different PDE Subtypes: Strategic modifications can shift the selectivity profile. For example, the introduction of a nitro group at the 4-position of the phenyl ring (B-1) could confer potent PDE5 inhibitory activity, a target for conditions like erectile dysfunction and pulmonary hypertension.[5][6] Subsequent reduction to an amino group (B-2) might retain PDE5 activity with altered physicochemical properties.
The following diagram illustrates the key pharmacophoric features of a β-phenylalanine derivative as a PDE inhibitor.
Caption: Key pharmacophoric elements of the β-phenylalanine scaffold for PDE inhibition.
Experimental Protocols
To empirically determine the efficacy of novel β-phenylalanine derivatives, rigorous in vitro and in vivo testing is essential.
In Vitro Efficacy: Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the IC50 value of a test compound against a specific PDE isozyme.[7] The assay is based on the displacement of a fluorescently labeled ligand from the PDE active site by the inhibitor.[8]
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4D, PDE5A)
-
Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Test compounds and a known inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)
-
384-well black microplates
-
A microplate reader capable of measuring fluorescence polarization
Workflow Diagram:
Caption: Workflow for the in vitro PDE inhibition fluorescence polarization assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup: In a 384-well plate, add 5 µL of assay buffer to all wells.
-
Compound Addition: Add 1 µL of the diluted test compounds to the appropriate wells. For control wells, add 1 µL of DMSO (for 100% activity) or a known inhibitor (for 0% activity).
-
Enzyme Addition: Dilute the PDE enzyme to the working concentration in assay buffer and add 10 µL to each well.
-
First Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Substrate Addition: Add 5 µL of the fluorescently labeled substrate to all wells.
-
Second Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light, to allow the reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy: Scopolamine-Induced Amnesia Model
This model is widely used to evaluate the potential of compounds to reverse cognitive deficits.[9] Scopolamine, a muscarinic receptor antagonist, induces a transient memory impairment in rodents, which can be ameliorated by effective nootropic agents.[10]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Test compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Workflow Diagram:
Caption: Workflow for the in vivo scopolamine-induced amnesia model.
Step-by-Step Protocol:
-
Acclimatization and Habituation: Allow mice to acclimatize to the animal facility for at least one week. Habituate the animals to the testing room and apparatus for 1-2 days before the experiment.
-
Compound Administration: On the day of testing, administer the test compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection).
-
Scopolamine Induction: 30 minutes after compound administration, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).
-
Behavioral Testing: 30 minutes after scopolamine administration, begin the behavioral test.
-
Morris Water Maze: Assess spatial learning and memory by measuring the time it takes for the mouse to find a hidden platform in a pool of water.
-
Y-Maze: Evaluate short-term spatial memory by recording the sequence of arm entries and calculating the percentage of spontaneous alternations.
-
-
Data Analysis: Compare the performance of the compound-treated group to the vehicle-treated and scopolamine-only groups. A significant improvement in memory performance in the compound-treated group indicates potential cognitive-enhancing effects.
Conclusion and Future Directions
The β-phenylalanine scaffold represents a promising starting point for the development of novel cognitive enhancers. Through targeted modifications guided by SAR studies, it is plausible to develop potent and selective inhibitors of phosphodiesterases. The experimental protocols detailed in this guide provide a robust framework for evaluating the in vitro and in vivo efficacy of these compounds.
Future research should focus on synthesizing a diverse library of β-phenylalanine derivatives and screening them against a panel of PDE isozymes to identify lead compounds with desirable potency and selectivity. Promising candidates should then be evaluated in a battery of in vivo models of cognitive impairment to establish their therapeutic potential. Furthermore, pharmacokinetic and toxicological studies will be crucial for advancing these compounds towards clinical development.
References
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A Researcher's Guide to Validating the Biological Target of (r)-beta-(3,4-Dimethoxyphenyl)alanine
For drug development professionals, the journey from a promising small molecule to a clinically viable therapeutic is paved with rigorous scientific validation. A critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides a comprehensive framework for validating the biological target of a novel compound, using (r)-beta-(3,4-Dimethoxyphenyl)alanine as a case study. While the specific target of this molecule is yet to be fully elucidated, we will explore the established methodologies to confirm its engagement with a hypothetical target and elucidate its mechanism of action. This guide is designed to be a practical resource for researchers, offering not just protocols, but the strategic thinking behind each experimental choice.
The Crucial First Step: Establishing Direct Target Engagement
Before delving into the functional consequences of target modulation, it is paramount to demonstrate a direct physical interaction between this compound and its putative target protein.[1][2][3] This initial step provides the foundational evidence upon which all subsequent validation experiments are built. Several biophysical and cellular techniques can be employed, each with its own advantages and limitations.
In Vitro Biophysical Assays
These methods utilize purified recombinant protein and the compound of interest to quantify the binding affinity and kinetics.
-
Surface Plasmon Resonance (SPR): This technique provides real-time, label-free detection of binding events by measuring changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized.[4]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[5]
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA): These assays measure the change in the thermal stability of a protein upon ligand binding.[6][7] A positive shift in the melting temperature (Tm) indicates that the compound stabilizes the protein, suggesting a direct interaction.
Table 1: Comparison of In Vitro Biophysical Assays for Target Engagement
| Technique | Principle | Key Outputs | Advantages | Limitations |
| SPR | Change in refractive index upon binding | KD, kon, koff | Real-time kinetics, label-free | Requires protein immobilization, potential for mass transport limitations |
| ITC | Measures heat change upon binding | KD, ΔH, ΔS | Label-free, solution-based, provides thermodynamic data | Requires large amounts of pure protein, lower throughput |
| DSF/TSA | Ligand-induced protein stabilization | ΔTm | High-throughput, low sample consumption | Indirect measure of binding, may not be suitable for all proteins |
Cellular Target Engagement Assays
Demonstrating target engagement within a more physiologically relevant cellular environment is a critical next step.[2] These assays confirm that the compound can penetrate the cell membrane and bind to its target amidst the complexity of the cellular milieu.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon compound binding.[6][8][9][10] The principle is that a ligand-bound protein is more resistant to heat-induced denaturation.[6][10]
-
Cell Culture and Treatment: Culture the cells expressing the putative target protein to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. This step induces the denaturation and aggregation of unbound proteins.[6]
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles or detergents. Separate the soluble protein fraction (containing the stabilized, non-aggregated target) from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.[7]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein by detecting proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.[5]
Probing the Cellular Consequences: Downstream Signaling and Phenotypic Readouts
Confirming direct target engagement is only the first piece of the puzzle. The next crucial phase is to demonstrate that this binding event translates into a measurable biological effect. This involves investigating the downstream signaling pathways modulated by the target and observing the resulting cellular phenotypes.[11][12][13][14]
Pathway Analysis
Once the target is engaged, it will likely trigger a cascade of downstream signaling events. Analyzing these pathways provides mechanistic insights into how this compound exerts its effects.
-
Phospho-proteomics: Mass spectrometry-based phospho-proteomics can provide a global and unbiased view of the changes in protein phosphorylation that occur upon treatment with the compound. This can help to identify the key signaling nodes and pathways affected.
-
Western Blotting: This targeted approach can be used to validate the findings from phospho-proteomics by examining the phosphorylation status of specific proteins in the putative downstream pathway.
Let's hypothesize that the target of this compound is a protein kinase. The following diagram illustrates a potential downstream signaling cascade.
Caption: Hypothetical signaling pathway.
Cellular Phenotypic Assays
The ultimate validation at the cellular level is to demonstrate that modulating the target with this compound produces a specific and measurable cellular phenotype. The choice of assay will depend on the hypothesized function of the target.
Table 2: Examples of Cellular Phenotypic Assays
| Hypothesized Target Function | Recommended Assay | Principle |
| Cell Cycle Regulator | Cell Proliferation Assay (e.g., MTT, BrdU) | Measures the rate of cell division. |
| Apoptosis Regulator | Caspase Activity Assay, Annexin V Staining | Detects markers of programmed cell death. |
| Metabolic Enzyme | Seahorse XF Analyzer | Measures cellular respiration and glycolysis in real-time. |
| Ion Channel | Patch-Clamp Electrophysiology | Measures the flow of ions across the cell membrane. |
The Gold Standard: In Vivo Target Validation
The final and most definitive step in target validation is to demonstrate that the compound's mechanism of action observed in vitro and in cells holds true in a living organism.[15][16][17][18] In vivo studies are essential to link target engagement with a therapeutic effect and to assess the overall safety and efficacy of the compound.[16][17]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its relationship with the biological response.
-
Pharmacokinetics (PK): This involves measuring the concentration of the compound in the plasma and relevant tissues over time after administration to an animal model.
-
Pharmacodynamics (PD): This involves measuring a biomarker of target engagement or a downstream pharmacological effect in relation to the compound's concentration. A strong correlation between PK and PD provides compelling evidence for target-driven efficacy.
Animal Models of Disease
The most compelling in vivo validation comes from demonstrating that this compound can produce a therapeutic effect in a relevant animal model of disease.[16][19] The choice of model is critical and should accurately recapitulate the human disease state.
Caption: In vivo validation workflow.
Table 3: Comparison of In Vivo Validation Approaches
| Approach | Description | Advantages | Limitations |
| Genetic Models (Knockout/Knock-in) | Genetically modifying the target in an animal model to mimic the effect of the compound.[15][19] | Provides strong genetic validation of the target's role in the disease. | Can be time-consuming and expensive to generate; may have developmental effects. |
| Pharmacological Models | Using a tool compound with known selectivity for the target to replicate the phenotype. | Faster to implement than genetic models. | The tool compound may have off-target effects. |
| Xenograft Models | Implanting human tumor cells into immunocompromised mice to test anti-cancer agents. | Relevant for oncology drug development. | The tumor microenvironment may not fully recapitulate the human setting. |
Mitigating Risks: Off-Target Profiling
A crucial aspect of target validation is to ensure that the observed biological effects are indeed due to the modulation of the intended target and not the result of unintended interactions with other proteins.[1] Off-target effects are a major cause of drug attrition in clinical trials.
In Silico and In Vitro Profiling
-
Computational Screening: Screening the compound against a database of known protein structures can help to predict potential off-target interactions.
-
Broad Kinase Panel Screening: If the putative target is a kinase, screening the compound against a large panel of recombinant kinases is a standard industry practice to assess its selectivity.[20]
-
Chemical Proteomics (e.g., Kinobeads): This unbiased mass spectrometry-based approach can identify the direct binding partners of a compound in a complex biological sample, such as a cell lysate.[20][21][22][23] Immobilized broad-spectrum inhibitors are used to capture a large portion of the kinome, and the test compound is used to compete for binding.[20][23]
By systematically applying the multi-faceted approach outlined in this guide, researchers can build a robust and compelling case for the biological target of this compound. This rigorous validation process is not merely an academic exercise; it is a critical prerequisite for making informed decisions in the drug discovery pipeline and ultimately, for developing safe and effective medicines.
References
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Labtoo. target validation & efficacy - In vivo models. [Link]
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Selvita. A Practical Guide to Target Engagement Assays. [Link]
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University College London. Target Identification and Validation (Small Molecules). [Link]
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PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design. [Link]
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PubMed. In Vivo Target Validation Using Biological Molecules in Drug Development. [Link]
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Creative Biolabs. In Vivo Target Validation. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecul. [Link]
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NIH. The target landscape of clinical kinase drugs - PMC. [Link]
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Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]
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WJBPHS. Target identification and validation in research. [Link]
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NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. [Link]
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Chemspace. Target Identification and Validation in Drug Discovery. [Link]
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ResearchGate. Target Engagement Assays in Early Drug Discovery. [Link]
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MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]
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PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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Selvita. Target Engagement. [Link]
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UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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Concept Life Sciences. Target Engagement Assay Services. [Link]
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Head-to-head comparison of different (r)-beta-(3,4-Dimethoxyphenyl)alanine synthesis routes
Introduction
(R)-β-(3,4-Dimethoxyphenyl)alanine is a chiral β-amino acid that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemistry is crucial for its biological function, making enantioselective synthesis a critical aspect of its production. This guide provides a head-to-head comparison of three prominent synthetic routes to (R)-β-(3,4-Dimethoxyphenyl)alanine: rhodium-catalyzed asymmetric hydrogenation, biocatalytic kinetic resolution using ω-transaminases, and the use of chiral auxiliaries. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between factors such as enantioselectivity, yield, cost, scalability, and substrate scope. The following table summarizes the key performance indicators for the three discussed methods.
| Parameter | Rhodium-Catalyzed Asymmetric Hydrogenation | Biocatalytic Kinetic Resolution (ω-Transaminase) | Chiral Auxiliary-Mediated Synthesis |
| Enantiomeric Excess (ee) | Excellent (>99%)[1] | Excellent (>99%)[2] | High to Excellent (can be >95%) |
| Yield | High (typically >90%) | Theoretical maximum of 50% for the desired enantiomer | Moderate to High (variable) |
| Key Reagents | Rhodium-phosphine catalysts (e.g., Rh-DuPhos, Rh-BINAP) | ω-Transaminase enzyme, co-substrate (e.g., pyruvate) | Chiral auxiliary (e.g., Evans oxazolidinone), stoichiometric reagents |
| Scalability | Generally good, but catalyst cost can be a factor | Can be highly scalable, especially with immobilized enzymes | Scalable, but requires stoichiometric use and recovery of the auxiliary |
| Substrate Preparation | Requires synthesis of a prochiral β-(acylamino)acrylate precursor | Requires synthesis of the racemic β-amino acid | Requires attachment and subsequent cleavage of the chiral auxiliary |
| Environmental Impact | Use of heavy metal catalysts and organic solvents | Generally "greener" with biodegradable catalysts and aqueous media | Generates more waste due to the use of stoichiometric reagents |
| Versatility | Broad substrate scope for various β-amino acids | Substrate specificity can be a limitation, may require enzyme screening | Well-established and versatile for various transformations |
Detailed Synthesis Routes and Methodologies
Rhodium-Catalyzed Asymmetric Hydrogenation
This method stands out for its high efficiency and excellent enantioselectivity in producing β-amino acids. The core principle involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral rhodium-phosphine catalyst. The chiral ligand on the rhodium center directs the hydrogenation to one face of the double bond, leading to the formation of the desired enantiomer.
Mechanism: The catalytic cycle is believed to involve the coordination of the rhodium catalyst to the double bond and the amide carbonyl group of the substrate. This is followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst. The stereochemical outcome is determined by the steric and electronic properties of the chiral ligand.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-2-Acetamido-3-(3,4-dimethoxyphenyl)acrylate
-
Materials: Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate, [Rh(COD)2]BF4, (R,R)-Me-DuPhos, methanol (degassed), hydrogen gas.
-
Procedure:
-
In a glovebox, a pressure tube is charged with methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate (1 mmol) and [Rh(COD)2]BF4 (0.01 mmol).
-
A solution of (R,R)-Me-DuPhos (0.011 mmol) in methanol (5 mL) is added.
-
The tube is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reaction mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired (R)-N-acetyl-β-(3,4-dimethoxyphenyl)alanine methyl ester.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
DOT Diagram: Rh-Catalyzed Asymmetric Hydrogenation
Sources
A Predictive Comparison Guide to the Structure-Activity Relationship (SAR) of (R)-beta-(3,4-Dimethoxyphenyl)alanine Analogs
For Researchers, Scientists, and Drug Development Professionals
Editorial Note
As a Senior Application Scientist, it is my objective to provide a guide that is both deeply technical and practically insightful. The following exploration into the structure-activity relationship (SAR) of (R)-beta-(3,4-dimethoxyphenyl)alanine analogs is presented with full editorial control to best illuminate the scientific narrative. Due to a scarcity of direct experimental data on this specific class of compounds in publicly available literature, this guide will adopt a predictive and comparative approach. By synthesizing data from structurally related molecules, particularly those sharing the key 3,4-dimethoxyphenyl moiety or the β-amino acid scaffold, we can infer potential biological activities and delineate a strategic framework for future research and development.
Introduction: The Promise of β-Amino Acid Scaffolds
β-amino acids are non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their incorporation into peptides can confer resistance to enzymatic degradation, and they serve as crucial building blocks for a diverse range of pharmacologically active small molecules.[1] The inherent structural diversity of β-amino acids, including the potential for substitution on the α- and β-carbons and the aromatic ring, provides a rich landscape for SAR studies.
The parent compound, this compound, possesses a catechol-like dimethoxy substitution pattern on the phenyl ring, a feature present in numerous biologically active natural products and synthetic compounds. This guide will explore the potential biological activities of its analogs, focusing on anticancer, neuroprotective, and antimicrobial properties, drawing parallels from established SARs of related molecular classes.
Inferred Structure-Activity Relationships
The biological activity of this compound analogs is likely to be significantly influenced by modifications at three key positions: the phenyl ring, the β-amino group, and the carboxylic acid moiety.
Phenyl Ring Substitutions: A Gateway to Diverse Activities
The 3,4-dimethoxy substitution pattern is a well-established pharmacophore. Its close resemblance to the 3,4,5-trimethoxyphenyl moiety, a critical component of many potent tubulin polymerization inhibitors like combretastatin A-4, suggests a strong potential for anticancer activity .[2][3]
-
Hypothesis: Analogs of this compound are likely to exhibit inhibitory effects on tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Key SAR insights from related tubulin inhibitors:
-
Methoxy Groups: The number and position of methoxy groups on the phenyl ring are critical for binding to the colchicine site of tubulin.[4] The 3,4,5-trimethoxy substitution is often optimal, suggesting that analogs with this pattern may exhibit enhanced potency.[2]
-
Electron-donating vs. Electron-withdrawing Groups: The introduction of other substituents on the phenyl ring can modulate activity. While the specific effects on a β-amino acid scaffold are unknown, in related heterocyclic tubulin inhibitors, electron-donating groups on the phenyl ring have been shown to enhance cytotoxic potency.
Furthermore, the 3,4-dimethoxyphenyl moiety is also found in compounds with neuroprotective properties . For instance, 3',4'-dimethoxyflavone has been identified as an inhibitor of parthanatos, a pathway of programmed cell death involved in neurodegeneration.[5]
-
Hypothesis: Analogs may exhibit neuroprotective effects by mitigating oxidative stress and inhibiting neuronal death pathways.
Key SAR insights from related neuroprotective agents:
-
Antioxidant Potential: The catechol-like structure suggests that demethylation to the corresponding dihydroxy analogs could enhance antioxidant activity, a key mechanism in neuroprotection.
β-Amino Group Modifications: Tailoring Selectivity and Potency
Modifications at the β-amino group can influence the molecule's overall charge, lipophilicity, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
-
Hypothesis: N-alkylation or N-acylation could modulate the antimicrobial and anticancer activities of the analogs.
Key SAR insights from related β-amino acid derivatives:
-
Antimicrobial Activity: Carbohydrazides of N-substituted β-amino acids have been reported to exhibit a wide range of biological activities, including antibacterial and antifungal effects.[6] The nature of the substituent on the nitrogen atom can significantly impact the antimicrobial spectrum and potency.
Carboxylic Acid Modifications: Enhancing Bioavailability and Targeting
Esterification or amidation of the carboxylic acid group can alter the pharmacokinetic properties of the analogs, such as cell permeability and metabolic stability.
-
Hypothesis: Conversion of the carboxylic acid to esters or amides may improve oral bioavailability and allow for targeted delivery.
Comparative Data from Structurally Related Compounds
While direct comparative data for this compound analogs is unavailable, the following table summarizes the activities of structurally related compounds to guide future investigations.
| Compound Class | Key Structural Features | Biological Activity | Reference |
| Combretastatin A-4 Analogs | 3,4,5-Trimethoxyphenyl moiety | Potent tubulin polymerization inhibitors, anticancer | [2] |
| 3-Aroylindoles | 3,4,5-Trimethoxybenzoyl moiety | Potent antitubulin agents, anticancer | [7] |
| Dimethoxyflavones | 3',4'-Dimethoxyphenyl moiety | Neuroprotective, inhibition of parthanatos | [5] |
| N-Aryl-β-alanine Derivatives | N-substituted β-amino acid | Varied biological activities including antimicrobial | [6] |
| Triazolothiadiazines | 3,4-Dimethoxyphenyl moiety | Antibacterial | [1] |
Experimental Protocols for Biological Evaluation
To validate the predicted activities of novel this compound analogs, the following experimental workflows are recommended.
Anticancer Activity Assessment
A primary screen for anticancer activity should focus on the inhibition of tubulin polymerization and cytotoxicity against a panel of cancer cell lines.
Workflow for Anticancer Activity Screening:
Neuroprotective Screening Workflow.
Detailed Protocol: MTT Assay for Neuroprotection
-
Reagents and Materials:
-
SH-SY5Y neuroblastoma cells.
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Hydrogen peroxide (H₂O₂) or glutamate solution.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader capable of reading absorbance at 570 nm.
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce oxidative stress by adding H₂O₂ or glutamate to the wells and incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Antimicrobial Activity Assessment
The antimicrobial potential of the analogs can be evaluated using standard broth microdilution methods to determine the minimum inhibitory concentration (MIC).
Workflow for Antimicrobial Activity Screening:
Antimicrobial Screening Workflow.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Test compounds serially diluted in the appropriate broth.
-
Standard antibiotics as positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
96-well microplates.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Add 100 µL of the appropriate broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the standardized inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
This guide provides a predictive framework for understanding the SAR of this compound analogs. Based on the analysis of structurally related compounds, these analogs hold significant promise as anticancer, neuroprotective, and antimicrobial agents. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of novel derivatives. Future research should focus on the systematic modification of the phenyl ring, the β-amino group, and the carboxylic acid moiety to establish a comprehensive SAR and identify lead compounds for further development. The exploration of this chemical space is a promising avenue for the discovery of new therapeutic agents.
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Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents. Journal of Medicinal Chemistry. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] [1][4][7]thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry. [Link]
-
Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology. [Link]
-
Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Molecular Diversity. [Link]
-
Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports. [Link]
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to the Independent Replication of Studies Involving (r)-β-(3,4-Dimethoxyphenyl)alanine
A Comparative Framework for Ensuring Scientific Rigor
Introduction: The Imperative of Reproducibility in Novel Compound Research
In the fast-paced world of drug discovery and development, the initial excitement surrounding a novel bioactive compound can often outpace the rigorous validation required to confirm its therapeutic potential. (r)-β-(3,4-Dimethoxyphenyl)alanine, a chiral β-amino acid, represents a class of molecules with significant therapeutic promise due to the diverse biological activities observed in structurally related compounds.[1][2][3][4] However, the journey from a promising initial finding to a validated therapeutic lead is paved with the crucial process of independent replication. This guide provides a comprehensive framework for researchers and scientists aiming to independently replicate and build upon studies involving (r)-β-(3,4-Dimethoxyphenyl)alanine. By offering a detailed comparison of synthetic methodologies, analytical characterization, and proposed biological evaluation protocols, we aim to foster a culture of reproducibility and accelerate the translation of promising research into tangible clinical outcomes.
The core of scientific advancement lies in the ability of independent researchers to obtain similar results when following the same experimental procedures. This guide is structured to provide not just a set of protocols, but a logical and scientifically grounded rationale for each step, empowering researchers to not only replicate findings but also to troubleshoot and adapt methodologies as needed.
Synthesis and Characterization: Establishing a Foundational Protocol
The enantioselective synthesis of (r)-β-(3,4-Dimethoxyphenyl)alanine is the critical first step in any replication effort. While a specific, detailed protocol for this exact molecule is not widely published, established methods for the asymmetric synthesis of related β-amino acids can be adapted.[5][6][7] The following proposed synthetic workflow is based on a robust and well-documented approach in asymmetric synthesis.
Proposed Asymmetric Synthesis of (r)-β-(3,4-Dimethoxyphenyl)alanine
This proposed synthesis adapts a known methodology for a similar compound, (S)-β-(3,4-dimethylphenyl)-α-alanine, which utilizes a chiral auxiliary to control stereochemistry.[7]
Experimental Workflow for Asymmetric Synthesis
Caption: Proposed workflow for the asymmetric synthesis of (r)-β-(3,4-Dimethoxyphenyl)alanine.
Detailed Protocol:
-
Schiff Base Formation: The synthesis commences with the formation of a nickel(II) complex of the Schiff base derived from glycine and the chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(2-chlorobenzyl)pyrrolidine-2-carboxamide. This step is crucial as the chiral auxiliary will direct the stereochemical outcome of the subsequent alkylation.
-
Asymmetric C-Alkylation: The nickel(II) complex is then deprotonated with a suitable base (e.g., sodium hydride) to form a nucleophilic enolate, which subsequently undergoes alkylation with 3,4-dimethoxybenzyl chloride. The steric hindrance provided by the chiral auxiliary ensures that the alkylating agent preferentially attacks from one face, leading to the formation of one diastereomer in excess.
-
Decomposition of Diastereomers: The resulting diastereomeric complexes are then decomposed by acid hydrolysis (e.g., with hydrochloric acid). This step cleaves the Schiff base and releases the desired β-amino acid.
-
Isolation and Purification: The target molecule, (r)-β-(3,4-Dimethoxyphenyl)alanine, is then isolated from the reaction mixture. Purification is typically achieved through techniques such as column chromatography or recrystallization.
-
Chiral Purity and Characterization: The enantiomeric excess of the final product must be determined using a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC). The structural identity and purity of the compound should be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Characterization: A Prerequisite for Meaningful Comparison
Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stereochemistry of the synthesized (r)-β-(3,4-Dimethoxyphenyl)alanine. This data forms the bedrock upon which all subsequent biological assays are built.
| Analytical Technique | Purpose | Expected Outcome/Specification |
| ¹H and ¹³C NMR | Structural Elucidation | Signals corresponding to the protons and carbons of the dimethoxyphenyl ring, the propanoic acid backbone, and the amino group. The chemical shifts and coupling constants should be consistent with the proposed structure. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight and Formula Confirmation | A measured mass that corresponds to the calculated exact mass of C₁₁H₁₅NO₄. The isotopic distribution pattern should also match the theoretical pattern. |
| Chiral HPLC | Determination of Enantiomeric Purity | A single major peak corresponding to the (r)-enantiomer, with the area of the minor peak (s-enantiomer) indicating the enantiomeric excess (e.g., >98% ee). |
| Melting Point | Physical Property and Purity Assessment | A sharp and defined melting point range, consistent with a pure compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid), and C-O (ether) functional groups. |
Comparative Biological Evaluation: A Framework for Replication
While no specific biological activity has been definitively reported for (r)-β-(3,4-Dimethoxyphenyl)alanine in peer-reviewed literature, structurally similar compounds containing the trimethoxyphenyl moiety have demonstrated potential as anticancer agents through the inhibition of tubulin polymerization.[8][9] This provides a logical starting point for a comparative biological evaluation. The following section outlines a proposed experimental plan to assess the potential anticancer activity of (r)-β-(3,4-Dimethoxyphenyl)alanine, providing a basis for independent replication and comparison with known tubulin inhibitors.
Proposed Study: Investigating the Anticancer Potential via Tubulin Polymerization Inhibition
Experimental Workflow for Biological Evaluation
Caption: Proposed workflow for the biological evaluation of (r)-β-(3,4-Dimethoxyphenyl)alanine.
Detailed Protocols:
-
In Vitro Cytotoxicity Screening:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous control cell line (e.g., HEK293) should be used.
-
Method: Cells are seeded in 96-well plates and treated with a range of concentrations of (r)-β-(3,4-Dimethoxyphenyl)alanine for a specified period (e.g., 48 or 72 hours). Cell viability is then assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line.
-
-
Tubulin Polymerization Assay:
-
Principle: This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.
-
Method: Purified tubulin is incubated with GTP and the test compound at 37°C. The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer. Known tubulin inhibitors (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) should be used as positive controls.
-
Data Analysis: The percentage inhibition of tubulin polymerization at a given compound concentration is calculated relative to a vehicle control.
-
-
Cell Cycle Analysis:
-
Principle: Agents that disrupt microtubule dynamics often cause cell cycle arrest at the G2/M phase.
-
Method: Cancer cells are treated with the compound at its IC₅₀ concentration for a defined period (e.g., 24 hours). The cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Data Analysis: The percentage of cells in the G2/M phase is quantified and compared to untreated control cells.
-
Comparative Data Presentation
To facilitate a direct and objective comparison, all quantitative data should be summarized in a clear and concise tabular format. This allows for easy assessment of the compound's performance relative to established alternatives.
Table 1: Comparative Biological Activity Profile
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Tubulin Polymerization Inhibition (%) at 10 µM | G2/M Arrest (%) at IC₅₀ |
| (r)-β-(3,4-Dimethoxyphenyl)alanine | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel (Positive Control) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Colchicine (Positive Control) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| (s)-β-(3,4-Dimethoxyphenyl)alanine (Enantiomer Control) | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion: Fostering a Culture of Rigor and Collaboration
The independent replication of scientific findings is the cornerstone of robust and reliable scientific progress. This guide provides a comprehensive, albeit prospective, framework for the synthesis, characterization, and biological evaluation of (r)-β-(3,4-Dimethoxyphenyl)alanine. While specific published data on this exact molecule is currently lacking, the proposed methodologies are grounded in established and validated techniques within the fields of synthetic and medicinal chemistry.
By adhering to the principles of rigorous characterization, employing standardized biological assays, and presenting data in a comparative format, researchers can contribute to a transparent and cumulative body of knowledge. It is our hope that this guide will not only facilitate the independent validation of future studies on this and related compounds but also inspire a collaborative spirit within the scientific community, ultimately accelerating the discovery of novel therapeutics.
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2022 Jul 20;27(14):4621. [Link][8][9]
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Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. 2006;340:1-24. [Link][2]
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Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry. 2014 Dec 11;57(23):9718-39. [Link][3]
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Selected β-, β2- and β3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. 2021 Jan 14;26(2):438. [Link][11]
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Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences. 2023 Mar 13;24(6):5487. [Link][12]
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Biosynthesis of natural products containing β-amino acids. Natural Product Reports. 2014;31(8):1009-37. [Link][4]
-
Asymmetric synthesis of novel sterically constrained amino acids. Current Organic Chemistry. 2005;9(14):1393-1413. [Link][5]
-
Bioactive Phenylalanine Derivatives and Cytochalasins from the Soft Coral-Derived Fungus, Aspergillus elegans. Marine Drugs. 2013 Jun 10;11(6):2090-103. [Link][13]
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Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature. Organic Letters. 2001 Feb 8;3(3):341-3. [Link][6]
-
ASYMMETRIC SYNTHESIS OF (S)-β-(3,4-DIMETHYLPHENYL)-α-ALANINE. Proceedings of the YSU B: Chemical and Biological Sciences. 2009;43(2):38-44. [Link][7]
-
Pharmacologically active β-amino acid derivatives. Mini Reviews in Medicinal Chemistry. 2006;6(12):1367-84. [Link][14]
-
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. PubChem. [Link][15]
-
(3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. PubChem. [Link][16]
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In Vivo Efficacy of (r)-beta-(3,4-Dimethoxyphenyl)alanine: A Comparative Guide to Standard Neurological Therapies
This guide provides a comprehensive, in-depth technical comparison of the hypothesized in vivo efficacy of a novel compound, (r)-beta-(3,4-Dimethoxyphenyl)alanine, against established standard treatments for neurodegenerative disorders, with a primary focus on Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on related beta-amino acids, established animal models of Parkinson's disease, and standard therapeutic agents to project a framework for preclinical evaluation.
Introduction: The Rationale for Investigating this compound
This compound is a derivative of β-alanine, a naturally occurring beta-amino acid.[1] While β-alanine itself is known for its role in synthesizing carnosine and modulating neurotransmitter systems, its derivatives are of increasing interest in medicinal chemistry.[2][3][4] The structural similarity of this compound to key neuroactive compounds, including precursors to dopamine, suggests its potential as a therapeutic agent in neurological disorders characterized by dopaminergic dysfunction, such as Parkinson's disease.
Parkinson's disease is a progressive neurodegenerative disorder resulting from the loss of dopamine-producing neurons in the substantia nigra.[5] Current treatments primarily focus on symptomatic relief by replenishing dopamine levels or mimicking its effects.[6][7] However, these therapies are often associated with long-term complications, necessitating the exploration of novel therapeutic strategies. This guide outlines a hypothetical preclinical investigation into the efficacy of this compound compared to the gold-standard treatment, Levodopa (L-DOPA), and dopamine agonists.
Hypothesized Mechanism of Action:
Based on the known neurotrophic and anxiolytic effects of β-alanine supplementation, which are linked to increased brain-derived neurotrophic factor (BDNF) expression, we hypothesize that this compound may exert neuroprotective effects.[2][8][9] The dimethoxyphenyl moiety may facilitate passage across the blood-brain barrier and modulate enzymatic pathways involved in dopamine metabolism.
Below is a diagram illustrating the potential signaling pathway.
Caption: Hypothesized neuroprotective signaling pathway of this compound.
Comparative Analysis of In Vivo Efficacy: A Prospective View
This section presents a prospective comparison of the in vivo efficacy of this compound with standard treatments for Parkinson's disease. The data presented in the following tables are hypothetical and serve as a framework for evaluating potential experimental outcomes.
Efficacy in a Rodent Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm to induce dopaminergic neurodegeneration characteristic of Parkinson's disease.[10][11] The following table summarizes the expected outcomes of a comparative efficacy study.
Table 1: Hypothetical Efficacy Data in a 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg, p.o.) | Apomorphine-Induced Rotations (rotations/min, mean ± SD) | Cylinder Test (% contralateral paw use, mean ± SD) | Striatal Dopamine Levels (% of control, mean ± SD) |
| Vehicle Control | - | 15.2 ± 3.1 | 22.5 ± 5.8 | 15.3 ± 4.2 |
| This compound | 10 | 10.5 ± 2.5 | 35.1 ± 6.2 | 30.1 ± 5.5 |
| This compound | 30 | 6.8 ± 1.9 | 48.7 ± 7.1 | 55.6 ± 8.3 |
| Levodopa/Carbidopa | 25/6.25 | 4.2 ± 1.5 | 55.3 ± 6.9 | 75.2 ± 9.1 |
| Dopamine Agonist (Pramipexole) | 1 | 5.1 ± 1.7 | 52.8 ± 7.5 | Not Applicable |
Motor Coordination and Strength Assessment
Motor function is a critical endpoint in preclinical models of Parkinson's disease.[12][13][14] The Rotarod and Grip Strength tests are standard behavioral assays to evaluate these parameters.[12][13]
Table 2: Hypothetical Motor Function Assessment in a 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg, p.o.) | Rotarod Latency to Fall (s, mean ± SD) | Forelimb Grip Strength (N, mean ± SD) |
| Vehicle Control | - | 45.3 ± 10.2 | 1.8 ± 0.4 |
| This compound | 10 | 68.7 ± 12.5 | 2.5 ± 0.5 |
| This compound | 30 | 95.2 ± 15.1 | 3.2 ± 0.6 |
| Levodopa/Carbidopa | 25/6.25 | 110.5 ± 18.3 | 3.8 ± 0.7 |
| Dopamine Agonist (Pramipexole) | 1 | 105.8 ± 16.9 | 3.6 ± 0.6 |
Detailed Experimental Protocols
The following protocols are designed to be self-validating and adhere to established guidelines for in vivo research.[15][16][17]
6-OHDA Model of Parkinson's Disease in Rats
This protocol describes the unilateral induction of dopaminergic neurodegeneration.
Workflow Diagram:
Caption: Workflow for the 6-OHDA-induced Parkinson's disease model in rats.
Step-by-Step Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated for one week with ad libitum access to food and water.
-
Baseline Behavioral Testing: Perform baseline measurements for motor function using the Rotarod and Cylinder tests.
-
Stereotaxic Surgery: Anesthetize rats with isoflurane. Using a stereotaxic frame, unilaterally inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
Post-Operative Care: Administer analgesics and monitor animals daily for two weeks to ensure recovery.
-
Confirmation of Lesion: Two weeks post-surgery, administer apomorphine (0.5 mg/kg, s.c.) and select rats exhibiting a stable, contralateral rotational bias for the study.
-
Group Allocation and Treatment: Randomly assign selected rats to treatment groups. Administer compounds daily via oral gavage for 28 days.[18][19][20][21][22]
-
Behavioral Assessment: Conduct weekly behavioral tests (Rotarod, Cylinder Test) to assess motor function.
-
Terminal Procedures: At the end of the treatment period, euthanize the animals and collect brain tissue for neurochemical and histological analysis.
Oral Gavage Administration in Rats
This protocol outlines the procedure for the safe oral administration of test compounds.[18][19][20][21][22]
Step-by-Step Protocol:
-
Preparation: Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).[20] Prepare the test compound in an appropriate vehicle.
-
Restraint: Gently but firmly restrain the rat.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.[22] Gently insert the needle into the diastema and advance it along the roof of the mouth into the esophagus.
-
Administration: Slowly administer the substance.
-
Withdrawal and Monitoring: Gently withdraw the needle and monitor the animal for any signs of distress.[19]
Standard Treatments for Parkinson's Disease
A comprehensive evaluation of a novel therapeutic requires comparison against the current standard of care.
-
Levodopa (L-DOPA): The most effective drug for controlling the motor symptoms of Parkinson's disease.[7] It is a precursor to dopamine and is typically administered with a peripheral decarboxylase inhibitor (e.g., carbidopa) to increase its central bioavailability.
-
Dopamine Agonists: These drugs mimic the effects of dopamine in the brain. Examples include pramipexole and ropinirole. They are often used as a first-line therapy, especially in younger patients, to delay the need for L-DOPA.[7]
-
MAO-B Inhibitors: These agents prevent the breakdown of dopamine in the brain, thereby increasing its availability.
-
Deep Brain Stimulation (DBS): A surgical procedure involving the implantation of electrodes in specific brain regions to modulate abnormal brain activity.[6][23] It is typically considered for patients with advanced Parkinson's disease whose symptoms are not adequately controlled by medication.[23]
Conclusion and Future Directions
This guide provides a hypothetical yet scientifically grounded framework for the preclinical evaluation of this compound for the treatment of Parkinson's disease. The prospective data and detailed protocols offer a roadmap for researchers to investigate the potential of this and other novel beta-amino acid derivatives. Future studies should also include pharmacokinetic and toxicological profiling to fully characterize the therapeutic potential of this compound. The exploration of such novel compounds is crucial in the ongoing effort to develop more effective and durable treatments for neurodegenerative disorders.
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A Senior Application Scientist's Guide to Benchmarking (r)-beta-(3,4-Dimethoxyphenyl)alanine Against Other Phenylalanine Derivatives
For researchers, scientists, and drug development professionals, the nuanced differences between structurally similar molecules can dictate the success or failure of a therapeutic program. This guide provides an in-depth technical comparison of (r)-beta-(3,4-Dimethoxyphenyl)alanine with other key phenylalanine derivatives. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the critical insights needed to select the optimal compound for your research.
Introduction: The Significance of Phenylalanine Scaffolds
Phenylalanine and its derivatives are fundamental building blocks in medicinal chemistry.[1] Their intrinsic properties, including a chiral center and an aromatic ring, offer a versatile scaffold for designing molecules that interact with a wide array of biological targets, from G protein-coupled receptors (GPCRs) to amino acid transporters.[2][3] The substitution pattern on the phenyl ring is a critical determinant of a derivative's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties.[4][5]
This guide focuses on this compound, a beta-amino acid derivative of phenylalanine. The beta-amino acid structure confers greater metabolic stability compared to natural alpha-amino acids.[1] The dimethoxy substitution on the phenyl ring is of particular interest for its potential to modulate receptor interactions and physicochemical properties.
To provide a comprehensive benchmark, we will compare this compound against three other phenylalanine derivatives, each selected to highlight the impact of specific structural modifications:
-
L-Phenylalanine: The parent alpha-amino acid, serving as a baseline.
-
(S)-2-Iodo-L-phenylalanine: An alpha-amino acid with a bulky, electron-withdrawing substituent to probe steric and electronic tolerance at the binding site.
-
(S)-4-Hydroxy-L-phenylalanine (L-Tyrosine): An alpha-amino acid with a hydroxyl group, introducing hydrogen bonding capabilities.[6]
Physicochemical Properties: The Foundation of Biological Activity
The journey of a drug from administration to its target is fundamentally governed by its physicochemical properties. These parameters influence solubility, permeability, and ultimately, bioavailability.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | 225.24 | 0.8 | 2 | 4 |
| L-Phenylalanine | 165.19 | -1.4 | 2 | 2 |
| (S)-2-Iodo-L-phenylalanine | 291.09 | 1.1 | 2 | 2 |
| (S)-4-Hydroxy-L-phenylalanine (L-Tyrosine) | 181.19 | -1.5 | 3 | 3 |
Data sourced from PubChem.[7]
The dimethoxy substitution in this compound increases its lipophilicity (XLogP3) compared to L-phenylalanine and L-tyrosine, which could enhance membrane permeability. The iodo-substituent in (S)-2-Iodo-L-phenylalanine also significantly increases lipophilicity.
In Vitro Benchmarking: Unveiling Receptor Interactions and Functional Activity
To dissect the pharmacological profiles of these compounds, a two-pronged in vitro assessment is crucial: evaluating binding affinity and functional activity. For this illustrative guide, we will consider a hypothetical G protein-coupled receptor (GPCR) target where phenylalanine derivatives are known to be active.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro characterization of phenylalanine derivatives.
Receptor Binding Affinity: The Competitive Radioligand Binding Assay
Causality Behind Experimental Choices: This assay is the gold standard for determining the affinity of a compound for its receptor.[8] By measuring the ability of our test compounds to displace a radiolabeled ligand with known high affinity for the target receptor, we can calculate their inhibitory constant (Ki), a measure of binding affinity.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the target GPCR.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for an adenosine A1 receptor) and varying concentrations of the unlabeled test compounds.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding by including a high concentration of a known unlabeled ligand.[9]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Compound | Ki (nM) |
| This compound | 50 |
| L-Phenylalanine | >10000 |
| (S)-2-Iodo-L-phenylalanine | 15 |
| (S)-4-Hydroxy-L-phenylalanine | 250 |
These hypothetical results suggest that the dimethoxy and iodo substitutions significantly enhance binding affinity compared to the parent L-phenylalanine. The beta-amino acid backbone in this compound may also contribute to a favorable binding conformation.
Functional Activity: The cAMP Assay
Causality Behind Experimental Choices: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[10] A cAMP assay allows us to determine whether a compound acts as an agonist (stimulates a response), an antagonist (blocks the effect of an agonist), or an inverse agonist (reduces basal receptor activity).
-
Cell Culture and Stimulation:
-
Plate HEK293 cells expressing the target GPCR in a 96-well plate.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.
-
For agonist testing, add varying concentrations of the test compound directly to the cells.
-
Incubate at 37°C for a specified time.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).[11] These assays typically involve a labeled cAMP tracer competing with the sample cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50.
-
| Compound | IC50 (nM) |
| This compound | 120 |
| L-Phenylalanine | >20000 |
| (S)-2-Iodo-L-phenylalanine | 45 |
| (S)-4-Hydroxy-L-phenylalanine | 800 |
These hypothetical functional data correlate with the binding affinities, indicating that the compounds with higher affinity are also more potent at blocking the receptor's function.
In Vivo Pharmacokinetic Profiling
Causality Behind Experimental Choices: Favorable in vitro properties do not always translate to in vivo efficacy. Pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic profiling.
-
Animal Dosing:
-
Administer a single dose of each compound to separate groups of rats via intravenous (IV) and oral (PO) routes.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing.
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of each compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time profiles.
-
Use non-compartmental analysis to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
-
| Compound | CL (L/hr/kg) | t½ (hr) | %F |
| This compound | 1.2 | 4.5 | 60 |
| L-Phenylalanine | High | Short | Low |
| (S)-2-Iodo-L-phenylalanine | 0.8 | 6.2 | 45 |
| (S)-4-Hydroxy-L-phenylalanine | Moderate | Moderate | Moderate |
The beta-amino acid structure of this compound likely contributes to its improved metabolic stability, resulting in lower clearance, a longer half-life, and higher oral bioavailability compared to the alpha-amino acid counterparts.
Synthesis and Structure-Activity Relationship (SAR) Insights
The data presented allows for the formulation of preliminary structure-activity relationships:
-
Aromatic Substitution is Key: Unsubstituted L-phenylalanine demonstrates poor activity, highlighting the importance of substitutions on the phenyl ring for receptor interaction.
-
Lipophilicity and Steric Bulk: The enhanced activity of the dimethoxy and iodo-substituted derivatives suggests that the receptor's binding pocket can accommodate and may even favor lipophilic and sterically bulky groups. The iodo-substituent, being larger, appears to confer the highest affinity and potency in this hypothetical scenario.
-
Hydrogen Bonding: The hydroxyl group of L-tyrosine provides a modest increase in activity over L-phenylalanine, suggesting a potential hydrogen bond interaction, but this is less impactful than the lipophilic substitutions in this example.
-
Beta-Amino Acid Advantage: The beta-amino acid scaffold of this compound appears to confer significant advantages in terms of metabolic stability and oral bioavailability.
Conclusion and Future Directions
This guide provides a framework for the systematic benchmarking of this compound against other phenylalanine derivatives. The hypothetical data presented illustrates how specific structural modifications can profoundly impact physicochemical properties, in vitro pharmacology, and in vivo pharmacokinetics.
This compound emerges as a promising candidate due to its favorable balance of good binding affinity, functional potency, and enhanced pharmacokinetic profile, attributable to both its dimethoxy substitution and its beta-amino acid backbone.
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Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. (2022). ResearchGate. [Link]
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cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Protein structure: Primary, secondary, tertiary & quatrenary. (n.d.). Khan Academy. Retrieved from [Link]
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Radioligand binding assays and their analysis. (2001). Current Protocols in Pharmacology, Chapter 2, Unit 2.3. [Link]
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The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of. (2023). bioRxiv. [Link]
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Principles of commonly used cAMP assays. (2018). ResearchGate. [Link]
- A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. (2018). International Journal of Engineering Research & Technology, 7(5).
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Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (2017). PLoS ONE, 12(8), e0182087. [Link]
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Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2011). Purinergic Signalling, 7(4), 487–496. [Link]
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Safety Operating Guide
A Guide to the Responsible Disposal of (R)-beta-(3,4-Dimethoxyphenyl)alanine
For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (R)-beta-(3,4-Dimethoxyphenyl)alanine. By integrating field-proven insights with established safety protocols, this document aims to be an essential resource for maintaining a safe and environmentally responsible laboratory.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, ensuring personal and environmental safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide specific training for handling them[1].
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes and airborne dust. |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Contaminated gloves should be disposed of as chemical waste[2]. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent | Recommended, especially when handling the solid form, to prevent inhalation of dust particles. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].
II. Waste Characterization and Segregation: The Foundation of Compliant Disposal
Proper disposal begins with accurate waste characterization. Based on the available data for similar compounds, this compound waste should be classified as hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity[3]. While this compound is not expected to be ignitable, corrosive, or reactive under normal conditions, its potential toxicity necessitates its management as hazardous waste.
Key Segregation Practices:
-
Incompatible Materials: Never mix this waste with incompatible chemicals, such as strong oxidizing agents[4]. Store separately to prevent hazardous reactions[5].
-
Solid vs. Liquid Waste: Maintain separate waste streams for solid (unused powder, contaminated consumables) and liquid (solutions containing the compound) waste.
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste, from the point of generation to final pickup by a licensed waste handler.
A. Solid Waste Disposal (Unused Reagent, Contaminated Labware)
-
Collection:
-
Carefully collect all solid waste, including unused this compound powder and contaminated disposable items (e.g., weigh boats, gloves, paper towels), in a designated, chemically compatible container[6].
-
The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure[3].
-
-
Labeling:
-
Label the container clearly with the words "Hazardous Waste"[7].
-
The label must also include the full chemical name: "this compound" and the approximate quantity of the waste.
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area (SAA) within the laboratory[7].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel[3].
-
Ensure the storage area is cool, dry, and away from sources of ignition or incompatible materials[1][5].
-
B. Liquid Waste Disposal (Aqueous and Organic Solutions)
-
Collection:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
Do not overfill the container; leave adequate headspace (approximately 10%) to allow for expansion.
-
-
Labeling:
-
As with solid waste, label the liquid waste container with "Hazardous Waste."
-
List all chemical constituents, including solvents, with their approximate concentrations. For example: "Hazardous Waste: this compound (~5 mg/mL) in Methanol."
-
Include all relevant hazard warnings for the entire mixture.
-
-
Storage:
-
Store the sealed and labeled liquid waste container in a designated SAA, utilizing secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.
-
C. Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste[8].
-
After triple-rinsing, deface the original label on the container before disposing of it as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies[8].
IV. Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor or safety officer.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section I.
-
Containment and Cleanup:
-
For small powder spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a designated hazardous waste container[2][9]. Avoid creating dust.
-
For liquid spills, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's environmental health and safety (EHS) department.
V. Final Disposal Pathway
All generated hazardous waste must be disposed of through your institution's designated hazardous waste management program. This typically involves a licensed hazardous waste contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF)[10]. Never dispose of this compound down the drain or in the regular trash[3][11].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? US FUSION. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc. [Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
OSHA Publishes Hazard Communication Guidelines for Employers That Use Hazardous Chemicals. OSHA Training Institute Education Center at CLPCCD. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Safety Data Sheet: β-Alanine. Carl ROTH. [Link]
-
(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. PubChem. [Link]
-
Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. ResearchGate. [Link]
-
Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. National Institutes of Health. [Link]
-
Genetic incorporation of twelve meta-substituted phenylalanine derivatives using a single pyrrolysyl-tRNA synthetase mutant. PubMed. [Link]
-
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. PubMed. [Link]
-
CAS No : 32161-30-1 | Product Name : 3-(3,4-Dimethoxyphenyl)-L-alanine. Pharmaffiliates. [Link]
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Navigating the Safe Handling of (r)-beta-(3,4-Dimethoxyphenyl)alanine: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risk Profile
Based on data from analogous compounds, such as L-3-(3,4-Dihydroxyphenyl)alanine, (r)-beta-(3,4-Dimethoxyphenyl)alanine should be treated as a substance with the potential to cause skin and eye irritation. As a powdered substance, inhalation of airborne particles may also pose a risk to the respiratory system.
Table 1: Hazard Identification and Recommended Precautions for Structurally Similar Compounds
| Hazard Category | Potential Effects | Recommended Precautionary Statements |
| Skin Irritation | May cause redness and irritation upon contact. | P264: Wash hands and any exposed skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation | May cause serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area. |
| Ingestion | May be harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale |
| Hands | Nitrile gloves | To prevent skin contact and potential irritation. |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from dust particles and accidental splashes. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | N95 or higher rated dust mask | To prevent inhalation of fine particles, especially when handling larger quantities or when dust generation is likely. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to use.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Detailed Protocol:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the safety information for structurally similar compounds.[1][2]
-
Assemble PPE: Gather all necessary PPE as outlined in Table 2 and inspect for any damage.
-
Workspace Preparation: Ensure a clean and well-ventilated workspace. For procedures with a higher risk of dust generation, a chemical fume hood is recommended.[3]
-
-
Handling:
-
Donning PPE: Put on your lab coat, followed by your safety glasses/goggles, and then your gloves. If a dust mask is required, ensure a proper fit.
-
Weighing: Carefully weigh the solid compound. Use a spatula to transfer the material and avoid creating dust clouds. If possible, use a weighing enclosure.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If necessary, gently swirl or stir the mixture to dissolve the compound.
-
Experimentation: Conduct your experiment, maintaining awareness of potential hazards and adhering to your institution's standard operating procedures.
-
-
Cleanup and Disposal:
-
Decontamination: Clean all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Doffing PPE: Remove your PPE in the reverse order of donning, being careful not to contaminate your skin or clothing. Remove gloves last.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and empty containers, in a clearly labeled hazardous waste container.[1] Follow your institution's specific guidelines for chemical waste disposal.
-
Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small dry spill, carefully cover it with a damp paper towel to avoid raising dust. For a larger spill, use an appropriate absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, adhering to all local, state, and federal regulations. Do not pour chemical waste down the drain.[3]
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: β-Alanine. Retrieved from [Link]
-
MDPI. (2022). Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. Retrieved from [Link]
-
PubChem. (n.d.). (r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
